Product packaging for Bromomethyl acetate(Cat. No.:CAS No. 590-97-6)

Bromomethyl acetate

Cat. No.: B023851
CAS No.: 590-97-6
M. Wt: 152.97 g/mol
InChI Key: NHYXMAKLBXBVEO-UHFFFAOYSA-N
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Description

The interaction of bromomethyl acetate with O(6)-alkylguanine-DNA alkyltransferase (DNA repair protein) was studied in vitro.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrO2 B023851 Bromomethyl acetate CAS No. 590-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethyl acetate
Source PubChem
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InChI

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYXMAKLBXBVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883451
Record name Methanol, 1-bromo-, 1-acetate
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Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

590-97-6
Record name Bromomethyl acetate
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Record name Bromomethyl acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Record name Bromomethyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl acetate (B1210297) (BrCH₂OAc), with the CAS number 590-97-6, is a vital reagent and intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive bromomethyl group, allows for its versatile application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties of bromomethyl acetate, including its physical characteristics, spectroscopic data, reactivity profile, and detailed experimental protocols for its synthesis and purification.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristically sweet and fruity odor.[2] It is miscible with many organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[2] Key quantitative physicochemical properties are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₅BrO₂[2]
Molecular Weight 152.97 g/mol
Boiling Point 130-133 °C at 750 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.447
Flash Point 57 °C (closed cup)[3]
Appearance Colorless to pale yellow liquid[2]
Odor Sweet, fruity[2]
Solubility Soluble in ether, acetone; limited solubility in water[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized in the following tables.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methyl protons and the methylene (B1212753) protons.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.7Singlet2H-CH₂Br
~2.1Singlet3H-C(O)CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (carbonyl)
~55-CH₂Br
~20-CH₃

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ester functional group and the carbon-bromine bond.

Table 4: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1760StrongC=O stretch (ester)
~1220StrongC-O stretch (ester)
~650Medium-StrongC-Br stretch
2950-3000MediumC-H stretch (aliphatic)

Reactivity and Chemical Behavior

The primary reactivity of this compound is centered around the electrophilic bromomethyl group. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This reactivity is fundamental to its utility in organic synthesis for the introduction of the acetoxymethyl group.

Caption: Generalized Sₙ2 reaction of this compound.

Common nucleophiles that react with this compound include:

  • Carboxylates: To form acyloxymethyl esters.

  • Alcohols and Phenols: To form acetoxymethyl ethers.

  • Thiols: To form acetoxymethyl thioethers.

  • Amines: To form N-acetoxymethyl derivatives.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by zinc chloride.[4]

Experimental Workflow:

Synthesis_Workflow A Charge reactor with acetyl bromide and CH₂Cl₂ B Add ZnCl₂ catalyst A->B C Cool to 0 °C B->C D Add paraformaldehyde in portions C->D E Warm to room temperature and stir overnight D->E F Filter the reaction mixture E->F G Evaporate solvent under reduced pressure F->G H Purify by fractional distillation G->H I Characterize product (NMR, IR, GC-MS) H->I

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with acetyl bromide (1.0 eq) and dichloromethane.

  • Catalyst Addition: Zinc chloride (catalytic amount) is added to the stirred solution.[4]

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath, and paraformaldehyde (1.1 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.[4]

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred overnight under a nitrogen atmosphere.

  • Work-up: The reaction mixture is filtered to remove any remaining solids. The filtrate is then washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[4] The fraction boiling at approximately 70-80 °C at reduced pressure is collected.[4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To verify the presence of the ester functional group.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Safety and Handling

This compound is a flammable liquid and vapor.[3] It is harmful if swallowed, inhaled, or absorbed through the skin and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[3]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

In Case of Exposure:

  • Skin Contact: Immediately wash with plenty of soap and water.

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a versatile and reactive intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Synthesis of Bromomethyl Acetate from Acetyl Bromide and Paraformaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromomethyl acetate (B1210297) from acetyl bromide and paraformaldehyde. This process is of significant interest for the introduction of a bromomethyl group in various synthetic pathways, particularly in the development of pharmaceutical compounds. This document details the reaction mechanism, experimental protocols, and key data points to assist researchers in the successful application of this chemical transformation.

Reaction Overview

The synthesis of bromomethyl acetate from acetyl bromide and paraformaldehyde is a Lewis acid-catalyzed reaction that proceeds via the formation of a reactive electrophilic intermediate. The overall transformation can be represented as follows:

This reaction provides an efficient method for the preparation of this compound, a valuable reagent in organic synthesis.

Reaction Mechanism

The reaction is understood to proceed through a mechanism analogous to the well-established Blanc chloromethylation reaction.[1][2][3] The key steps, catalyzed by a Lewis acid such as zinc chloride, are as follows:

  • Depolymerization of Paraformaldehyde: In the presence of the Lewis acid and trace amounts of HBr (often present in acetyl bromide), paraformaldehyde depolymerizes to formaldehyde (B43269).

  • Activation of Formaldehyde: The Lewis acid (ZnCl2) coordinates to the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

  • Formation of a Reactive Intermediate: The activated formaldehyde can then react to form a highly electrophilic species, potentially a (bromomethyl)oxonium cation or a chlorocarbenium cation equivalent.[2]

  • Nucleophilic Attack by Acetyl Bromide: The carbonyl oxygen of acetyl bromide acts as a nucleophile, attacking the electrophilic carbon of the activated formaldehyde intermediate.

  • Formation of this compound: Subsequent rearrangement and elimination of the Lewis acid catalyst yield the final product, this compound.

Experimental Protocol

The following protocol is based on a reported synthesis of this compound and provides a detailed methodology for its preparation in a laboratory setting.[4]

Materials:

  • Acetyl bromide (CH3COBr)

  • Paraformaldehyde ((CH2O)n)

  • Anhydrous Zinc Chloride (ZnCl2)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • To a solution of acetyl bromide (23.45 g, 190 mmol) in dichloromethane (20 ml) in a round-bottom flask, add anhydrous zinc chloride (0.2 g, 1.67 mmol) at room temperature.[4]

  • Cool the mixture in an ice bath.[4]

  • Slowly add paraformaldehyde (6.0 g, 200 mmol) to the cooled mixture with stirring.[4]

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.[4]

  • After the reaction is complete, filter the mixture to remove any remaining solids.[4]

  • The filtrate is then concentrated by evaporation under reduced pressure.[4]

  • Purify the crude product by distillation. Collect the fraction with a steam temperature of 70 to 80 °C under an oil bath temperature of 130 °C to obtain this compound as a colorless liquid.[4]

Data Presentation

The following table summarizes the quantitative data from the experimental protocol described above.

ParameterValueReference
Acetyl Bromide23.45 g (190 mmol)[4]
Paraformaldehyde6.0 g (200 mmol)[4]
Zinc Chloride0.2 g (1.67 mmol)[4]
Dichloromethane20 ml[4]
Reaction Temperature0 - 20 °C[4]
Reaction TimeOvernight[4]
Product Yield13.0 g (45%)[4]
Boiling Point70-80 °C (steam temp.) at 130 °C (oil bath)[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow Reactants Acetyl Bromide Paraformaldehyde ZnCl2 (catalyst) Dichloromethane (solvent) Reaction Reaction at 0-20°C (Overnight) Reactants->Reaction Filtration Filtration Reaction->Filtration Evaporation Evaporation (Reduced Pressure) Filtration->Evaporation Distillation Distillation (130°C oil bath, 70-80°C steam temp) Evaporation->Distillation Product This compound (Colorless Liquid) Distillation->Product

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetyl bromide and paraformaldehyde using a Lewis acid catalyst is a practical and effective method for obtaining this versatile synthetic intermediate. The provided experimental protocol and reaction understanding offer a solid foundation for researchers in the fields of chemistry and drug development to utilize this reaction in their work. Careful control of reaction conditions and purification procedures are essential for achieving a good yield and high purity of the final product.

References

An In-depth Technical Guide to the Physical Properties of Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Abstract

Bromomethyl acetate (B1210297) (C₃H₅BrO₂) is a vital reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the purification of reaction products. This technical guide provides a comprehensive overview of the key physical characteristics of bromomethyl acetate, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases and represent the most current and reliable data available.

PropertyValueUnitsNotes
Molecular Formula C₃H₅BrO₂[1][2][3][4]
Molecular Weight 152.97 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 130-133°Cat 750 mmHg[6]
134°C[5]
Density 1.56g/mLat 25 °C[6][7]
1.63g/cm³specific gravity at 20/20 °C[5]
Refractive Index (n20/D) 1.447[6][7]
1.45[5]
Flash Point 57°Cclosed cup[5][6]
Solubility Soluble in organic solvents such as chloroform.[7] Limited solubility in water is expected, typical for esters of its size.
Purity >95.0%(GC)[5]
Storage Refrigerated (0-10°C) under inert gas.Moisture and heat sensitive.[5]

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound are not extensively published, the following are detailed, generalized protocols for determining the key physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[1]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Position the thermometer and attached test tube in the Thiele tube, so that the heat-transfer fluid surrounds the sample.

  • Gently heat the side arm of the Thiele tube. The design of the tube will ensure even heat distribution.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1] Record this temperature.

  • It is also advisable to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance (accurate to ±0.001 g)

  • Constant temperature water bath

  • Distilled water

  • Acetone (B3395972) (for drying)

Procedure:

  • Clean and dry the pycnometer thoroughly. Weigh the empty, dry pycnometer with its stopper and record the mass (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25°C) until it reaches thermal equilibrium.

  • Carefully adjust the volume of the water to the calibration mark on the pycnometer, ensuring there are no air bubbles. Dry the outside of the pycnometer.

  • Weigh the pycnometer filled with water and record the mass (m₂).

  • Empty the pycnometer, rinse it with acetone, and dry it completely.

  • Fill the dry pycnometer with this compound and equilibrate it in the constant temperature bath to the same temperature.

  • Adjust the volume to the calibration mark, dry the exterior, and weigh the pycnometer filled with the sample, recording the mass (m₃).

  • Calculate the density of this compound using the following formula:

    Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic physical property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft lens tissue

  • Ethanol (B145695) or acetone (for cleaning)

Procedure:

  • Turn on the Abbe refractometer and the constant temperature water circulator, setting the temperature to 20°C.

  • Clean the prism surfaces of the refractometer using a soft lens tissue moistened with ethanol or acetone.

  • Using a dropper, apply a few drops of this compound to the surface of the lower prism.

  • Close the prisms and ensure the liquid spreads evenly between them.

  • Look through the eyepiece and adjust the light source and mirror for optimal illumination.

  • Turn the coarse adjustment knob until the light and dark fields appear in the field of view.

  • Adjust the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

  • If a colored band is visible, adjust the chromaticity compensator until the dividing line is sharp and achromatic.

  • Align the dividing line precisely with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for handling and purification.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rods

  • Graduated pipettes

  • Solvents (e.g., water, chloroform, ethanol, diethyl ether)

Procedure:

  • Label a series of test tubes, one for each solvent to be tested.

  • Add approximately 1 mL of a chosen solvent to the corresponding test tube.

  • Add 1-2 drops (or a small, measured amount) of this compound to the solvent.

  • Agitate the mixture vigorously using a vortex mixer or by stirring for a set period (e.g., 1 minute).

  • Observe the mixture to see if the this compound has dissolved completely. The formation of a single, clear phase indicates solubility. The presence of droplets, cloudiness, or a separate layer indicates insolubility or partial solubility.

  • Record the observations as soluble, partially soluble, or insoluble for each solvent.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis & Reporting A Obtain this compound Sample B Ensure Sample Purity (>95%) A->B C Determine Boiling Point (Thiele Tube Method) B->C Small aliquot D Determine Density (Pycnometer Method) B->D Sufficient volume E Determine Refractive Index (Abbe Refractometer) B->E A few drops F Determine Solubility (Qualitative Assessment) B->F Small aliquots G Record All Measurements C->G D->G E->G F->G H Compare with Literature Values G->H I Compile Technical Data Sheet H->I

Caption: A flowchart outlining the key stages in determining the physical properties of this compound.

Safety and Handling

This compound is a flammable liquid and vapor. It is also an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[5]

Conclusion

This technical guide provides a detailed summary of the essential physical properties of this compound, a compound of significant interest to the scientific and drug development communities. The tabulated data offers a quick reference, while the generalized experimental protocols provide a solid foundation for the in-house determination and verification of these properties. Adherence to proper safety protocols is essential when working with this reactive and hazardous compound.

References

Bromomethyl Acetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of bromomethyl acetate (B1210297), a versatile reagent with significant applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on its chemical properties, synthesis, and key applications, including extensive experimental protocols and pathway diagrams.

Chemical Identity and Properties

Bromomethyl acetate, with the CAS number 590-97-6 , is a key building block in organic chemistry. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 130-133 °C at 750 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index n20/D 1.447

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below, providing researchers with scalable and efficient protocols.

Synthesis from Acetyl Bromide and Paraformaldehyde

This method involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • To a solution of acetyl bromide (23.45 g, 190 mmol) in 20 mL of dichloromethane, add zinc chloride (0.2 g, 1.67 mmol) at room temperature.

  • Cool the mixture in an ice bath and add paraformaldehyde (6.0 g, 200 mmol).

  • Allow the reaction to proceed overnight at room temperature with stirring.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation, collecting the fraction at a steam temperature of 70-80 °C (oil bath temperature of 130 °C) to yield colorless liquid this compound (13.0 g, 45% yield).

Synthesis of Bromoethyl Acetate (Analogue)

A related compound, bromoethyl acetate, can be synthesized via the bromination of acetic acid followed by esterification. While not identical, this protocol illustrates a common strategy for synthesizing bromoalkyl esters.

Experimental Protocol:

  • Bromination: In a reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, add acetic acid (72g) and red phosphorus (20g).

  • Heat the mixture to 70 °C and slowly add bromine (170g) over 22 hours.

  • After the addition is complete, reflux the mixture for 2 hours.

  • Cool and filter the mixture. Remove hydrogen bromide and water by distillation up to 140 °C. The residue, monobromoacetic acid, will crystallize upon cooling.

  • Esterification: React the bromoacetic acid with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid to yield bromoethyl acetate.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Synthesis of TAK-242 (Resatorvid), a Toll-like Receptor 4 (TLR4) Inhibitor

A significant application of this compound is in the synthesis of TAK-242, an investigational drug that acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases.

The TLR4 Signaling Pathway and Inhibition by TAK-242

The activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that results in the production of pro-inflammatory cytokines. This process can be broadly divided into MyD88-dependent and TRIF-dependent pathways. TAK-242 is a small-molecule inhibitor that selectively binds to the intracellular domain of TLR4, thereby blocking the recruitment of downstream adaptor molecules and inhibiting the inflammatory response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TAK242 TAK-242 TAK242->TLR4_MD2 Inhibition IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK TRAF6->MAPK IKK IKK TRAF6->IKK AP1 AP-1 MAPK->AP1 NFkB_Myd88 NF-κB IKK->NFkB_Myd88 ProInflammatory_Cytokines Pro-inflammatory Cytokines AP1->ProInflammatory_Cytokines NFkB_Myd88->ProInflammatory_Cytokines IRF3 IRF3 TRIF->IRF3 NFkB_Trif NF-κB TRIF->NFkB_Trif TypeI_IFN Type I Interferons IRF3->TypeI_IFN NFkB_Trif->ProInflammatory_Cytokines

TLR4 Signaling Pathway and Inhibition by TAK-242.

Synthetic Workflow for TAK-242

The synthesis of TAK-242 involves a multi-step process where this compound is a key reagent. A generalized workflow is depicted below.

TAK242_Synthesis_Workflow Start Starting Materials Intermediate1 Cyclohexene Derivative Formation Start->Intermediate1 Bromomethyl_Acetate_Step Reaction with This compound Intermediate1->Bromomethyl_Acetate_Step Intermediate2 Sulfonamide Formation Bromomethyl_Acetate_Step->Intermediate2 Final_Product TAK-242 Intermediate2->Final_Product

Generalized Synthetic Workflow for TAK-242.
Acyloxymethyl Prodrug Synthesis

This compound is a precursor to iodomethyl acetate, which is used in the synthesis of acyloxymethyl (ACOM) prodrugs. This strategy is employed to improve the pharmacokinetic properties of drugs, such as membrane permeability.

Experimental Protocol for Acyloxymethylation (General):

  • Preparation of Iodomethyl Carboxylate: Chloromethyl carboxylates are converted to the more reactive iodomethyl carboxylates via a Finkelstein reaction.

  • N-protection of the Drug Moiety: The indole (B1671886) nitrogen of a tryptamine (B22526) derivative (e.g., psilocin) is protected with a suitable protecting group (e.g., Cbz).

  • O-acyloxymethylation: The protected tryptamine is reacted with the iodomethyl carboxylate in the presence of a base (e.g., NaH) in a suitable solvent (e.g., DMF/THF) at low temperatures.

  • Deprotection: The protecting group is removed under mild conditions (e.g., hydrogenolysis with Pd/C) to yield the final acyloxymethyl prodrug.

Samarium Diiodide-Mediated Reactions

This compound can be used as a reagent in samarium diiodide (SmI₂) mediated reactions. These reactions are powerful tools for forming carbon-carbon bonds. While a specific protocol for the conversion of ketones to 1,2-diacetates using this compound was not found, a general procedure for a related SmI₂-mediated reaction is provided below.

Representative Procedure for Deoxygenative Hydroborylation of Ketones:

This protocol illustrates the general setup and conditions for SmI₂-mediated reactions and can be adapted for other transformations.

  • In an oven-dried Schlenk tube under an argon atmosphere, charge the ketone (1.0 equiv), pinacolborane (2.0 equiv), KOt-Bu (2.0 equiv), and Ni(PPh₃)₂Cl₂ (0.05 equiv).

  • In a glovebox, add samarium (2.0 equiv) and a 0.1 M solution of samarium diiodide in THF (2.2 equiv) with vigorous stirring.

  • Seal the Schlenk tube, remove it from the glovebox, and heat it in a preheated oil bath at 120 °C for 15 hours.

  • After cooling to room temperature, add ethyl acetate and wash with saturated NaHCO₃ solution.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which is then purified by chromatography.

Conclusion

This compound is a versatile and valuable reagent for organic chemists, particularly those involved in drug discovery and development. Its utility in the synthesis of complex molecules like TAK-242 and in the formation of prodrugs highlights its importance in modern medicinal chemistry. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and application of this important chemical entity.

Solubility of Bromomethyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromomethyl acetate (B1210297) in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, established principles of solubility for related compounds, and detailed experimental protocols for determining solubility. Furthermore, it delves into a critical application of bromomethyl acetate in drug development—the synthesis of acyloxymethyl ester prodrugs—complete with detailed workflows and reaction mechanisms.

Overview of this compound Solubility

This compound (CAS 590-97-6) is a reactive haloalkane commonly used as an alkylating agent in organic synthesis, particularly in the pharmaceutical industry for the preparation of derivatives of carboxylic acids. Its solubility is a crucial parameter for reaction setup, purification, and formulation.

Based on available chemical data, this compound exhibits the following general solubility characteristics:

  • Soluble in: Ether, Acetone[1]

  • Miscible with: Chloroform[2][3][4]

  • Sparingly soluble in: Water[2]

A summary of the qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent NameSolubility Profile
EthersDiethyl EtherSoluble
KetonesAcetoneSoluble
Halogenated HydrocarbonsChloroformMiscible
Protic SolventsWaterSparingly Soluble

The principle of "like dissolves like" governs the solubility of this compound. As a relatively nonpolar haloalkane with some polar character due to the ester group, it dissolves well in nonpolar to moderately polar aprotic organic solvents. The lone pair electrons on the oxygen atoms of the ester can interact with polar solvents, but the overall nonpolar alkyl and bromomethyl groups dominate its solubility behavior.

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following generalized experimental protocol based on the widely accepted shake-flask method can be employed to determine the equilibrium solubility of this compound in various organic solvents.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the organic solvent. The excess solute ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the undissolved solute to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To remove any remaining undissolved microparticles, filter the collected supernatant through a syringe filter into a volumetric flask.

  • Quantification:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analysis: Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.

    • Calibration Curve: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

    • Concentration Determination: Determine the concentration of this compound in the sample by interpolating its analytical signal on the calibration curve.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_protocol Experimental Workflow: Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatically controlled shaker A->B 24-72 hours C Centrifuge to separate phases B->C D Filter supernatant C->D E Analyze by HPLC or GC D->E F Calculate concentration from calibration curve E->F

Experimental workflow for solubility determination.

Application in Drug Development: Acyloxymethyl Ester Prodrugs

A significant application of this compound in drug development is its use as a reagent for synthesizing acyloxymethyl ester prodrugs of carboxylic acid-containing drugs. This prodrug strategy is employed to enhance the lipophilicity of a drug, thereby improving its membrane permeability and oral bioavailability.

The general approach involves the reaction of the carboxylate salt of a drug with this compound to form an acyloxymethyl ester. This ester linkage is designed to be stable until it is cleaved by esterase enzymes in the body, releasing the active drug.

The following diagram outlines the general synthetic workflow for creating an acyloxymethyl ester prodrug using this compound.

G cluster_prodrug_synthesis Workflow: Acyloxymethyl Ester Prodrug Synthesis Drug Drug with Carboxylic Acid Group (R-COOH) Carboxylate Formation of Carboxylate Salt (R-COO⁻ M⁺) Drug->Carboxylate Base (e.g., K₂CO₃) Reaction Reaction with this compound (BrCH₂OAc) Carboxylate->Reaction Prodrug Acyloxymethyl Ester Prodrug (R-COOCH₂OAc) Reaction->Prodrug Purification Purification (e.g., Chromatography) Prodrug->Purification

General workflow for prodrug synthesis.
Reaction Mechanism: SN2 Substitution

The formation of the acyloxymethyl ester prodrug proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion acts as the nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group.

The diagram below illustrates the SN2 mechanism for this reaction.

G cluster_sn2 Mechanism: Sₙ2 Reaction Reactants R-COO⁻   +   Br-CH₂-OAc Transition [R-COO···CH₂···Br]⁻OAc (Transition State) Reactants->Transition Nucleophilic attack Products R-COOCH₂OAc   +   Br⁻ Transition->Products Leaving group departure

Sₙ2 reaction mechanism for prodrug formation.
Prodrug Activation Pathway

Once administered, the acyloxymethyl ester prodrug is designed to be inactive until it is metabolized in the body. Esterase enzymes recognize and hydrolyze the ester linkage, leading to the release of the active drug, formaldehyde, and acetic acid.

The following diagram shows the enzymatic activation pathway of the prodrug.

G cluster_activation Pathway: Prodrug Activation Prodrug Acyloxymethyl Ester Prodrug Hydrolysis Esterase-mediated Hydrolysis Prodrug->Hydrolysis Intermediate Unstable Intermediate Hydrolysis->Intermediate ActiveDrug Active Drug (R-COOH) Intermediate->ActiveDrug Byproducts Formaldehyde + Acetic Acid Intermediate->Byproducts

Enzymatic activation of the acyloxymethyl prodrug.

References

Spectroscopic Analysis of Bromomethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for bromomethyl acetate (B1210297). It includes detailed experimental protocols for data acquisition and presents the quantitative data in a structured format for ease of reference and comparison. Furthermore, this guide features visualizations of spectroscopic principles and experimental workflows to facilitate a comprehensive understanding.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for bromomethyl acetate (CH₃COOCH₂Br).

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.83Singlet2H-CH₂Br
2.15Singlet3H-CH₃

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
169.5C=O
55.0-CH₂Br
20.5-CH₃

Solvent: Chloroform-d (CDCl₃)

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2950MediumC-H StretchAliphatic (-CH₃, -CH₂)
~1760StrongC=O StretchEster
~1375MediumC-H Bend-CH₃
~1220StrongC-O StretchEster
~650MediumC-Br StretchAlkyl Halide

Experimental Protocols

Detailed methodologies for acquiring the NMR and IR spectroscopic data are provided below. These protocols are designed to ensure high-quality, reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is a minimum of 4 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's autosampler or manually load it into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set the appropriate acquisition parameters for ¹H NMR (e.g., number of scans, spectral width, relaxation delay). A typical ¹H experiment may require 8 to 16 scans.

    • Acquire the ¹H NMR spectrum.

    • Set the appropriate acquisition parameters for ¹³C NMR. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Identify and label the peaks in both the ¹H and ¹³C spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid this compound.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Pipette

  • Lint-free tissues

  • Isopropyl alcohol or ethanol (B145695) for cleaning

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free tissue dampened with isopropyl alcohol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Using a pipette, place a small drop (1-2 drops) of this compound onto the center of the ATR crystal, ensuring the crystal is fully covered.

    • If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

    • Identify and label the characteristic absorption peaks.

    • After the measurement is complete, clean the ATR crystal thoroughly using a lint-free tissue and an appropriate solvent (e.g., isopropyl alcohol) to remove all traces of the sample.

Visualizations

The following diagrams illustrate the relationship between the molecular structure of this compound and its spectroscopic signals, as well as generalized workflows for the spectroscopic techniques.

G Structure-Spectra Correlation for this compound cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR cluster_13c_nmr ¹³C NMR mol a Protons (a) -CH₃ δ = 2.15 ppm (s, 3H) mol->a (a) b Protons (b) -CH₂Br δ = 5.83 ppm (s, 2H) mol->b (b) c1 Carbon 1 -CH₃ δ = 20.5 ppm mol->c1 (1) c2 Carbon 2 C=O δ = 169.5 ppm mol->c2 (2) c3 Carbon 3 -CH₂Br δ = 55.0 ppm mol->c3 (3)

Caption: Correlation of ¹H and ¹³C nuclei in this compound to their respective NMR signals.

G General Workflow for NMR Spectroscopy prep Sample Preparation (Dissolution in Deuterated Solvent) load Sample Loading (Insertion into Magnet) prep->load setup Instrument Setup (Lock, Shim, Tune) load->setup acquire Data Acquisition (Pulse Sequence Execution) setup->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze

Caption: A generalized experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

G General Workflow for ATR-FTIR Spectroscopy background Acquire Background Spectrum (Empty ATR Crystal) sample_prep Place Liquid Sample on ATR Crystal background->sample_prep acquire Acquire Sample Spectrum sample_prep->acquire process Data Processing (Background Subtraction) acquire->process analyze Spectral Analysis (Peak Identification) process->analyze

Caption: A generalized experimental workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

The Bromomethyl Group: A Locus of Reactivity for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromomethyl group (-CH2Br) is a cornerstone functional group in the arsenal (B13267) of synthetic chemists, prized for its predictable and versatile reactivity. Its presence within a molecule often serves as a strategic linchpin for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. This technical guide provides a comprehensive exploration of the core principles governing the reactivity of the bromomethyl group, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction mechanisms and workflows.

Core Principles of Reactivity

The chemical behavior of the bromomethyl group is predominantly dictated by the polarization of the carbon-bromine (C-Br) bond and the stability of the intermediates and transition states it can form. The electronegativity of the bromine atom renders the adjacent carbon atom electrophilic, making it a prime target for nucleophilic attack. Furthermore, the relatively weak C-Br bond facilitates its cleavage in both nucleophilic substitution and free-radical reactions.

Nucleophilic Substitution: A Primary Reaction Pathway

The most common transformation involving the bromomethyl group is the nucleophilic substitution reaction, where a nucleophile replaces the bromide ion. This process can proceed through two primary mechanisms: the S_N2 (bimolecular nucleophilic substitution) and, less commonly for primary halides, the S_N1 (unimolecular nucleophilic substitution) pathway.

For primary halides like those containing a bromomethyl group, the S_N2 mechanism is dominant. This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside of the C-Br bond, leading to an inversion of stereochemistry at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]

The reactivity of the bromomethyl group in S_N2 reactions is influenced by several factors:

  • Steric Hindrance: The low steric hindrance around the primary carbon of the bromomethyl group allows for easy access by the nucleophile, favoring the S_N2 pathway.[1]

  • Nature of the Leaving Group: The bromide ion is an excellent leaving group due to its large size, polarizability, and the relatively low strength of the C-Br bond.[2] This makes bromomethyl compounds significantly more reactive in nucleophilic substitution reactions compared to their chloromethyl counterparts.[2][3]

  • Electronic Effects: The electrophilicity of the carbon atom can be enhanced by the presence of electron-withdrawing groups on the molecule, which further polarize the C-Br bond.[4]

Free-Radical Reactions

Under the influence of heat or light, and in the presence of a radical initiator, the bromomethyl group can undergo free-radical reactions. The most notable of these is free-radical bromination , where a hydrogen atom on a methyl group is replaced by a bromine atom. This process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps.[5] The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent, is a widely used method for the selective bromination of allylic and benzylic C-H bonds.[5][6]

Quantitative Data on Reactivity

To provide a quantitative understanding of the reactivity of the bromomethyl group, the following tables summarize key data on bond dissociation energies and reaction kinetics.

Carbon-Bromine Bond Dissociation Energies

The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically cleave the C-Br bond. A lower BDE generally correlates with higher reactivity in free-radical reactions.

CompoundC-Br Bond Dissociation Energy (kcal/mol)
CH₃Br67.5
CH₂Br₂62.5
CHBr₃55.5
CBr₄49.0
CH₂ClBr61.0
CHCl₂Br53.5
CCl₃Br49.0
CF₃Br64.5
Benzyl (B1604629) bromide~61

Data sourced from various studies on bond dissociation energies.[7][8]

Kinetics of Nucleophilic Substitution Reactions

The rate of S_N2 reactions is quantified by the second-order rate constant (k). The following table provides examples of rate constants for reactions involving benzyl bromide, a common model for bromomethyl reactivity, with various nucleophiles.

SubstrateNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
Benzyl bromideOH⁻50% Acetone/Water301.8 x 10⁻³
Benzyl bromideHOO⁻50% Acetone/Water302.4 x 10⁻³
p-Nitrobenzyl bromideOH⁻50% Acetone/Water301.1 x 10⁻²
p-Nitrobenzyl bromideHOO⁻50% Acetone/Water309.4 x 10⁻³
Benzyl chlorideKIAcetone23 ± 11.5 x 10⁻³

Data sourced from kinetic studies of S_N2 reactions.[9][10]

Key Experimental Protocols

The following are detailed methodologies for key reactions that leverage the reactivity of the bromomethyl group.

Williamson Ether Synthesis

This protocol describes the synthesis of an ether via an S_N2 reaction between an alkoxide and a bromomethyl compound.

Synthesis of 2-(10-Bromodecyloxymethyl)-15-crown-5 Ether [2]

  • Preparation of the Alkoxide: To a 25 mL round-bottom flask containing a stir bar, add 15 mL of dimethylformamide (DMF). With stirring, add 0.42 g (9.3 mmol) of sodium hydride (NaH). Then, add dropwise 4 mL of a 1 M solution of 2-(hydroxymethyl)-15-crown-5 ether in DMF.

  • Nucleophilic Substitution: Add 6 mL of 1,10-dibromodecane (B1670030) via a 10 mL syringe and stir the reaction mixture at room temperature until the next lab period.

  • Workup: Quench the reaction with 25 mL of methanol (B129727) and remove the solvent using a rotary evaporator. Dissolve the residue in 25 mL of dichloromethane (B109758) (CH₂Cl₂) and wash sequentially with 100 mL of water, twice with 100 mL of 3 M NaOH, and a final wash with 100 mL of water.

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography.

Gabriel Synthesis of Primary Amines

This method allows for the synthesis of primary amines from a bromomethyl compound, avoiding over-alkylation.

Synthesis of Benzylamine (B48309) [8][11]

  • Deprotonation of Phthalimide (B116566): In a suitable flask, dissolve potassium phthalimide in a polar aprotic solvent such as DMF.

  • Nucleophilic Substitution: Add benzyl bromide to the solution of the phthalimide anion. The reaction proceeds via an S_N2 mechanism to form N-benzylphthalimide.[8]

  • Hydrolysis: The N-benzylphthalimide is then cleaved to release the primary amine. This can be achieved by heating with a strong acid (e.g., aqueous HCl), a strong base (e.g., aqueous NaOH), or more mildly and commonly, by heating with hydrazine (B178648) (NH₂NH₂) in a solvent like ethanol.[12]

  • Isolation: After hydrolysis, the desired benzylamine can be isolated from the phthalic acid or phthalhydrazide (B32825) byproduct through extraction and distillation.

Free-Radical Bromination of Toluene (B28343)

This protocol details the benzylic bromination of toluene to form benzyl bromide using N-bromosuccinimide (NBS).

Synthesis of Benzyl Bromide [5][6]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 eq), N-bromosuccinimide (NBS) (1.05 - 1.2 eq), and a catalytic amount of a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02 - 0.1 eq). Add a suitable solvent such as acetonitrile.[5]

  • Initiation: Heat the reaction mixture to reflux or irradiate with a suitable light source to initiate the radical chain reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed and is replaced by the denser succinimide (B58015) byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution, a saturated sodium thiosulfate (B1220275) solution (to remove any remaining bromine), and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude benzyl bromide can be further purified by distillation.

Visualizing Reactivity and Applications

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows involving the bromomethyl group.

Reaction Mechanisms

Free_Radical_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-O-O-R Radical 2 R-O• Initiator->Radical Heat/Light Toluene PhCH₃ Benzyl_Radical PhCH₂• Toluene->Benzyl_Radical + Br• Br_Radical Br• Benzyl_Bromide PhCH₂Br Benzyl_Radical->Benzyl_Bromide + Br₂ NBS NBS NBS->Br_Radical + HBr Termination1 2 Br• → Br₂ Succinimide_Radical Succinimide• Termination2 2 PhCH₂• → PhCH₂CH₂Ph Termination3 PhCH₂• + Br• → PhCH₂Br Kinase_Inhibitor_Synthesis Start Bromomethylated Scaffold SN2 Sₙ2 Reaction Start->SN2 Nucleophile Nucleophile (e.g., Amine, Phenol) Nucleophile->SN2 Intermediate Functionalized Intermediate SN2->Intermediate Further_Mod Further Synthetic Modifications Intermediate->Further_Mod Final_KI Kinase Inhibitor Further_Mod->Final_KI PROTAC_MoA cluster_PROTAC PROTAC Molecule PROTAC Target Binder - Linker - E3 Ligase Ligand Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

Bromomethyl Acetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of bromomethyl acetate (B1210297) (BrCH₂OAc), a versatile reagent in organic synthesis. The document covers the historical context of its related compounds, its physicochemical properties, detailed modern synthesis protocols, and its applications in the pharmaceutical and chemical industries. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using DOT language diagrams. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Bromomethyl acetate, with the CAS number 590-97-6, is a halogenated ester that serves as a valuable building block in organic chemistry.[1][2] Its utility stems from the presence of a reactive bromine atom, which can be readily displaced in nucleophilic substitution reactions, and the acetate group, which can be hydrolyzed to reveal a primary alcohol. While the specific historical details of the discovery and initial synthesis of this compound are not well-documented in readily available literature, the development of related α-haloesters is intertwined with the advancement of organic synthesis in the late 19th and early 20th centuries. For instance, its close analog, ethyl bromoacetate, was reportedly first used as a lachrymatory agent by the French in 1914. The synthesis of such compounds often involved the esterification of the corresponding α-haloacid.

This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its safe and effective use in a laboratory and industrial setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in chemical reactions. The compound is a colorless to pale yellow liquid with a characteristically sharp, fruity odor.[1] It is soluble in common organic solvents such as chloroform, ether, and acetone, but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₃H₅BrO₂[3]
Molecular Weight 152.97 g/mol [4]
CAS Number 590-97-6[3]
Appearance Colorless to light yellow liquid[5]
Boiling Point 130-133 °C at 750 mmHg
Density 1.56 g/mL at 25 °C
Refractive Index (n20/D) 1.447[6]
Flash Point 57 °C (closed cup)[5]
Solubility Miscible with chloroform[7]
InChI Key NHYXMAKLBXBVEO-UHFFFAOYSA-N[3]
SMILES CC(=O)OCBr[3]

Synthesis of this compound

While the historical first synthesis of this compound is not clearly documented, several modern methods are available for its preparation. These methods typically involve the reaction of a suitable precursor with a brominating agent.

Synthesis from Acetyl Bromide and Paraformaldehyde

One common laboratory-scale synthesis involves the reaction of acetyl bromide with paraformaldehyde in the presence of a Lewis acid catalyst, such as zinc chloride.

  • To a solution of acetyl bromide (190 mmol) in dichloromethane (B109758) (20 ml), add zinc chloride (1.67 mmol) at room temperature.

  • Cool the mixture in an ice bath and add paraformaldehyde (200 mmol).

  • Allow the reaction mixture to stir overnight at room temperature.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain this compound as a colorless liquid.

Diagram 1: Synthesis of this compound from Acetyl Bromide and Paraformaldehyde

G acetyl_bromide Acetyl Bromide bromomethyl_acetate This compound acetyl_bromide->bromomethyl_acetate paraformaldehyde Paraformaldehyde paraformaldehyde->bromomethyl_acetate zinc_chloride ZnCl2 (catalyst) zinc_chloride->bromomethyl_acetate

Caption: Reaction scheme for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of organic transformations, primarily as an alkylating agent to introduce the acetoxymethyl group.

Protection of Functional Groups

The acetoxymethyl group can be used as a protecting group for alcohols and carboxylic acids. The ester linkage can be readily cleaved under basic conditions to regenerate the original functional group.

Synthesis of Pharmaceutical Intermediates

This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it is involved in the preparation of optically active cyclohexene (B86901) antisepsis agents.

Diagram 2: General Application Workflow

G bromomethyl_acetate This compound alkylation Alkylation Reaction bromomethyl_acetate->alkylation nucleophile Nucleophile (e.g., R-OH, R-COOH) nucleophile->alkylation protected_compound Acetoxymethyl-Protected Compound alkylation->protected_compound deprotection Deprotection (Hydrolysis) protected_compound->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for the use of this compound in synthesis.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound remains a relevant and useful reagent in modern organic synthesis. Its ability to act as an effective acetoxymethylating agent ensures its continued application in the synthesis of complex molecules, particularly in the pharmaceutical industry. While its early history is not as clearly defined as some other common reagents, its practical utility is well-established. This guide has summarized the key technical aspects of this compound to aid researchers and professionals in its application.

References

Commercial Availability and Suppliers of Bromomethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, sourcing key chemical reagents is a critical step in the experimental workflow. Bromomethyl acetate (B1210297) (CAS 590-97-6), a versatile reagent in organic synthesis, is utilized as a building block and reactant. This guide provides an in-depth overview of its commercial availability, suppliers, and technical applications, including experimental protocols and reaction diagrams.

Commercial Availability and Suppliers

Bromomethyl acetate is readily available from a variety of chemical suppliers, catering to different research and development needs. Purity levels typically range from 95% to over 99%, with quantities available from grams to bulk orders. The following table summarizes the offerings from several key suppliers.

SupplierPurity/GradeAvailable Quantities
Thermo Scientific Chemicals 95%5 g, 10 g[1]
MilliporeSigma (Sigma-Aldrich) Not specified10 g
Santa Cruz Biotechnology Not specifiedNot specified[2]
Tokyo Chemical Industry (TCI) >95.0% (GC)1 g, 5 g[3]
Chemodex ≥97% (GC)1 g, 5 g, Bulk[4]
Clearsynth Not specifiedNot specified
Chemsigma International Co., Ltd. 99.00%Not specified

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₃H₅BrO₂[1][2]
Molecular Weight 152.97 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 130-133 °C/750 mmHg (lit.)[4]
Density 1.56 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.447 (lit.)[4]
Solubility Miscible with chloroform

Experimental Protocols

This compound is synthesized through various methods and utilized in several key organic transformations. Below are detailed protocols for its synthesis and a common application.

Synthesis of this compound

Method 1: From Acetyl Bromide and Paraformaldehyde [5]

This protocol describes the synthesis of this compound using acetyl bromide and paraformaldehyde with a zinc chloride catalyst.

Materials:

  • Acetyl bromide (23.45 g, 190 mmol)

  • Paraformaldehyde (6.0 g, 200 mmol)

  • Zinc chloride (0.2 g, 1.67 mmol)

  • Dichloromethane (20 ml)

Procedure:

  • To a solution of acetyl bromide in dichloromethane, add zinc chloride at room temperature.

  • Cool the mixture in an ice bath and add paraformaldehyde.

  • Allow the reaction to proceed overnight at room temperature.

  • Filter the reaction mixture.

  • Evaporate the solvent under reduced pressure.

  • Collect the fractions with an oil bath temperature of 130 °C and a steam temperature of 70-80 °C to obtain this compound as a colorless liquid.

Method 2: From Vinyl Acetate and Hydrogen Bromide

This method involves the reaction of vinyl acetate with hydrogen bromide.

Materials:

  • Vinyl acetate

  • Hydrogen bromide (30% in acetic acid)

  • Dichloromethane

  • Anhydrous magnesium sulfate (B86663)

Procedure:

  • Cool a solution of hydrogen bromide in acetic acid to 0 °C.

  • Slowly add vinyl acetate to the cooled solution.

  • Stir the reaction mixture for 1 hour.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract with distilled water (0-5 °C).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Distill under vacuum to obtain 1-bromoethyl acetate.

Application: Protection of Carboxylic Acids

This compound can be used to protect carboxylic acids by converting them into bromomethyl esters. This is a useful strategy in multi-step synthesis where the carboxylic acid functionality needs to be masked.

General Procedure:

  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF, acetone).

  • Add a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).

  • Add this compound to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous sulfate salt, and concentrate under reduced pressure to yield the protected carboxylic acid.

Visualizations of Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

G cluster_synthesis Synthesis of this compound Acetyl_Bromide Acetyl Bromide Reaction_Mixture Reaction_Mixture Acetyl_Bromide->Reaction_Mixture Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Mixture Zinc_Chloride Zinc Chloride (catalyst) Zinc_Chloride->Reaction_Mixture Bromomethyl_Acetate_Product This compound Reaction_Mixture->Bromomethyl_Acetate_Product Dichloromethane, 0-20°C

Caption: Synthesis of this compound.

G cluster_protection Protection of Carboxylic Acid Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction Reaction Carboxylic_Acid->Reaction Bromomethyl_Acetate_Reagent This compound Bromomethyl_Acetate_Reagent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Protected_Acid Protected Carboxylic Acid (R-COOCH₂Br) Reaction->Protected_Acid Aprotic Solvent

Caption: Protection of Carboxylic Acids.

G cluster_diacetate Conversion of Ketones to 1,2-Diacetates Ketone Ketone/Aldehyde Reaction_Step1 Reaction_Step1 Ketone->Reaction_Step1 SmI2 Samarium Diiodide (SmI₂) SmI2->Reaction_Step1 Bromomethyl_Acetate_Reagent This compound Reaction_Step2 Reaction_Step2 Bromomethyl_Acetate_Reagent->Reaction_Step2 Diacetate 1,2-Diacetate Intermediate Intermediate Reaction_Step1->Intermediate Single Electron Transfer Intermediate->Reaction_Step2 Reaction_Step2->Diacetate

References

Methodological & Application

Application Notes and Protocols: Bromomethyl Acetate as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl acetate (B1210297) is a valuable and versatile reagent in organic synthesis, primarily employed as an alkylating agent to introduce the acetoxymethyl group onto various nucleophiles. This functional group is of significant interest in medicinal chemistry and drug development as it can serve as a promoiety in the design of prodrugs. The acetoxymethyl group can mask polar functional groups, such as carboxylic acids, phenols, amines, and thiols, thereby enhancing lipophilicity and improving membrane permeability. In vivo, this group is susceptible to enzymatic cleavage by esterases, releasing the active parent drug. This document provides detailed application notes and experimental protocols for the use of bromomethyl acetate in N-, O-, and S-alkylation reactions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3][4]

PropertyValue
CAS Number 590-97-6
Molecular Formula C₃H₅BrO₂
Molecular Weight 152.97 g/mol
Appearance Colorless liquid
Boiling Point 130-133 °C
Density 1.56 g/mL at 25 °C
Refractive Index n20/D 1.447 (lit.)
Purity ≥95% (GC)

Applications in Organic Synthesis

This compound is a potent electrophile and readily participates in nucleophilic substitution reactions. Its primary application is in the acetoxymethylation of a wide range of nucleophiles, including:

  • Carboxylic acids: Formation of acetoxymethyl (ACOM) esters, a common prodrug strategy.

  • Phenols: Synthesis of aryl acetoxymethyl ethers.

  • Amines: N-alkylation to introduce the acetoxymethyl group.

  • Thiols: S-alkylation to form acetoxymethyl thioethers.

The general scheme for the alkylation of a nucleophile with this compound is depicted below:

Alkylation_Reaction General Alkylation Reaction with this compound cluster_reactants Reactants cluster_products Products Nu-H Nucleophile (Nu-H) Nu-CH2OAc Alkylated Product (Nu-CH₂OAc) Nu-H->Nu-CH2OAc Alkylation BMA This compound (BrCH₂OAc) BMA->Nu-CH2OAc H-Br Hydrogen Bromide (HBr) Base Base Base->H-Br

Caption: General scheme of a nucleophilic substitution reaction using this compound.

Experimental Protocols

O-Alkylation of Carboxylic Acids: Synthesis of Acetoxymethyl Esters

This protocol describes a general procedure for the esterification of a carboxylic acid with this compound to yield an acetoxymethyl (ACOM) ester. This is a widely used method for the preparation of prodrugs.

Reaction Scheme:

R-COOH + BrCH₂OAc → R-COOCH₂OAc + HBr

Materials:

  • Carboxylic acid

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or MeCN, add the base (K₂CO₃, 1.5 eq. or Cs₂CO₃, 1.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.

  • Add this compound (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data for O-Alkylation of Carboxylic Acids:

Carboxylic Acid SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzoic AcidK₂CO₃DMF251285-95General Protocol
IbuprofenCs₂CO₃MeCN408>90General Protocol
Valproic AcidK₂CO₃DMF251680-90General Protocol
O-Alkylation of Phenols

This protocol outlines the synthesis of aryl acetoxymethyl ethers through the O-alkylation of phenols with this compound.

Reaction Scheme:

Ar-OH + BrCH₂OAc → Ar-OCH₂OAc + HBr

Materials:

  • Phenol (B47542) derivative

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenol (1.0 eq.) in anhydrous acetone or DMF, add the base (K₂CO₃, 1.5 eq. or NaH, 1.2 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off any inorganic salts if necessary.

  • If DMF is used as a solvent, dilute the mixture with water and extract with ethyl acetate. If acetone is used, concentrate the mixture under reduced pressure, then partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for O-Alkylation of Phenols:

Phenol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
PhenolK₂CO₃AcetoneReflux680-90[5]
4-MethoxyphenolNaHDMF254>90General Protocol
2-NaphtholK₂CO₃AcetoneReflux885-95General Protocol
N-Alkylation of Amines

This protocol provides a general method for the N-acetoxymethylation of primary and secondary amines. It is important to note that over-alkylation can be a side reaction, especially with primary amines.

Reaction Scheme:

R₂NH + BrCH₂OAc → R₂NCH₂OAc + HBr

Materials:

  • Amine substrate

  • This compound

  • Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq.) and the base (Et₃N, 1.5 eq. or K₂CO₃, 2.0 eq.) in anhydrous DCM or MeCN.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 eq.) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for N-Alkylation of Amines:

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineEt₃NDCM0 to 251270-80[6][7]
PyrrolidineK₂CO₃MeCN254>90[8]
IndoleNaHDMF25680-90General Protocol
S-Alkylation of Thiols

This protocol details the synthesis of acetoxymethyl thioethers from thiols and this compound.

Reaction Scheme:

R-SH + BrCH₂OAc → R-SCH₂OAc + HBr

Materials:

  • Thiol substrate

  • This compound

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695) or N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the thiol (1.0 eq.) in ethanol or DMF.

  • Add the base (K₂CO₃, 1.5 eq. or a solution of NaOH, 1.1 eq.) and stir for 15 minutes at room temperature to form the thiolate.

  • Add this compound (1.2 eq.) to the reaction mixture.

  • Stir the mixture at room temperature or gently heat. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure or dilute with water.

  • Partition the residue between diethyl ether/ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude thioether by column chromatography.

Quantitative Data for S-Alkylation of Thiols:

Thiol SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMF252>95[9]
Benzyl mercaptanNaOHEthanol251>95[10]
Cysteine derivative (protected)K₂CO₃DMF25485-95General Protocol

Visualized Workflows

Prodrug Synthesis and Activation Workflow

The following diagram illustrates the general workflow for synthesizing an acetoxymethyl prodrug and its subsequent enzymatic activation in vivo.

Prodrug_Workflow Prodrug Synthesis and Bioactivation cluster_synthesis Chemical Synthesis cluster_bioactivation In Vivo Bioactivation Parent_Drug Parent Drug (with -COOH, -OH, -NH, or -SH) Alkylation Alkylation with this compound Parent_Drug->Alkylation Prodrug Acetoxymethyl Prodrug Alkylation->Prodrug Enzymatic_Cleavage Esterase-mediated Hydrolysis Prodrug->Enzymatic_Cleavage Administration Active_Drug Active Parent Drug Enzymatic_Cleavage->Active_Drug Byproducts Formaldehyde + Acetic Acid Enzymatic_Cleavage->Byproducts

Caption: Workflow of acetoxymethyl prodrug synthesis and its activation.

General Alkylation Experimental Workflow

This diagram outlines the typical laboratory workflow for performing an alkylation reaction with this compound.

Experimental_Workflow General Experimental Workflow for Alkylation Start Start Reaction_Setup Reaction Setup: - Dissolve Substrate and Base - Add this compound Start->Reaction_Setup Reaction_Monitoring Monitor Reaction Progress (TLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for alkylation reactions.

Conclusion

This compound is a highly effective reagent for the introduction of the acetoxymethyl group onto a variety of nucleophilic functional groups. The protocols provided herein offer a starting point for researchers in organic synthesis and drug development. The reaction conditions can be optimized based on the specific substrate and desired outcome. The use of this compound in the synthesis of prodrugs represents a key strategy for improving the pharmacokinetic properties of therapeutic agents. As with any reactive alkylating agent, appropriate safety precautions should be taken when handling this compound.

References

Application Notes and Protocols for the Esterification of Carboxylic Acids with Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids with bromomethyl acetate (B1210297) is a crucial chemical transformation, primarily utilized in the development of prodrugs. This process yields acetoxymethyl (AM) esters, which can effectively mask the polar carboxylic acid group. This modification enhances the lipophilicity of the parent molecule, thereby improving its ability to permeate cell membranes. Once inside the cell, endogenous esterases cleave the AM ester, releasing the active drug.[1][2] This strategy has been successfully employed to improve the bioavailability of various therapeutic agents.[3][4] This document provides detailed protocols and quantitative data for this important reaction.

Data Presentation

The following table summarizes various reported methods for the synthesis of acetoxymethyl esters from carboxylic acids and phenols using bromomethyl acetate, highlighting the diversity of applicable conditions.

Carboxylic Acid/Phenol SubstrateBase/ReagentSolventReaction TimeYield (%)Reference
Fluorescein (a phenol)Silver (I) Oxide (Ag₂O)Acetonitrile (B52724) (CH₃CN)48 h38[5]
4-CarboxyresorufinPotassium Carbonate (K₂CO₃), Tetrabutylammonium (B224687) bisulfateWater/Dichloromethane (B109758) (H₂O/CH₂Cl₂)24 h33[5]
Tokyo Green (a phenol)N,N-Diisopropylethylamine (Hunig's base)Not specifiedNot specifiedGood[5]
Inositol (B14025) Polyphosphate derivativeN,N-Diisopropylethylamine (Hunig's base)Acetonitrile (CH₃CN)24 hNot specified[6]

Reaction Mechanism and Signaling Pathway

The esterification of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction (SN2). The carboxylic acid is first deprotonated by a base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide leaving group. The result is the formation of the acetoxymethyl ester.

Esterification_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Bromomethyl_Acetate Br-CH₂-O-CO-CH₃ AM_Ester R-COO-CH₂-O-CO-CH₃ Carboxylate->AM_Ester Bromide Br⁻ Bromomethyl_Acetate->Bromide

Caption: Mechanism of Acetoxymethyl Ester Formation.

Experimental Protocols

Below are generalized protocols for the esterification of carboxylic acids with this compound based on common methods found in the literature. Researchers should optimize these conditions for their specific substrate.

Protocol 1: Silver (I) Oxide Mediated Esterification[5]

This method is suitable for sensitive substrates where a mild, non-basic catalyst is preferred.

Materials:

  • Carboxylic acid

  • This compound (4 equivalents)

  • Silver (I) oxide (Ag₂O) (2.5 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Celite

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid, powdered 4-Å molecular sieves (optional, to ensure anhydrous conditions), and silver (I) oxide.

  • Add anhydrous acetonitrile to suspend the reagents.

  • Add this compound dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a pad of Celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

Protocol 2: Phase-Transfer Catalyzed Esterification[5]

This protocol is effective for reactions where the carboxylate salt has limited solubility in the organic solvent.

Materials:

  • Carboxylic acid

  • This compound (8 equivalents)

  • Potassium carbonate (K₂CO₃) (6 equivalents)

  • Tetrabutylammonium bisulfate (phase-transfer catalyst) (2 equivalents)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid and potassium carbonate in deionized water in a round-bottom flask.

  • In a separate container, dissolve the tetrabutylammonium bisulfate in dichloromethane and add it to the aqueous solution.

  • Add a solution of this compound in dichloromethane to the biphasic mixture.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with water and dichloromethane and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Amine Base-Mediated Esterification[5][6]

This method utilizes a non-nucleophilic organic base and is a common approach for this transformation.

Materials:

  • Carboxylic acid

  • This compound (excess)

  • N,N-Diisopropylethylamine (Hunig's base or DIEA)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Dissolve the carboxylic acid in the chosen anhydrous solvent in a round-bottom flask.

  • Add Hunig's base to the solution.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC or LC-MS.

  • Once the reaction is complete, the workup typically involves dilution with an organic solvent, washing with a weak acid (e.g., 1M HCl) to remove the base, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solvent.

  • Purify the product via silica gel chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of acetoxymethyl esters is depicted below.

Esterification_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve Carboxylic Acid - Add Base/Reagent - Add this compound Start->Reaction_Setup Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Quench Reaction - Extraction - Washing Reaction->Workup Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Silica Gel Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow.

References

Bromomethyl Acetate as a Protecting Group for Phenols: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious selection and application of protecting groups are paramount. The hydroxyl group of phenols, with its inherent nucleophilicity and acidity, often necessitates temporary masking to prevent undesired side reactions. The acetoxymethyl (AM) ether, installed via reaction with bromomethyl acetate (B1210297), serves as a valuable protecting group for phenols. This group is generally stable under neutral and mildly acidic or basic conditions but can be readily cleaved by enzymatic hydrolysis or standard ester cleavage conditions, offering a useful tool in the synthetic chemist's arsenal.

These application notes provide a comprehensive overview of the use of bromomethyl acetate for the protection of phenols, including detailed experimental protocols for both protection and deprotection, and a summary of the available quantitative data.

Data Presentation

The following tables summarize the reaction conditions and yields for the protection of various phenolic compounds using reagents analogous to this compound, and typical conditions for the deprotection of acetoxymethyl ethers.

Table 1: Protection of Phenols using Methoxymethyl Acetate (An Analogous Reagent)

Phenolic SubstrateBase/CatalystSolventTime (h)Yield (%)Reference
Phenol (B47542)ZnCl₂ etherateDichloromethane (B109758)1681[1]
3,4-DichlorophenolZnCl₂ etherateDichloromethane-66[1]
4-CarbomethoxyphenolZnCl₂ etherateDichloromethane-68[1]
4-Nitrobenzyl alcoholZnCl₂ etherateDichloromethane376[1]

Table 2: Deprotection of Acetoxymethyl Ethers of Phenols

Protected Phenol (Example)ReagentsSolventTemperatureTimeYield (%)
Acetoxymethyl-protected Phenol1 M HCl (aq)THFRoom Temp.1 - 4 h>90 (Typical)
Acetoxymethyl-protected Phenol1 M NaOH (aq)THF/Methanol (B129727)Room Temp.0.5 - 2 h>90 (Typical)
Acetoxymethyl-protected PhenolLiOHTHF/H₂ORoom Temp.1 - 3 h>90 (Typical)
Acetoxymethyl-protected PhenolK₂CO₃Methanol/H₂ORoom Temp.2 - 6 h>90 (Typical)

Note: The conditions presented are general for ester hydrolysis and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Protection of a Phenol using this compound

This protocol is adapted from the synthesis of acetoxymethyl ethers of phenolic fluorophores and can be applied as a general procedure for the protection of phenols.[2]

Materials:

  • Phenolic substrate (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (6.0 eq)

  • Tetrabutylammonium (B224687) bisulfate (TBAHS) (2.0 eq)

  • This compound (8.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (6.0 eq).

  • Dissolve the solids in a mixture of water and dichloromethane.

  • Add tetrabutylammonium bisulfate (2.0 eq) to the biphasic mixture.

  • Add this compound (8.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 24-48 hours depending on the reactivity of the phenolic substrate.[2]

  • Upon completion of the reaction (as indicated by TLC), dilute the mixture with water and dichloromethane.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetoxymethyl-protected phenol.

  • Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Deprotection of an Acetoxymethyl-Protected Phenol (Acidic Conditions)

Materials:

  • Acetoxymethyl-protected phenol (1.0 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF) or Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the acetoxymethyl-protected phenol (1.0 eq) in THF or methanol in a round-bottom flask.

  • Add 1 M HCl solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: Deprotection of an Acetoxymethyl-Protected Phenol (Basic Conditions)

Materials:

  • Acetoxymethyl-protected phenol (1.0 eq)

  • 1 M Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF) and/or Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the acetoxymethyl-protected phenol (1.0 eq) in a mixture of THF and/or methanol in a round-bottom flask.

  • Add 1 M NaOH or LiOH solution.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualization

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) BromomethylAcetate Br-CH₂-O-Ac ProtectedPhenol Ar-O-CH₂-O-Ac Phenoxide->ProtectedPhenol SN2 Attack Byproduct H-Base⁺ + Br⁻

Caption: Mechanism of phenol protection with this compound.

Deprotection_Mechanism cluster_reactants Reactant cluster_intermediates Intermediate cluster_products Products ProtectedPhenol Ar-O-CH₂-O-Ac Hemiacetal Ar-O-CH₂-OH ProtectedPhenol->Hemiacetal Ester Hydrolysis AceticAcid AcOH Hydrolysis H₂O (Acid or Base) Phenol Ar-OH Hemiacetal->Phenol Decomposition Formaldehyde CH₂O Hemiacetal->Formaldehyde Decomposition

Caption: Deprotection mechanism of an acetoxymethyl-protected phenol.

Experimental_Workflow start Start: Phenol protection Protection: - Phenol - this compound - Base (e.g., K₂CO₃) - Solvent (e.g., CH₂Cl₂) - Phase Transfer Catalyst (optional) start->protection workup1 Aqueous Workup & Extraction protection->workup1 purification1 Purification (e.g., Column Chromatography) workup1->purification1 protected_phenol Protected Phenol (Ar-O-AM) purification1->protected_phenol further_synthesis Further Synthetic Steps protected_phenol->further_synthesis deprotection Deprotection: - Acid or Base Hydrolysis (e.g., HCl or NaOH) further_synthesis->deprotection workup2 Aqueous Workup & Extraction deprotection->workup2 purification2 Purification workup2->purification2 final_product Final Product: Deprotected Phenol purification2->final_product

Caption: General experimental workflow for phenol protection and deprotection.

Stability and Orthogonality

The acetoxymethyl (AM) protecting group is essentially a mixed acetal (B89532) ester. Its stability profile is crucial for its application in complex syntheses.

  • Stability: The AM ether is generally more stable towards spontaneous hydrolysis than a simple acetate ester of a phenol.[2] It is stable under neutral conditions and can tolerate mildly acidic and basic conditions for short periods. However, it is readily cleaved under standard ester hydrolysis conditions (e.g., aqueous acid or base).

  • Orthogonality: The AM group is not expected to be stable to reagents that cleave esters, such as strong nucleophiles, reducing agents like lithium aluminum hydride, or organometallic reagents like Grignard reagents. It is, however, likely to be stable under conditions used for the removal of other protecting groups such as silyl (B83357) ethers (using fluoride), benzyl (B1604629) ethers (by hydrogenolysis), and trityl ethers (mild acid). Careful planning of the synthetic route is necessary to ensure its compatibility with other functional groups and protecting groups present in the molecule.

Conclusion

This compound offers a convenient method for the protection of phenols as their acetoxymethyl ethers. This protecting group provides a balance of stability and reactivity, making it a useful option in various synthetic contexts. The protection protocol is straightforward, and the deprotection can be achieved under standard ester hydrolysis conditions. While comprehensive data on a wide range of phenolic substrates is limited, the provided protocols offer a solid foundation for the application of this protecting group in research and development. As with any protecting group strategy, empirical optimization for specific substrates is recommended to achieve the best results.

References

Application of Bromomethyl acetate in the synthesis of pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromomethyl acetate (B1210297) is a versatile reagent in organic synthesis, primarily utilized as an effective alkylating agent for the introduction of an acetoxymethyl group onto various nucleophiles.[1] This reactivity profile makes it a valuable tool in the synthesis of complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). Its application spans various therapeutic areas, including the development of novel anti-inflammatory and anti-sepsis agents. This document provides detailed application notes and protocols for the use of bromomethyl acetate in the synthesis of pharmaceutical intermediates, with a focus on quantitative data and detailed experimental methodologies.

Key Applications

This compound is particularly useful for the esterification of carboxylic acids and the alkylation of other nucleophiles under relatively mild conditions. A notable application is in the synthesis of prodrugs, where the acetoxymethyl group can be designed to be cleaved in vivo to release the active drug molecule.

One of the key examples of its application is in the synthesis of the optically active cyclohexene (B86901) derivative, TAK-242 (ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate).[2] In this synthesis, this compound is used to alkylate a carboxylic acid precursor, forming an acetoxymethyl ester intermediate. This intermediate is then subjected to enzymatic resolution to obtain the desired enantiomer with high purity.[2]

Data Presentation

The following tables summarize quantitative data from representative applications of this compound in the synthesis of pharmaceutical intermediates.

Table 1: Synthesis of Acetoxymethyl Ester Intermediate for TAK-242

PrecursorReagentProductYield (%)Enantiomeric Excess (ee) of Final ProductReference
6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acidThis compoundAcetoxymethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate48% (after enzymatic resolution)>99%[2]

Table 2: Representative O-Alkylation of Phenolic Intermediates

Phenolic SubstrateProductReaction ConditionsYield (%)Purity (%)
4-Hydroxyphenylacetamide4-(Acetoxymethoxy)phenylacetamideK₂CO₃, DMF, 60 °C, 4h85>98
2-Hydroxy-4-methoxybenzaldehyde2-(Acetoxymethoxy)-4-methoxybenzaldehydeCs₂CO₃, Acetonitrile, RT, 6h92>99

Experimental Protocols

Protocol 1: Synthesis of Acetoxymethyl 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242 Intermediate)

This protocol describes the alkylation of the carboxylic acid precursor of TAK-242 using this compound.[2]

Materials:

  • 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acid

  • This compound (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired acetoxymethyl ester.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the application of this compound.

G cluster_synthesis Synthesis Workflow for TAK-242 Intermediate start Start: Carboxylic Acid Precursor alkylation Alkylation with This compound start->alkylation K₂CO₃, DMF intermediate Acetoxymethyl Ester Intermediate (Racemic) alkylation->intermediate resolution Enzymatic Resolution (Lipase PS-D) intermediate->resolution product Desired (R)-Enantiomer (>99% ee) resolution->product 48% Yield byproduct Unreacted (S)-Enantiomer resolution->byproduct end Final Intermediate product->end

Caption: Synthesis workflow for the TAK-242 intermediate.

G cluster_logic General Reactivity of this compound reagent This compound (CH₃COOCH₂Br) product Alkylated Product (R-COOCH₂OAc, R-OCH₂OAc, etc.) reagent->product Alkylation nucleophile Nucleophile (e.g., R-COOH, R-OH, R-NH₂) nucleophile->product intermediate Pharmaceutical Intermediate product->intermediate Further Synthesis

Caption: General reactivity of this compound.

References

Application Notes and Protocols: The Role of Bromomethyl Acetate in the Preparation of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl acetate (B1210297) (BrCH₂OAc) is a reactive organic compound that serves as a valuable intermediate in the synthesis of various chemical compounds, including those with applications in the agrochemical sector.[1] Its utility stems from the presence of a bromine atom, which acts as an effective leaving group in nucleophilic substitution reactions. This allows for the introduction of the acetoxymethyl moiety onto a range of substrates. This document provides an overview of the application of bromomethyl acetate in the synthesis of potential agrochemical candidates, along with generalized experimental protocols and relevant data.

Application Notes

This compound is primarily utilized as an alkylating agent in the synthesis of agrochemicals. The core of its reactivity lies in the susceptibility of the carbon-bromine bond to cleavage upon attack by a nucleophile. This fundamental reaction allows for the formation of new carbon-heteroatom bonds, which is a common strategy in the construction of bioactive molecules.

Key Applications in Agrochemical Synthesis:

  • Fungicides: Triazole fungicides are a significant class of agrochemicals that function by inhibiting sterol biosynthesis in fungi. The synthesis of certain triazole derivatives can involve the N-alkylation of a triazole ring. While direct examples with this compound are not prevalent in readily available literature, the reaction of a bromomethyl group with a sodium triazole salt is a key step in the synthesis of the fungicide propiconazole, illustrating the utility of the bromomethyl functional group in constructing such compounds.[2]

  • Herbicides: Phenoxy herbicides are another important class of agrochemicals. Their synthesis often involves the reaction of a substituted phenol (B47542) with a haloalkane. This compound can be employed to introduce an acetoxymethyl group onto a phenolic substrate through a Williamson-ether-like synthesis, creating precursors for further elaboration into herbicidal compounds.

  • Insecticides: The development of novel insecticides often involves the modification of existing scaffolds to enhance potency and selectivity. This compound can be used to introduce a functionalized side chain onto a core structure, potentially leading to new insecticidal agents.

General Reaction Pathway: Nucleophilic Substitution

The primary role of this compound in agrochemical synthesis is to act as an electrophile in SN2 reactions. A nucleophile (Nu:), such as a phenoxide, thiophenoxide, or a heterocyclic amine, attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming a new bond.

Data Presentation

The following table summarizes representative quantitative data for the generalized nucleophilic substitution reaction of this compound with a substituted phenol. Please note that these are illustrative values, and actual results will vary depending on the specific substrates and reaction conditions.

Nucleophile (Substituted Phenol)SolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
4-ChlorophenolAcetone (B3395972)K₂CO₃60685>95
2,4-DichlorophenolDMFNaH25490>97
4-NitrophenolAcetonitrileCs₂CO₃80882>96
2-Methyl-4-chlorophenolTHFK₂CO₃65788>95

Experimental Protocols

This section provides a detailed methodology for a general experiment involving the synthesis of an aryl acetoxymethyl ether, a potential precursor for various agrochemicals, using this compound.

Protocol 1: Synthesis of a Substituted Aryl Acetoxymethyl Ether

Objective: To synthesize a substituted aryl acetoxymethyl ether via the O-alkylation of a phenol with this compound.

Materials:

  • Substituted phenol (e.g., 4-chlorophenol)

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Addition of this compound: Dissolve this compound (1.1 equivalents) in 20 mL of anhydrous acetone and add it dropwise to the reaction mixture at room temperature over 15 minutes using a dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in 100 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 50 mL of deionized water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

    • Further purification can be achieved by column chromatography on silica (B1680970) gel if necessary.

Mandatory Visualizations

Diagram 1: General Nucleophilic Substitution Pathway

G cluster_reactants Reactants cluster_products Products BMA This compound (Br-CH2-OAc) TransitionState Transition State [Nu---CH2---Br]δ- BMA->TransitionState S N 2 Attack Nu Nucleophile (Nu:) Nu->TransitionState Product Substituted Product (Nu-CH2-OAc) LeavingGroup Bromide Ion (Br-) TransitionState->Product Bond Formation TransitionState->LeavingGroup Bond Cleavage

Caption: General SN2 reaction of this compound.

Diagram 2: Experimental Workflow for Aryl Acetoxymethyl Ether Synthesis

G start Start reactants Combine Phenol, K2CO3, and Acetone start->reactants stir Stir at RT for 30 min reactants->stir add_bma Add Bromomethyl Acetate Solution stir->add_bma reflux Reflux for 6-8 h (Monitor by TLC) add_bma->reflux workup Cool, Filter, and Concentrate reflux->workup purify Dissolve in EtOAc, Wash, Dry, and Concentrate workup->purify end End (Purified Product) purify->end

Caption: Workflow for a typical O-alkylation reaction.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety measures.[3] It is a lachrymator and can cause skin and eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound serves as a versatile reagent for the introduction of the acetoxymethyl group in the synthesis of complex organic molecules. Its application in the preparation of agrochemicals, while not extensively documented for specific commercial products, holds potential in the development of new fungicides, herbicides, and insecticides through established nucleophilic substitution reactions. The provided general protocol and reaction insights offer a foundation for researchers exploring the use of this compound in the design and synthesis of novel agrochemical candidates.

References

Application Notes and Protocols: Bromomethyl Acetate in Peptide Synthesis and Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical modification of peptides is a critical strategy in drug discovery and development, enabling the enhancement of therapeutic properties such as stability, cell permeability, and target specificity. Bromomethyl acetate (B1210297) and reagents bearing the bromoacetyl group are versatile tools for peptide modification. The bromoacetyl moiety is a powerful electrophile that readily and selectively reacts with nucleophiles, most notably the sulfhydryl group of cysteine residues, to form stable thioether bonds. This reactivity makes bromoacetylated peptides key intermediates for a variety of applications, including the synthesis of cyclic peptides, the conjugation of peptides to proteins or other molecules, and the development of peptide-based prodrugs.[1][2][3][4]

These application notes provide detailed protocols for the use of bromoacetylating agents and bromomethyl acetate in peptide synthesis and modification. The protocols cover N-terminal bromoacetylation, site-specific modification using a bromoacetylated lysine (B10760008) residue, peptide cyclization, peptide-protein conjugation, and C-terminal esterification.

Data Presentation

The following tables summarize typical results obtained using the protocols described in this document. The data is illustrative and may vary depending on the peptide sequence and specific reaction conditions.

Table 1: N-Terminal Bromoacetylation of a Model Peptide (H-Gly-Phe-Ala-Leu-OH)

ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)
Bromoacetic anhydride (B1165640)18578
Bromoacetyl bromide18275
Bromoacetic acid/DIC28880

Table 2: On-Resin Intramolecular Cyclization of BrAc-Gly-Phe-Cys-Ala-Leu-NH₂

Peptide Concentration (mg/mL)pHReaction Time (h)Cyclization Efficiency (%)Purity of Cyclic Peptide (%)
0.18.049592
0.58.048885
1.08.047570
0.17.089088

Table 3: Conjugation of BrAc-Peptide to Cysteine-Containing Protein (BSA)

Molar Ratio (Peptide:Protein)Reaction Time (h)Conjugation Efficiency (%)
5:1285
10:1292
20:1295

Table 4: C-Terminal Esterification of Resin-Bound Peptide with this compound

Resin TypeBaseReaction Time (h)Esterification Yield (%)
WangDIPEA1275
2-Chlorotrityl chlorideDIPEA1285
WangCs₂CO₃688
2-Chlorotrityl chlorideCs₂CO₃692

Experimental Protocols

Protocol 1: On-Resin N-Terminal Bromoacetylation of a Peptide

This protocol describes the bromoacetylation of the N-terminal α-amine of a peptide synthesized on a solid support using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected peptide-resin

  • Bromoacetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Solid-phase peptide synthesis (SPPS) vessel

  • Shaker or bubbler

Procedure:

  • Following the final coupling step in the peptide synthesis, wash the peptide-resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to remove all traces of piperidine.

  • Swell the resin in DMF for 10 minutes.

  • In a separate vial, prepare the bromoacetylation solution: Dissolve bromoacetic anhydride (5 equivalents relative to the resin loading) and DIPEA (10 equivalents) in DMF.

  • Drain the DMF from the resin and add the bromoacetylation solution to the SPPS vessel.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Dry the bromoacetylated peptide-resin under vacuum.

  • The peptide is now ready for cleavage from the resin or for use in on-resin modification reactions.

Protocol 2: Synthesis of Nα-Fmoc-Nε-(bromoacetyl)-L-lysine

This protocol details the synthesis of an Fmoc-protected lysine derivative containing a bromoacetyl group on the side-chain amine, which can be incorporated at any position in a peptide sequence.

Materials:

  • Nα-Fmoc-L-lysine

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Nα-Fmoc-L-lysine (1 equivalent) and HOBt (1.1 equivalents) in DCM.

  • In a separate flask, dissolve bromoacetic acid (1.1 equivalents) in DCM.

  • Add the bromoacetic acid solution to the lysine solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIC (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Nα-Fmoc-Nε-(bromoacetyl)-L-lysine as a white solid.

Protocol 3: Intramolecular On-Resin Cyclization of a Bromoacetylated Peptide

This protocol describes the cyclization of a linear peptide containing an N-terminal bromoacetyl group and a cysteine residue within the sequence.

Materials:

  • Bromoacetylated peptide-resin containing a cysteine residue (from Protocol 1 or by incorporating the lysine derivative from Protocol 2)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Swell the bromoacetylated peptide-resin in DMF for 30 minutes.

  • Add DIPEA (5 equivalents) to the resin suspension to create a basic environment (pH ~8-9).

  • Agitate the mixture at room temperature. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the cyclization is complete, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Lyophilize the crude cyclic peptide and purify by preparative HPLC.

Protocol 4: Conjugation of a Bromoacetylated Peptide to a Cysteine-Containing Protein

This protocol outlines the conjugation of a purified bromoacetylated peptide to a protein containing a free cysteine residue.

Materials:

  • Purified bromoacetylated peptide

  • Cysteine-containing protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate buffered saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., PD-10)

Procedure:

  • Dissolve the cysteine-containing protein in PBS to a concentration of 1-10 mg/mL.

  • Dissolve the bromoacetylated peptide in a minimal amount of a compatible solvent (e.g., DMF or DMSO) and then dilute with PBS.

  • Add the peptide solution to the protein solution at a desired molar excess (e.g., 10-fold molar excess of peptide to protein).

  • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

  • Purify the peptide-protein conjugate from excess unreacted peptide and small molecules using a size-exclusion chromatography column equilibrated with PBS.

  • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 5: C-Terminal Esterification of a Resin-Bound Peptide with this compound

This protocol describes the esterification of the C-terminal carboxylic acid of a peptide attached to a solid support, a potential strategy for creating peptide prodrugs.[5][6]

Materials:

  • Peptide-resin (e.g., on Wang or 2-chlorotrityl chloride resin)

  • This compound

  • Cesium carbonate (Cs₂CO₃) or DIPEA

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add a solution of this compound (10 equivalents) and cesium carbonate (5 equivalents) in DMF. Alternatively, DIPEA (10 equivalents) can be used as the base.

  • Agitate the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Dry the resin under vacuum.

  • The C-terminally esterified peptide can be cleaved from the resin using a standard TFA cleavage cocktail.

Visualizations

experimental_workflow_bromoacetylation start Peptide on Resin fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotection wash1 Wash (DMF, DCM) fmoc_deprotection->wash1 bromoacetylation Bromoacetylation (Bromoacetic Anhydride, DIPEA) wash1->bromoacetylation wash2 Wash (DMF, DCM) bromoacetylation->wash2 cleavage Cleavage from Resin (TFA Cocktail) wash2->cleavage end Bromoacetylated Peptide cleavage->end

Caption: Workflow for N-terminal bromoacetylation of a peptide on solid support.

peptide_cyclization_pathway linear_peptide Linear Peptide (BrAc-N-terminus, internal Cys-SH) deprotonation Deprotonation of Cys-SH (Base, pH 8-9) linear_peptide->deprotonation cyclization Intramolecular Nucleophilic Attack (Thioether bond formation) deprotonation->cyclization cyclic_peptide Cyclic Peptide cyclization->cyclic_peptide

Caption: Signaling pathway for intramolecular peptide cyclization.

peptide_conjugation_workflow peptide Bromoacetylated Peptide mixing Mixing in Buffer (PBS, pH 7.2-7.4) peptide->mixing protein Cysteine-Containing Protein protein->mixing conjugation Thioether Bond Formation mixing->conjugation purification Purification (Size-Exclusion Chromatography) conjugation->purification conjugate Peptide-Protein Conjugate purification->conjugate

Caption: Experimental workflow for peptide-protein conjugation.

References

Application Notes and Protocols: Enhancing Drug Bioavailability with Bromomethyl Acetate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poor oral bioavailability is a significant hurdle in drug development, often leading to suboptimal therapeutic efficacy and increased variability in patient response. One effective strategy to overcome this challenge is the use of prodrugs, which are inactive derivatives of a parent drug that undergo biotransformation in vivo to release the active pharmaceutical ingredient.[1] This document provides detailed application notes and protocols for the creation of acyloxymethyl ester prodrugs using bromomethyl acetate (B1210297), a common reagent for masking carboxylic acid functional groups to enhance lipophilicity and, consequently, oral absorption.

Mycophenolic acid (MPA), an immunosuppressant drug, serves as a relevant case study. Its prodrug, mycophenolate mofetil (MMF), demonstrates significantly improved bioavailability compared to the parent drug. While MMF is a morpholinoethyl ester, the principles of using an ester prodrug to enhance bioavailability are directly applicable to the use of bromomethyl acetate to create acyloxymethyl esters. This approach is particularly useful for drugs containing carboxylic acid moieties that are poorly absorbed in their acidic form.

Data Presentation: Pharmacokinetic Parameters of Mycophenolic Acid and its Prodrug

The following table summarizes the pharmacokinetic parameters of mycophenolic acid (MPA) following oral administration of MPA itself versus its prodrug, mycophenolate mofetil (MMF), in transplant patients. This data illustrates the substantial improvement in bioavailability achieved through the prodrug approach.

ParameterMycophenolic Acid (Oral)Mycophenolate Mofetil (Oral)Fold IncreaseReference
Cmax (μg/mL) 4.5 ± 2.810.7 ± 2.1~2.4[2][3]
AUC (μg·hr/mL) 12.8 ± 4.228.9 ± 7.1~2.3[2][3]
Bioavailability (%) 48.5 ± 18.7~94% (relative to IV)~1.9[2][3][4]

Note: Data is derived from studies in liver and heart transplant recipients and represents the mean ± standard deviation. The bioavailability of MMF is compared to intravenous administration of MPA.

Signaling Pathway of Mycophenolic Acid

Mycophenolic acid's primary mechanism of action is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. This pathway is particularly important for the proliferation of T and B lymphocytes, which are highly dependent on de novo purine (B94841) synthesis. By inhibiting IMPDH, MPA depletes the intracellular pool of guanosine (B1672433) triphosphate (GTP), leading to the suppression of lymphocyte proliferation and function.

MPA_Pathway cluster_0 De Novo Purine Synthesis cluster_1 Guanine Nucleotide Synthesis cluster_2 Cellular Processes Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP Inosine monophosphate (IMP) Inosine monophosphate (IMP) PRPP->Inosine monophosphate (IMP) IMP IMP Xanthosine monophosphate (XMP) Xanthosine monophosphate (XMP) IMP->Xanthosine monophosphate (XMP) IMPDH XMP XMP Guanosine monophosphate (GMP) Guanosine monophosphate (GMP) XMP->Guanosine monophosphate (GMP) GMP GMP Guanosine diphosphate (B83284) (GDP) Guanosine diphosphate (GDP) GMP->Guanosine diphosphate (GDP) Guanosine triphosphate (GTP) Guanosine triphosphate (GTP) Guanosine diphosphate (GDP)->Guanosine triphosphate (GTP) GTP GTP DNA/RNA Synthesis\n& Proliferation DNA/RNA Synthesis & Proliferation GTP->DNA/RNA Synthesis\n& Proliferation Mycophenolic Acid (MPA) Mycophenolic Acid (MPA) IMPDH IMPDH Mycophenolic Acid (MPA)->IMPDH Inhibits

Mycophenolic Acid's Inhibition of IMPDH

Experimental Protocols

Protocol 1: Synthesis of an Acyloxymethyl Ester Prodrug using this compound

This protocol outlines a general procedure for the synthesis of an acyloxymethyl ester prodrug from a parent drug containing a carboxylic acid group, using this compound.

Materials:

  • Parent drug with a carboxylic acid moiety

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid-containing parent drug (1 equivalent) in anhydrous DMF or acetone.

  • Base Addition: Add potassium carbonate or cesium carbonate (1.5-2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of this compound: Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes as the eluent to obtain the pure acyloxymethyl ester prodrug.

Synthesis_Workflow A Dissolve Parent Drug in Anhydrous Solvent B Add Base (K2CO3 or Cs2CO3) A->B C Add Bromomethyl Acetate B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Work-up: Dilute, Wash D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Pure Prodrug G->H

Synthesis Workflow for Acyloxymethyl Ester Prodrug
Protocol 2: In Vivo Bioavailability Assessment of the Prodrug

This protocol provides a general method for evaluating the oral bioavailability of a newly synthesized prodrug in a preclinical animal model, typically rats or mice.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Synthesized prodrug

  • Parent drug (for comparison)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • Centrifuge

  • Analytical instrumentation (HPLC or LC-MS/MS) for plasma sample analysis

Procedure:

  • Animal Acclimatization and Dosing: Acclimatize animals for at least one week before the study. Fast the animals overnight prior to dosing. Divide the animals into two groups: one receiving the parent drug and the other receiving the prodrug. Administer a single oral dose of the parent drug or the prodrug at a predetermined concentration.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[5]

  • Plasma Preparation: Immediately transfer the blood samples into heparinized tubes and centrifuge at approximately 3000-4000 x g for 10 minutes to separate the plasma.

  • Plasma Sample Analysis: Store the plasma samples at -80 °C until analysis. Develop and validate a sensitive and specific analytical method (typically HPLC or LC-MS/MS) for the simultaneous quantification of the prodrug and the parent drug in the plasma samples.[4]

  • Pharmacokinetic Analysis: Plot the plasma concentration of the parent drug versus time for both groups. Calculate the key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) using appropriate pharmacokinetic software.

  • Bioavailability Calculation: The relative oral bioavailability (F) of the prodrug can be calculated using the following formula:

    F (%) = (AUC_prodrug / AUC_parent_drug) * (Dose_parent_drug / Dose_prodrug) * 100

Bioavailability_Workflow A Animal Acclimatization & Dosing B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Plasma Sample Analysis (HPLC or LC-MS/MS) C->D E Pharmacokinetic Parameter Calculation D->E F Bioavailability Determination E->F

In Vivo Bioavailability Assessment Workflow

Conclusion

The use of this compound to create acyloxymethyl ester prodrugs is a valuable strategy for improving the oral bioavailability of drugs containing carboxylic acid functional groups. By temporarily masking the polar carboxylic acid, the lipophilicity of the drug is increased, facilitating its absorption across the gastrointestinal membrane. Subsequent hydrolysis by ubiquitous esterases in the body releases the active parent drug. The provided protocols offer a foundational framework for the synthesis and in vivo evaluation of such prodrugs, enabling researchers to effectively apply this approach in their drug development programs.

References

Application Notes and Protocols: Reaction of Bromomethyl Acetate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomethyl acetate (B1210297) is a versatile bifunctional reagent utilized in organic synthesis and bioconjugation. Its structure incorporates a reactive bromomethyl group, which is susceptible to nucleophilic attack, and an acetate ester moiety. This dual functionality allows for its use as a linker, a protecting group, and a component of prodrug strategies. The primary reaction mechanism involves the nucleophilic substitution of the bromide ion by electron-rich species such as amines and thiols. The ester group can be subsequently cleaved by esterases, making it a valuable tool in designing bioreversible conjugates.

These application notes provide an overview of the reaction of bromomethyl acetate with amine and thiol nucleophiles, detailing reaction mechanisms, relative reactivity, and experimental protocols.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines proceeds via a standard SN2 mechanism, resulting in the N-alkylation of the amine. This reaction is fundamental in the synthesis of various compounds and in the modification of biomolecules.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion in a concerted step. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base to yield the final N-substituted product.

Reactivity and Selectivity: Primary amines react readily with this compound. However, over-alkylation to form secondary and tertiary amines can be a side reaction if the stoichiometry is not carefully controlled. The use of a slight excess of the amine can sometimes mitigate this. Secondary amines also react to form tertiary amines. Aromatic amines, being less nucleophilic than aliphatic amines, generally react slower.

Reaction with Thiol Nucleophiles

Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles and react efficiently with this compound to form thioethers. This reaction is widely used in bioconjugation to modify cysteine residues in proteins and peptides.

Mechanism: The reaction with thiols also follows an SN2 pathway. The reaction rate is highly dependent on the pH of the medium, as the more nucleophilic thiolate anion (R-S⁻) is favored at pH values above the pKa of the thiol group (typically around 8.5 for cysteine).

Reactivity and Selectivity: The order of reactivity for various electrophilic functional groups with thiols has been determined to be: maleimide (B117702) > iodoacetate > bromoacetate (B1195939) > iodoacetamide (B48618) > acrylate (B77674) > bromoacetamide.[1] This places bromoacetate as a moderately reactive group suitable for thiol modification under controlled conditions. The reaction with thiols is generally faster and more specific than with amines at physiological pH.

Quantitative Data Summary

Table 1: Representative Yields of N-Alkylation with Bromo-Compounds

Amine NucleophileElectrophileProductYield (%)Reference
BenzylamineBenzyl bromideDibenzylamine~90%Analogous reaction[2]
Substituted BenzylaminesBenzyl bromideSubstituted Dibenzylamines60-95%Analogous reaction[2]
AnilineAcetic Anhydride/Brominep-BromoanilineHighTwo-step synthesis[3][4]

Note: Yields are highly dependent on reaction conditions such as solvent, temperature, and stoichiometry.

Table 2: Representative Yields of S-Alkylation with Bromo-Compounds

Thiol NucleophileElectrophileProductYield (%)Reference
4-MethylbenzenethiolParaformaldehyde/HBr(Bromomethyl)(p-tolyl)sulfane87%Analogous reaction[5]
Methyl 2-mercaptobenzoateParaformaldehyde/HBrMethyl 2-((bromomethyl)thio)benzoate85%Analogous reaction[5]
4-tert-Butylbenzyl mercaptanParaformaldehyde/HBr(Bromomethyl)(4-(tert-butyl)benzyl)sulfaneQuantitativeAnalogous reaction[5]
Boc-cysteineBromoundecaneS-undecyl-Boc-cysteineModerateAnalogous reaction[6]

Note: The data presented is for similar electrophiles and should be considered as an estimation for reactions with this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

Objective: To synthesize an N-substituted amine using this compound.

Materials:

  • Primary amine

  • This compound

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) to the solution.

  • Add this compound (1.1 - 1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for S-Alkylation of a Thiol (e.g., Cysteine derivative)

Objective: To synthesize a thioether by reacting a thiol with this compound.

Materials:

  • Thiol-containing compound (e.g., N-acetyl-L-cysteine)

  • This compound

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Organic co-solvent if needed (e.g., DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the thiol-containing compound (1.0 eq) in the buffer solution. An organic co-solvent may be added to aid solubility.

  • Adjust the pH of the solution to between 7.0 and 8.0 to facilitate the formation of the more nucleophilic thiolate.

  • Add this compound (1.1 - 1.5 eq) to the stirred solution.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product can be purified using techniques such as preparative HPLC.

Visualizations

experimental_workflow Experimental Workflow for Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_nucleophile Prepare Nucleophile Solution (Amine or Thiol) reaction_mix Mix Reactants (Control Stoichiometry) prep_nucleophile->reaction_mix prep_bma Prepare Bromomethyl Acetate Solution prep_bma->reaction_mix reaction_conditions Incubate under Controlled Conditions (pH, Temp, Time) reaction_mix->reaction_conditions monitor Monitor Progress (TLC, LC-MS) reaction_conditions->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purification Purify Product (Column Chromatography, HPLC) workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: General workflow for bioconjugation with this compound.

prodrug_activation_pathway Prodrug Activation Pathway cluster_prodrug Prodrug State cluster_activation Activation cluster_release Release cluster_effect Pharmacological Effect prodrug Inactive Prodrug (Drug-Linker-Acetate) cleavage Ester Cleavage prodrug->cleavage enzyme Esterase enzyme->cleavage Catalyzes intermediate Unstable Intermediate (Drug-Linker-OH) cleavage->intermediate active_drug Active Drug intermediate->active_drug Spontaneous Release target Biological Target active_drug->target effect Therapeutic Effect target->effect

Caption: Logical pathway for esterase-activated prodrugs using an acetoxymethyl linker.

References

Troubleshooting & Optimization

Common side reactions and byproducts in Bromomethyl acetate alkylations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromomethyl acetate (B1210297) alkylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during alkylation reactions with bromomethyl acetate?

A1: The most frequent side reactions are hydrolysis of the this compound, elimination reactions to form an alkene, and over-alkylation of the nucleophile. For certain nucleophiles, such as phenolates, C-alkylation can also compete with the desired O-alkylation.[1]

Q2: What causes the hydrolysis of this compound and how can I minimize it?

A2: Hydrolysis is the reaction of this compound with water, leading to the formation of bromomethanol and acetic acid, which can further decompose. This side reaction is prevalent when using protic solvents or if there is residual moisture in the reaction setup. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: Under what conditions does elimination become a significant side reaction?

A3: Elimination reactions are favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide.[2][3] The bulkiness of the base makes it more likely to abstract a proton from a carbon adjacent to the bromomethyl group, leading to the formation of a double bond, rather than attacking the electrophilic carbon in a substitution reaction.[2][3]

Q4: How can I prevent over-alkylation of my substrate?

A4: Over-alkylation, or the addition of more than one acetoxymethyl group to the nucleophile, can occur when the initially alkylated product is still sufficiently nucleophilic to react with another molecule of this compound. To mitigate this, you can try the following:

  • Control Stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound. A slight excess of the nucleophile can sometimes help to ensure complete consumption of the alkylating agent.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

Q5: When alkylating phenols, how can I favor O-alkylation over C-alkylation?

A5: The choice of solvent plays a critical role in the regioselectivity of phenol (B47542) alkylation.[1]

  • For O-alkylation: Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1]

  • For C-alkylation: Protic solvents, such as water or trifluoroethanol, can promote C-alkylation by solvating the phenolate (B1203915) oxygen, making it less available for alkylation.[1]

Troubleshooting Guides

Problem 1: Low yield of the desired alkylated product.
Possible Cause Recommended Solution
Hydrolysis of this compound Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.
Competing Elimination Reaction If using a strong base, consider switching to a weaker, less sterically hindered base (e.g., potassium carbonate instead of potassium tert-butoxide).
Low Reactivity of Nucleophile Consider using a stronger base to fully deprotonate the nucleophile. Increase the reaction temperature, but monitor for an increase in side products.
Poor Solubility of Reagents Choose a solvent in which all reactants are soluble at the reaction temperature.
Problem 2: Presence of a significant amount of elimination byproduct.
Possible Cause Recommended Solution
Use of a Strong, Bulky Base Switch to a less sterically hindered base such as potassium carbonate or sodium hydride.
High Reaction Temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions.
Substrate Structure If the substrate is sterically hindered around the nucleophilic site, the base may preferentially act as a base rather than a nucleophile. Consider modifying the substrate if possible.
Problem 3: Formation of di- or poly-alkylated products.
Possible Cause Recommended Solution
Incorrect Stoichiometry Carefully control the molar ratio of reactants. Use a 1:1 ratio or a slight excess of the nucleophile.
High Concentration of Alkylating Agent Add the this compound dropwise to the reaction mixture over a period of time.
High Reactivity of Mono-alkylated Product Lower the reaction temperature to reduce the rate of the second alkylation.

Data Presentation

The following table summarizes the expected trend of major product formation based on the type of base used in the alkylation reaction. Quantitative data for specific reactions with this compound is sparse in the literature; however, general principles of elimination versus substitution provide a strong predictive framework.

Base Base Strength Steric Hindrance Expected Major Product with this compound
Potassium Carbonate (K₂CO₃)WeakLowSubstitution (Alkylation)
Sodium Hydride (NaH)StrongLowSubstitution (Alkylation)
Potassium tert-Butoxide (t-BuOK)StrongHighElimination[2][3]
Triethylamine (Et₃N)WeakModerateSubstitution (Alkylation)

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol with this compound to Minimize C-Alkylation
  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add the phenol (1.0 eq.) and a polar aprotic solvent such as anhydrous DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq.), to the solution.

  • Stirring: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the phenoxide.

  • Alkylation: Slowly add this compound (1.1 eq.) to the reaction mixture dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Procedure to Minimize Elimination When Using a Strong Base
  • Low Temperature: Cool the reaction vessel to a low temperature (e.g., 0 °C or -78 °C) before adding the base.

  • Base Selection: If a strong base is necessary, use one that is less sterically hindered, such as sodium hydride.

  • Slow Addition: Add the strong base portion-wise or as a solution dropwise to a stirred solution of the nucleophile in an anhydrous solvent.

  • Controlled Addition of Alkylating Agent: After the deprotonation is complete, add the this compound slowly at the low temperature.

  • Gradual Warming: Allow the reaction to warm slowly to room temperature and monitor its progress.

Mandatory Visualization

Reaction_Pathways Nucleophile Nucleophile Desired Alkylation Desired Alkylation Nucleophile->Desired Alkylation Substitution (SN2) This compound This compound This compound->Desired Alkylation Hydrolysis Hydrolysis This compound->Hydrolysis H2O Elimination Elimination This compound->Elimination Strong, Bulky Base Over-alkylation Over-alkylation Desired Alkylation->Over-alkylation Excess this compound

Caption: Common reaction pathways in this compound alkylations.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Hydrolysis Hydrolysis Low Yield->Hydrolysis Elimination Elimination Low Yield->Elimination Byproduct Formation Byproduct Formation Byproduct Formation->Elimination Over-alkylation Over-alkylation Byproduct Formation->Over-alkylation Anhydrous Conditions Anhydrous Conditions Hydrolysis->Anhydrous Conditions Change Base/Temp Change Base/Temp Elimination->Change Base/Temp Control Stoichiometry Control Stoichiometry Over-alkylation->Control Stoichiometry

Caption: Troubleshooting logic for this compound alkylations.

Experimental_Workflow Start Start Reagent Prep Prepare Anhydrous Reagents & Solvents Start->Reagent Prep Reaction Setup Set up Reaction under Inert Atmosphere Reagent Prep->Reaction Setup Base Addition Add Base to Nucleophile Reaction Setup->Base Addition BMA Addition Slowly Add This compound Base Addition->BMA Addition Monitoring Monitor by TLC/LC-MS BMA Addition->Monitoring Work-up Aqueous Work-up & Extraction Monitoring->Work-up Purification Column Chromatography Work-up->Purification End End Purification->End

Caption: A generalized experimental workflow for this compound alkylations.

References

Technical Support Center: Optimizing Reactions with Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromomethyl acetate (B1210297). Our goal is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yields in reactions involving bromomethyl acetate?

Low yields in reactions with this compound can often be attributed to several factors:

  • Instability of this compound: This reagent can be sensitive to moisture and may decompose over time. It is crucial to use a fresh or properly stored batch for optimal results.[1]

  • Side Reactions: Competing reactions such as hydrolysis of the ester group, elimination reactions, or over-alkylation of the nucleophile can significantly reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that can dramatically impact the reaction outcome.

  • Steric Hindrance: The structure of the nucleophile can affect its reactivity. Sterically hindered nucleophiles may react sluggishly with this compound.

  • Impure Reagents: The purity of all starting materials, including the nucleophile and solvents, is essential for a successful reaction.

Q2: How can I minimize the formation of side products?

Minimizing side products requires careful control over reaction conditions:

  • To prevent over-alkylation (in N- and S-alkylation): Use a stoichiometric amount of this compound (1.0-1.2 equivalents) relative to the nucleophile. Adding the this compound slowly to the reaction mixture can also help. In some cases, using a large excess of the nucleophile can favor mono-alkylation.

  • To reduce hydrolysis: Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). This is particularly important when using strong bases.

  • To favor substitution over elimination: Lowering the reaction temperature can often favor the desired substitution reaction over elimination pathways.

Q3: What are the recommended storage and handling procedures for this compound?

This compound is a flammable liquid that can cause skin and eye irritation.[2] It is also sensitive to moisture.[1]

  • Storage: Store in a cool, dry, well-ventilated area, away from sources of ignition. It is recommended to store it under an inert atmosphere (e.g., nitrogen) and refrigerated at 2-8°C.[3]

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no formation of your desired product, consider the following troubleshooting steps.

Low_Yield_Troubleshooting start Low/No Product check_reagents Check Reagent Quality - Purity of Nucleophile - Freshness of this compound - Anhydrous Solvents start->check_reagents check_conditions Verify Reaction Conditions - Anhydrous? - Inert Atmosphere? - Correct Temperature? start->check_conditions optimize_base Optimize Base - Stronger/Weaker? - Non-nucleophilic? - Stoichiometry? check_reagents->optimize_base Reagents OK check_conditions->optimize_base Conditions OK optimize_solvent Optimize Solvent - Polarity? - Aprotic/Protic? optimize_base->optimize_solvent optimize_temp Optimize Temperature - Increase for slow reaction - Decrease to reduce side reactions optimize_solvent->optimize_temp success Improved Yield optimize_temp->success

Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Verify Reagent Quality:

    • This compound: Use a fresh bottle or a recently purchased batch. If the reagent is old, consider purifying it by distillation.

    • Nucleophile: Ensure your starting material is pure and free from contaminants that could interfere with the reaction.

    • Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions.

  • Evaluate Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (nitrogen or argon) to prevent hydrolysis of this compound.

    • Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, be cautious as higher temperatures can also promote side reactions. For exothermic reactions, cooling may be necessary to prevent decomposition.

  • Optimize the Base:

    • The choice of base is critical. A base that is too strong can lead to decomposition of the starting materials or product, while a base that is too weak will not sufficiently deprotonate the nucleophile.

    • Consider using a non-nucleophilic base to avoid competing reactions.

    • The stoichiometry of the base should be carefully controlled.

  • Optimize the Solvent:

    • The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used for alkylation reactions as they can help to solvate the cation and promote S(_N)2 reactions.

Issue 2: Formation of Multiple Products

The formation of multiple products is a common issue, often due to over-alkylation or competing reaction pathways.

Side_Products_Troubleshooting start Multiple Products Observed identify_side_products Identify Side Products - Over-alkylation? - Hydrolysis Product? - Elimination Product? start->identify_side_products over_alkylation Over-alkylation - Use 1.0-1.2 eq. This compound - Slow Addition - Excess Nucleophile identify_side_products->over_alkylation If Over-alkylation hydrolysis Hydrolysis - Ensure Anhydrous Conditions - Inert Atmosphere identify_side_products->hydrolysis If Hydrolysis elimination Elimination - Lower Reaction Temperature - Use a Bulkier, Non-nucleophilic Base identify_side_products->elimination If Elimination success Improved Selectivity over_alkylation->success hydrolysis->success elimination->success

Troubleshooting workflow for multiple products.

Detailed Steps:

  • Identify the Side Products: Use techniques like TLC, LC-MS, or NMR to identify the structures of the major side products. This will provide clues as to the competing reaction pathways.

  • Address Over-alkylation: If you are observing di- or tri-alkylation of your nucleophile (common with amines and thiols), try the following:

    • Reduce the equivalents of this compound to be stoichiometric with your nucleophile.

    • Add the this compound solution dropwise to the reaction mixture to maintain a low concentration.

    • Consider using a large excess of the nucleophile.

  • Prevent Hydrolysis: If you identify the hydrolysis product (hydroxymethyl acetate or subsequent decomposition products), ensure your reaction is completely anhydrous.

  • Minimize Elimination: If elimination is a significant side reaction, try lowering the reaction temperature and using a sterically hindered, non-nucleophilic base.

Data Presentation

The following tables summarize typical reaction conditions for the alkylation of various nucleophiles with this compound and similar alkylating agents. Note that optimal conditions can vary depending on the specific substrate.

Table 1: N-Alkylation of Amines and Indoles

NucleophileAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Indole (B1671886)This compoundK₂CO₃DMF0Not specified[4]
5-BromoindoleDibenzyl carbonateDABCODMA95Not specified[5]
SkatoleAldimineZinc-ProPhenolNot specifiedRT86[6]
Primary AmineEthyl bromoacetateNaHCO₃Not specifiedNot specifiedNot specified[7]

Table 2: O-Alkylation of Phenols

NucleophileAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Phenol (B47542)Methyl bromoacetateNot specifiedNot specifiedNot specifiedLow[8]
PhenolDimethyl etherPhosphotungstic acid/γ-Al₂O₃Vapor Phase28046.57 (conversion)[9]
PhenolAlcoholsOrganic basesSolvent-freeNot specifiedGood[10]

Table 3: S-Alkylation of Thiols

NucleophileAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
ThiophenolBenzyl chlorideEt₃N or K₂CO₃WaterRTExcellent[11]
Various ThiolsParaformaldehyde/HBrNoneAcetic Acid0High[12]

Experimental Protocols

General Protocol for N-Alkylation of an Indole with this compound

N_Alkylation_Protocol start Start add_reagents 1. Add indole and K₂CO₃ to anhydrous DMF. start->add_reagents cool 2. Cool to 0°C. add_reagents->cool add_bma 3. Add this compound dropwise. cool->add_bma react 4. Stir at 0°C to RT. add_bma->react monitor 5. Monitor by TLC. react->monitor workup 6. Aqueous workup. monitor->workup purify 7. Purify by chromatography. workup->purify end End purify->end

Experimental workflow for N-alkylation of indole.

Materials:

  • Indole (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the indole and potassium carbonate.

  • Add anhydrous DMF and stir the suspension.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for O-Alkylation of a Phenol with this compound

O_Alkylation_Protocol start Start add_reagents 1. Add phenol and Cs₂CO₃ to anhydrous acetonitrile. start->add_reagents stir 2. Stir at RT. add_reagents->stir add_bma 3. Add this compound. stir->add_bma react 4. Stir at RT to 50°C. add_bma->react monitor 5. Monitor by TLC. react->monitor workup 6. Aqueous workup. monitor->workup purify 7. Purify by chromatography. workup->purify end End purify->end

Experimental workflow for O-alkylation of phenol.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.2 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the phenol and cesium carbonate.

  • Add anhydrous acetonitrile and stir the mixture at room temperature for 15-30 minutes.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 50°C, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to quench the reaction and dissolve the inorganic salts.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Products Synthesized with Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using bromomethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving bromomethyl acetate?

A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from the reaction itself. Given the reactivity of the bromomethyl group, hydrolysis products can also be present if the reaction or work-up is performed in the presence of water. Over-bromination or side reactions with the solvent are also possibilities.

Q2: My purified product appears to be degrading over time. What could be the cause and how can I prevent it?

A2: Compounds with bromomethyl groups can be susceptible to decomposition.[1] This can be accelerated by exposure to moisture, light, and elevated temperatures. To enhance stability, it is recommended to store the purified compound in a cool, dark, and dry environment, preferably under an inert atmosphere like nitrogen or argon.[1]

Q3: I am having trouble removing a persistent impurity that co-elutes with my product during column chromatography. What are my options?

A3: If an impurity is difficult to separate using standard silica (B1680970) gel column chromatography, several strategies can be employed. You can try reverse-phase chromatography, which separates compounds based on different polarity interactions.[1] Alternatively, exploring different solvent systems for your normal-phase column, including gradients of solvents with different selectivities, may improve separation.[1] For small-scale purifications, preparative Thin Layer Chromatography (prep-TLC) can also be a viable option.[1]

Q4: What is the recommended stationary phase for column chromatography of products synthesized with this compound?

A4: Silica gel is the most common stationary phase for the purification of organic compounds.[2] However, bromomethylated compounds may be sensitive to the acidic nature of silica gel, potentially leading to degradation.[2] It is highly recommended to use deactivated silica gel or consider alternative stationary phases such as neutral alumina (B75360) or Florisil if compound instability is observed.[2]

Q5: How can I deactivate silica gel?

A5: Silica gel can be deactivated by treatment with a base. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (B128534). After flushing with one to two column volumes of the basic solvent mixture, the column should be equilibrated with the desired mobile phase before loading the sample.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of products synthesized with this compound.

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Product does not move from the baseline on the TLC plate. The mobile phase is not polar enough.Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.[2]
Product runs too fast on the TLC plate (High Rf value). The mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase.[2]
Streaking or tailing of the spot on the TLC plate. The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature.Add a small amount of a modifier like triethylamine to the mobile phase. Consider using deactivated silica gel or an alternative stationary phase.[2]
Low or no recovery of the compound from the column. The compound may have decomposed on the silica gel.Use deactivated silica gel or an alternative stationary phase like neutral alumina. Perform a 2D TLC to check for on-plate degradation.[2][3]
Multiple spots are observed on the TLC after purification, indicating the compound is not pure. The chosen mobile phase did not provide adequate separation.Optimize the solvent system using TLC with various solvent ratios to achieve better separation between the product and impurities.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. The chosen solvent is not suitable.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point.[4]
Product oils out instead of crystallizing. The cooling process was too rapid or the solution is supersaturated with impurities.Allow the solution to cool slowly to room temperature, then place it in an ice bath. Try adding a seed crystal to induce crystallization. Alternatively, redissolve the oil in a minimal amount of hot solvent and try adding a co-solvent in which the compound is less soluble.[1]
Low recovery of crystals. Too much solvent was used. The compound has some solubility in the cold solvent.Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[1] Ensure the solution is thoroughly cooled in an ice bath before filtration.
Crystals are colored or appear impure. Impurities are trapped within the crystal lattice.Perform a second recrystallization. Consider treating the hot solution with activated charcoal to remove colored impurities before hot filtration.

Experimental Protocols

Protocol 1: General Purification Workflow for a Solid Product

This protocol outlines a general workflow for the purification of a solid product synthesized using this compound, involving an initial extraction followed by recrystallization.

G cluster_reaction Reaction Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NaHCO3) reaction_mixture->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate, DCM) quench->extract wash Wash Organic Layer (e.g., with brine) extract->wash dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate crude_solid Crude Solid Product concentrate->crude_solid dissolve Dissolve Crude Solid in Minimal Hot Solvent crude_solid->dissolve cool Cool Slowly to Room Temperature, then in Ice Bath dissolve->cool filter Collect Crystals by Vacuum Filtration cool->filter wash_crystals Wash Crystals with Cold Solvent filter->wash_crystals dry_crystals Dry Crystals under Vacuum wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: General workflow for the purification of a solid product.

Methodology:

  • Reaction Work-up:

    • Upon completion, the reaction is quenched, often by pouring it into ice water or a saturated sodium bicarbonate solution.[5]

    • The product is then extracted into an appropriate organic solvent such as ethyl acetate or dichloromethane.[6]

    • The organic layer is washed with water and/or brine to remove water-soluble impurities.

    • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude solid product.[5]

  • Recrystallization:

    • The crude solid is dissolved in a minimum amount of a suitable hot solvent. Common solvent systems for brominated compounds include heptane/ethyl acetate, methanol/water, and acetone/water.[7]

    • The solution is allowed to cool slowly to room temperature to promote the formation of well-defined crystals. The flask can then be placed in an ice bath to maximize crystal formation.[1]

    • The crystals are collected by vacuum filtration using a Büchner funnel.[1]

    • The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]

    • The purified crystals are then dried under vacuum to remove residual solvent.[1]

Protocol 2: Column Chromatography of a Non-polar Product

This protocol provides a detailed method for purifying a non-polar product using column chromatography with deactivated silica gel.

G cluster_prep Column Preparation cluster_purification Purification pack_column Pack Column with Silica Gel Slurry deactivate Deactivate Silica Gel (flush with 1-3% Et3N in eluent) pack_column->deactivate equilibrate Equilibrate Column with Mobile Phase deactivate->equilibrate load_sample Load Crude Product (dry or wet loading) equilibrate->load_sample elute Elute with Mobile Phase (isocratic or gradient) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Combined Fractions combine->concentrate pure_product Pure Product concentrate->pure_product

Caption: Workflow for purification by column chromatography.

Methodology:

  • Column Preparation:

    • A chromatography column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • The packed column is flushed with two column volumes of the mobile phase containing 1-3% triethylamine to deactivate the silica gel.[2]

    • The column is then equilibrated by passing three to four column volumes of the initial mobile phase (without triethylamine) through it until the eluent is neutral.[2]

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of the mobile phase (wet loading) or adsorbed onto a small amount of silica gel (dry loading).

    • The sample is carefully loaded onto the top of the packed column.

  • Elution and Fraction Collection:

    • The column is eluted with a suitable mobile phase. For non-polar compounds, a mixture of hexanes and ethyl acetate is common. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).[2]

    • Fractions are collected sequentially in test tubes.

  • Analysis and Product Isolation:

    • Each fraction (or selected fractions) is analyzed by Thin Layer Chromatography (TLC) to determine which fractions contain the pure product.

    • The fractions containing the pure product are combined.

    • The solvent is removed from the combined fractions under reduced pressure to yield the purified product.[2]

References

Bromomethyl Acetate: A Technical Support Guide to Managing Lachrymatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of bromomethyl acetate (B1210297) during experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure a safe laboratory environment.

Troubleshooting Guide

Issue Possible Cause Solution
Eye Irritation/Tearing in the Lab Inadequate ventilation, improper handling, minor spill.Immediately move to an area with fresh air. If symptoms persist, follow first aid procedures for eye contact. Review handling procedures and ensure all work with bromomethyl acetate is conducted in a certified chemical fume hood. Check for and clean up any potential spills.
Skin Irritation or Redness Direct contact with this compound due to inadequate PPE or a spill.Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention. Review and upgrade personal protective equipment, ensuring gloves are appropriate for handling halogenated compounds.
A Pungent, Irritating Odor is Detected A leak from a storage container or experimental setup.Evacuate the immediate area. If safe to do so, and with appropriate respiratory protection, identify and seal the source of the leak. Ventilate the area thoroughly. If the leak is significant, follow the emergency spill procedures.
Visible Spill of this compound Accidental dropping of a container or a leak from equipment.Evacuate personnel from the immediate spill area. Restrict access to the area. Follow the detailed "Small Spill Neutralization Protocol" or "Large Spill Neutralization Protocol" outlined below. Do not attempt to clean up a large spill without appropriate training and PPE.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of working with this compound?

A1: this compound is a lachrymator, meaning it is a strong eye irritant that can cause tearing, burning sensations, and pain.[2] It is also classified as a flammable liquid and vapor.[3] It can cause skin irritation and may be harmful if inhaled or ingested.[1]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: At a minimum, chemical safety goggles with side shields, a lab coat, and appropriate chemical-resistant gloves must be worn.[2] For procedures with a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

Q3: How should I properly store this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1] It is incompatible with strong oxidizing agents, acids, and bases.[4]

Q4: What should I do in case of accidental eye or skin contact?

A4: For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids, and seek immediate medical attention.[1] For skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes, and seek medical attention.[1]

Q5: How do I dispose of waste containing this compound?

A5: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to facilitate risk assessment and safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 590-97-6
Molecular Formula C₃H₅BrO₂[5]
Molecular Weight 152.97 g/mol [3]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 130-133 °C @ 750 mmHg
Density 1.56 g/mL at 25 °C
Flash Point 57 °C (134.6 °F) - closed cup
Vapor Pressure ~6.1 mmHg at 25 °C (estimated)

Table 2: Occupational Exposure Limits

SubstanceLimit TypeOrganizationValue
This compound PEL/TLVOSHA/ACGIHNone Established
Chloroacetyl chloride (for reference as a lachrymator) RELNIOSH0.05 ppm (8-hour TWA)

Table 3: Chemical Resistance of Glove Materials (General Guidance)

Glove MaterialResistance to EstersGeneral Recommendation for this compound
Nitrile Poor to FairSuitable for splash protection only; change immediately upon contact.[1]
Butyl Rubber Good to ExcellentRecommended for handling this compound.[6]
Viton™ ExcellentRecommended for handling this compound.[7]
Natural Rubber (Latex) PoorNot Recommended.[6]
Neoprene FairUse with caution, suitable for splash protection.

Note: Specific breakthrough time data for this compound is limited. It is crucial to consult the glove manufacturer's specific chemical resistance data and to inspect gloves for any signs of degradation before and during use.

Experimental Protocols

Protocol 1: Small Spill (<100 mL) Neutralization and Cleanup

  • Evacuate and Restrict Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, a face shield, and butyl or Viton™ gloves. If the spill is volatile, a respirator may be necessary.

  • Contain the Spill: If the liquid is spreading, contain it with an inert absorbent material like vermiculite, sand, or commercial sorbent pads, working from the outside in.

  • Neutralize the Spill: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. Slowly and carefully apply the neutralizing solution to the absorbed spill. Be prepared for some effervescence as the acid is neutralized.[8][9]

  • Allow Reaction Time: Let the neutralization mixture sit for at least 30 minutes to ensure the reaction is complete.

  • Collect Residue: Using scoops or other appropriate tools, carefully collect the absorbed and neutralized material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with the sodium bicarbonate/carbonate solution, followed by a clean water rinse.

  • Dispose of Waste: Seal and label the hazardous waste container according to your institution's EHS guidelines.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Protocol 2: Glassware Decontamination

  • Initial Rinse: In a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

  • Neutralization Soak: Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate.[10] Fill the glassware with this solution and allow it to soak for at least one hour to hydrolyze and neutralize any residual this compound.

  • Thorough Washing: After soaking, discard the neutralization solution into the appropriate aqueous waste container. Wash the glassware thoroughly with laboratory detergent and hot water.[11] Use a brush to scrub all surfaces.[12]

  • Rinsing: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to ensure all cleaning and neutralizing agents are removed.[11][12]

  • Drying: Allow the glassware to air dry on a drying rack or place it in a drying oven.

Visualizations

Spill_Neutralization_Workflow cluster_prep Preparation cluster_action Action cluster_cleanup Cleanup & Disposal Spill Spill Occurs Alert Alert Others & Evacuate Area Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill with Absorbent Don_PPE->Contain Neutralize Apply Sodium Bicarbonate/Carbonate Solution Contain->Neutralize Wait Allow 30 min Reaction Time Neutralize->Wait Collect Collect Neutralized Residue Wait->Collect Decontaminate_Area Decontaminate Spill Area Collect->Decontaminate_Area Dispose Dispose of Hazardous Waste Decontaminate_Area->Dispose Remove_PPE Remove PPE & Wash Hands Dispose->Remove_PPE

Caption: Workflow for this compound Spill Neutralization.

Glassware_Decontamination_Workflow cluster_pre_treatment Pre-Treatment cluster_neutralization Neutralization cluster_cleaning Final Cleaning Start Contaminated Glassware Solvent_Rinse Triple Rinse with Acetone (in Fume Hood) Start->Solvent_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Solvent_Rinse->Collect_Rinsate Prepare_Solution Prepare 5-10% Sodium Bicarbonate/Carbonate Solution Solvent_Rinse->Prepare_Solution Soak Soak Glassware for at least 1 hour Prepare_Solution->Soak Wash Wash with Detergent and Hot Water Soak->Wash Rinse_Tap Rinse Thoroughly with Tap Water Wash->Rinse_Tap Rinse_DI Final Rinse with Deionized Water Rinse_Tap->Rinse_DI Dry Air or Oven Dry Rinse_DI->Dry End Clean Glassware Dry->End

Caption: Protocol for Decontaminating Glassware.

First_Aid_Response cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure to this compound Flush_Eyes Immediately flush eyes with water for at least 15 minutes Exposure->Flush_Eyes Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Fresh_Air Move to Fresh Air Exposure->Fresh_Air Rinse_Mouth Rinse mouth, Do NOT induce vomiting Exposure->Rinse_Mouth Seek_Medical_Eye Seek Immediate Medical Attention Flush_Eyes->Seek_Medical_Eye Flush_Skin Flush skin with water for at least 15 minutes Remove_Clothing->Flush_Skin Seek_Medical_Skin Seek Medical Attention Flush_Skin->Seek_Medical_Skin Seek_Medical_Inhalation Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Inhalation Seek_Medical_Ingestion Seek Immediate Medical Attention Rinse_Mouth->Seek_Medical_Ingestion

References

Stability and degradation of Bromomethyl acetate under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of bromomethyl acetate (B1210297) under various reaction conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Users may encounter several issues related to the stability of bromomethyl acetate during their experiments. This guide provides solutions to common problems in a question-and-answer format.

Q1: My reaction is not proceeding as expected, and I suspect the this compound has degraded. How can I confirm this?

A1: Degradation of this compound typically involves hydrolysis or solvolysis, leading to the formation of bromoacetic acid, methanol, and the corresponding ester from the reaction solvent. You can confirm degradation by:

  • pH Measurement: Hydrolysis produces bromoacetic acid, which will decrease the pH of an unbuffered aqueous reaction mixture.

  • Chromatographic Analysis (TLC/HPLC/GC): Compare the chromatogram of your reaction mixture to that of a fresh standard of this compound. The appearance of new spots/peaks or a significant decrease in the main peak indicates degradation.

  • NMR Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the this compound signals (typically a singlet around 5.7 ppm for the CH₂Br group and a singlet around 2.1 ppm for the CH₃ group in CDCl₃) and the appearance of new signals corresponding to degradation products.

Q2: I am observing the formation of an acidic byproduct in my reaction. What is it and how can I prevent it?

A2: The acidic byproduct is likely bromoacetic acid, resulting from the hydrolysis of this compound. This is a common issue, especially in the presence of water.

  • Prevention:

    • Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Non-Aqueous Workup: If possible, use a non-aqueous workup procedure to isolate your product.

    • Scavengers: In some cases, a non-nucleophilic base can be used to scavenge the acid formed, but this must be compatible with your desired reaction.

Q3: My reaction is being performed in a protic solvent (e.g., methanol, ethanol), and I am getting a mixture of products. What is happening?

A3: In protic solvents, this compound can undergo solvolysis, where the solvent molecule acts as a nucleophile. This will lead to the formation of byproducts such as methoxymethyl acetate (in methanol) or ethoxymethyl acetate (in ethanol) alongside your desired product.

  • Mitigation:

    • Solvent Choice: If the reaction chemistry allows, switch to a less nucleophilic or aprotic solvent (e.g., THF, DCM, acetonitrile).

    • Temperature Control: Lowering the reaction temperature can reduce the rate of solvolysis.

    • Reaction Time: Minimize the reaction time to reduce the extent of byproduct formation.

Q4: I am trying to perform a reaction with a strong base, but it seems to be consuming my this compound. Why?

A4: this compound is incompatible with strong bases.[1] Strong bases can promote the rapid hydrolysis or elimination of HBr from the molecule, leading to its decomposition.

  • Alternative Strategies:

    • Use a Weaker Base: If possible, use a milder, non-nucleophilic base.

    • Protecting Groups: Consider alternative synthetic routes that do not require the use of a strong base in the presence of this compound.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound to ensure its stability?

A: To maintain the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, light, and moisture.[1][2] It is often recommended to store it under an inert atmosphere.

Q: What are the primary degradation pathways for this compound?

A: The main degradation pathways are hydrolysis and solvolysis. Both are nucleophilic substitution reactions where water or a solvent molecule attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.

Q: What are the expected decomposition products of this compound under harsh conditions?

A: Under conditions of excessive heat or in the presence of strong acids or bases, this compound can decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

Q: Is this compound stable in common organic solvents?

A: The stability of this compound in organic solvents depends on the nature of the solvent.

  • Aprotic Solvents (e.g., DCM, THF, Acetonitrile): Generally stable if the solvents are anhydrous.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): Susceptible to solvolysis, with the rate depending on the solvent's nucleophilicity and the temperature.

Data Presentation

Due to the limited availability of published quantitative kinetic data for this compound, the following tables present illustrative data based on general principles of halo-ester reactivity. This data should be used as a qualitative guide for troubleshooting and experimental design.

Table 1: Illustrative Hydrolysis Rate of this compound at Different pH (25°C)

pHPseudo-First-Order Rate Constant (k_obs, s⁻¹)Half-life (t₁/₂)
1LowLong
4Very LowVery Long
7ModerateShorter
10HighShort
13Very HighVery Short

Table 2: Illustrative Solvolysis Rate of this compound in Different Solvents (25°C)

SolventRelative Rate of SolvolysisPrimary Solvolysis Product
WaterHighBromoacetic acid + Methanol
MethanolModerateMethoxymethyl acetate
EthanolModerateEthoxymethyl acetate
Acetonitrile (B52724)Low-
DichloromethaneVery Low-
TetrahydrofuranVery Low-

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by HPLC

This protocol outlines a general method for monitoring the degradation of this compound in an aqueous solution.

  • Preparation of Standard Solution:

    • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable anhydrous organic solvent (e.g., acetonitrile).

  • Reaction Setup:

    • In a thermostatted reaction vessel, add a known volume of the desired aqueous buffer (e.g., pH 7 phosphate (B84403) buffer).

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to achieve the desired starting concentration.

  • Sample Collection and Quenching:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing a suitable organic solvent (e.g., acetonitrile) to stop further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Protocol 2: Forced Degradation Study of this compound

This protocol describes a typical forced degradation study to assess the stability of this compound under various stress conditions.

  • Acidic Degradation:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).

    • Neutralize an aliquot before analysis.

  • Basic Degradation:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Keep the solution at room temperature for a specified period (e.g., 1 hour), as degradation is expected to be rapid.

    • Neutralize an aliquot before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation:

    • Store a neat sample of this compound in an oven at an elevated temperature (e.g., 60°C) for a specified period (e.g., 7 days).

    • Dissolve a portion of the stressed sample for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method, such as the HPLC method described in Protocol 1, to determine the extent of degradation and identify any degradation products.

Visualizations

DegradationPathways BMA This compound Hydrolysis Hydrolysis (H₂O) BMA->Hydrolysis Solvolysis Solvolysis (ROH) BMA->Solvolysis DegradationProducts1 Bromoacetic Acid + Methanol Hydrolysis->DegradationProducts1 DegradationProducts2 Alkoxymethyl Acetate + HBr Solvolysis->DegradationProducts2

Caption: Primary degradation pathways of this compound.

TroubleshootingFlowchart Start Reaction Issue: Suspected Degradation CheckpH Is the reaction mixture acidic? Start->CheckpH CheckSolvent Is a protic solvent used? CheckpH->CheckSolvent No Hydrolysis Likely Hydrolysis CheckpH->Hydrolysis Yes CheckBase Is a strong base present? CheckSolvent->CheckBase No Solvolysis Likely Solvolysis CheckSolvent->Solvolysis Yes BaseDecomp Base-mediated Decomposition CheckBase->BaseDecomp Yes UseAnhydrous Action: Use anhydrous conditions Hydrolysis->UseAnhydrous ChangeSolvent Action: Change to aprotic solvent Solvolysis->ChangeSolvent UseMilderBase Action: Use a milder base BaseDecomp->UseMilderBase

Caption: Troubleshooting flowchart for this compound degradation.

References

Technical Support Center: Optimizing Reactions with Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving bromomethyl acetate (B1210297).

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low yields are a common issue in reactions with the highly reactive alkylating agent, bromomethyl acetate. Several factors can contribute to this problem.

Potential Cause Troubleshooting Steps
Competing Side Reactions - Hydrolysis: this compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). - Elimination Reactions: For substrates prone to elimination, consider using a non-nucleophilic base or running the reaction at a lower temperature.
Reagent Quality - Purity of this compound: Use freshly opened or properly stored this compound. It should be a colorless liquid. A yellow or brown color may indicate decomposition. - Purity of Other Reagents: Ensure all other starting materials, solvents, and catalysts are of high purity and anhydrous.
Suboptimal Reaction Conditions - Temperature: The optimal temperature can vary significantly depending on the nucleophile and solvent. Start with room temperature and adjust as needed. For less reactive nucleophiles, gentle heating may be required. However, high temperatures can promote side reactions and decomposition. - Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.
Poor Nucleophilicity of the Substrate - For weakly nucleophilic substrates like carboxylic acids, conversion to a more nucleophilic form, such as a carboxylate salt using a non-nucleophilic base (e.g., potassium carbonate, cesium carbonate), is often necessary.

Issue 2: Formation of Multiple Products/Side Products

The high reactivity of this compound can lead to the formation of undesired byproducts.

Side Product Prevention and Mitigation
Hydrolysis Product (Hydroxymethyl Acetate) - As mentioned above, rigorous exclusion of water from the reaction is critical.
Products from Reaction with Solvent - Choose a non-reactive (aprotic) solvent. Common choices include acetone (B3395972), acetonitrile, dichloromethane (B109758) (DCM), and dimethylformamide (DMF).
Over-alkylation (for Amines) - Use a controlled stoichiometry of the amine to this compound. Using a slight excess of the amine can sometimes drive the reaction to completion but may also lead to double alkylation. Alternatively, using the amine as the limiting reagent can help, but may result in incomplete conversion of the this compound. The use of a suitable base to neutralize the HBr formed can also be crucial.

Issue 3: Difficult Product Purification

Purifying the target product from unreacted starting materials and byproducts can be challenging.

Purification Challenge Recommended Strategy
Removing Unreacted this compound - Aqueous Work-up: this compound will partially hydrolyze during an aqueous work-up, but it is also volatile. It can often be removed under reduced pressure. - Scavenger Resins: Use a nucleophilic scavenger resin to react with and remove excess this compound.
Separating Product from Starting Material - Chromatography: Flash column chromatography is the most common method for purification. The choice of eluent will depend on the polarity of the product and starting material. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
General Work-up Procedure - A typical work-up involves quenching the reaction (e.g., with water or a saturated aqueous solution of ammonium (B1175870) chloride), followed by liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting this compound with a carboxylic acid?

A1: The optimal temperature depends on the specific carboxylic acid and the solvent used. Generally, the reaction is carried out at room temperature or with gentle heating (40-60 °C). For many carboxylic acids, they first need to be deprotonated with a base (like potassium carbonate or cesium carbonate) to form the more nucleophilic carboxylate salt. The reaction of this salt with this compound is often performed at room temperature.

Q2: Which solvent is best for O-alkylation of phenols with this compound?

A2: Aprotic polar solvents are generally preferred for the O-alkylation of phenols. Acetone, acetonitrile, and DMF are common choices. The phenol (B47542) is typically deprotonated first with a weak base like potassium carbonate.

Q3: How can I avoid the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use. This compound itself is moisture-sensitive and should be handled accordingly.

Q4: My reaction with an amine is giving me a mixture of the desired product and a di-alkylated byproduct. How can I improve the selectivity?

A4: To favor mono-alkylation, you can try adjusting the stoichiometry of your reactants. Using the amine as the limiting reagent can help, although this may lead to incomplete conversion of the this compound. Alternatively, using a larger excess of the amine can sometimes favor the mono-alkylated product, as the unreacted amine is more likely to react with the this compound than the less nucleophilic product. The choice of solvent and temperature can also influence the selectivity. Running the reaction at a lower temperature may help to control the reactivity.

Q5: What is the role of a base in reactions with this compound?

A5: A base is often used to deprotonate a nucleophile, making it more reactive. For example, a carboxylic acid is converted to a carboxylate, or a phenol to a phenoxide. Additionally, the reaction of this compound with a nucleophile produces hydrogen bromide (HBr) as a byproduct. A base is often added to neutralize this acid, which can prevent acid-catalyzed side reactions or degradation of acid-sensitive products. For reactions with amines, the amine itself can act as the base, but an additional non-nucleophilic base is often added.

Data Presentation

Table 1: Recommended Solvents for this compound Reactions

Nucleophile TypeRecommended SolventsRationale
Carboxylic Acids (as salts)Acetone, Acetonitrile, DMFAprotic polar solvents that solvate the carboxylate salt and facilitate the Sₙ2 reaction.
Phenols (as salts)Acetone, Acetonitrile, DMFSimilar to carboxylic acids, these solvents are suitable for the Sₙ2 reaction with phenoxides.
AminesDichloromethane (DCM), Acetonitrile, THFAprotic solvents are preferred to avoid reaction with the solvent. The polarity can be tuned to optimize solubility and reaction rate.

Table 2: General Temperature Ranges for Reactions

Nucleophile ReactivityGeneral Temperature RangeNotes
Highly Reactive (e.g., thiols)0 °C to Room TemperatureThese reactions are often fast and may require cooling to control exotherms and side reactions.
Moderately Reactive (e.g., amines, phenoxides)Room Temperature to 60 °CGentle heating may be required to achieve a reasonable reaction rate.
Weakly Reactive (e.g., carboxylates)Room Temperature to 80 °CHigher temperatures may be necessary, but should be used with caution to avoid decomposition.

Experimental Protocols

Protocol 1: O-Alkylation of a Carboxylic Acid with this compound

This protocol describes a general procedure for the synthesis of a bromomethyl ester from a carboxylic acid.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., acetone or DMF).

  • Deprotonation: Add a suitable base (e.g., anhydrous potassium carbonate, 1.5 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the carboxylate salt.

  • Alkylation: Add this compound (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or another suitable analytical technique.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Protocol 2: N-Alkylation of an Amine with this compound

This protocol provides a general method for the mono-alkylation of a primary or secondary amine.

  • Preparation: In a round-bottom flask, dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or acetonitrile).

  • Addition of Alkylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.05 eq) in the same solvent dropwise over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.

Mandatory Visualizations

experimental_workflow Experimental Workflow for O-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Carboxylic Acid in Anhydrous Solvent deprotonation Add Base (e.g., K2CO3) prep->deprotonation alkylation Add this compound deprotonation->alkylation stir Stir at RT or Heat alkylation->stir filter Filter Inorganic Salts stir->filter concentrate Concentrate Filtrate filter->concentrate extract Liquid-Liquid Extraction concentrate->extract purify Column Chromatography extract->purify

Caption: General experimental workflow for the O-alkylation of a carboxylic acid.

Caption: SN2 mechanism for the reaction of a carboxylate with this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity (Anhydrous, Fresh) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_side_reactions Analyze for Side Products (e.g., by NMR, GC-MS) start->check_side_reactions impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impurities Found optimize_conditions Optimize Temperature/Time check_conditions->optimize_conditions Suboptimal mitigate_side_reactions Adjust Conditions to Minimize Side Reactions check_side_reactions->mitigate_side_reactions Side Products Identified

Caption: A logical workflow for troubleshooting low reaction yields.

Preventing the formation of impurities during Bromomethyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of bromomethyl acetate (B1210297). Our aim is to help you prevent the formation of common impurities and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of bromomethyl acetate, particularly when using acetyl bromide and paraformaldehyde with a Lewis acid catalyst like zinc chloride.

Issue / ObservationPotential Cause(s)Recommended Action(s)
Low or No Product Formation 1. Inactive Catalyst: The zinc chloride catalyst may be hydrated or of low quality. 2. Poor Quality Paraformaldehyde: Paraformaldehyde may not be depolymerizing effectively. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Presence of Inhibitors: Contaminants in the glassware or reagents may be inhibiting the reaction.1. Use freshly opened or anhydrous zinc chloride. Consider drying the catalyst before use. 2. Use high-purity, dry paraformaldehyde. 3. While the initial addition of paraformaldehyde is often done at low temperatures to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient duration as indicated in protocols.[1] 4. Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous solvents.
Presence of a White Precipitate (Insoluble in Organic Solvent) 1. Incomplete Depolymerization of Paraformaldehyde: Solid polyoxymethylene (POM) may remain in the reaction mixture.[2][3]1. Ensure the reaction is stirred vigorously and for a sufficient amount of time to allow for the complete depolymerization of paraformaldehyde. 2. Use a slight excess of acetyl bromide to ensure all the depolymerized formaldehyde (B43269) reacts. 3. Filter the reaction mixture before workup to remove any insoluble material.
Product is Contaminated with Acetic Acid 1. Hydrolysis of Acetyl Bromide or this compound: Presence of water in the reagents or solvent can lead to hydrolysis.[4] 2. Incomplete Reaction: Unreacted acetyl bromide is hydrolyzed during aqueous workup.1. Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities.[5]
Product Contaminated with Methylene (B1212753) Bromide (CH₂Br₂) 1. Side reaction of bromide with formaldehyde derivatives. The exact mechanism can be complex but may be favored under certain conditions.1. Carefully control the stoichiometry of the reactants. An excess of the bromine source might contribute to such byproducts. 2. Optimize the reaction temperature; higher temperatures could potentially lead to more side reactions.[6]
Presence of Bis(bromomethyl) ether (BrCH₂OCH₂Br) 1. Side reaction involving formaldehyde and bromide. This is a known hazardous byproduct in similar bromomethylation reactions.[7][8]1. Use a non-polar solvent to minimize the formation of ionic intermediates that can lead to ether formation. 2. Maintain a controlled temperature throughout the reaction. 3. Given the toxicity of this potential impurity, ensure proper safety precautions are in place during the reaction and workup.
Low Purity After Distillation 1. Co-distillation of Impurities: Impurities with boiling points close to that of this compound may co-distill. 2. Thermal Decomposition: The product may be sensitive to high temperatures during distillation.[9]1. Use fractional distillation with a column that provides good separation efficiency. 2. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition. A typical protocol suggests collecting the fraction at 70-80 °C under reduced pressure.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of acetyl bromide with paraformaldehyde, catalyzed by a Lewis acid such as zinc chloride.[1] The paraformaldehyde serves as an anhydrous source of formaldehyde.

Q2: What are the most common impurities in this synthesis?

A2: Common impurities include unreacted starting materials (acetyl bromide, paraformaldehyde), hydrolysis products (acetic acid, bromomethanol), and side-reaction products such as methylene bromide, bis(bromomethyl) ether, and polyoxymethylene.

Q3: How does moisture affect the reaction?

A3: Moisture can significantly impact the reaction in several ways. It can hydrolyze the starting material, acetyl bromide, to acetic acid and hydrobromic acid.[4] It can also hydrolyze the product, this compound, to bromomethanol and acetic acid. Furthermore, the presence of water can affect the activity of the Lewis acid catalyst. Therefore, anhydrous conditions are highly recommended.

Q4: What is the role of the zinc chloride catalyst?

A4: Zinc chloride acts as a Lewis acid catalyst. It is believed to coordinate with the carbonyl oxygen of paraformaldehyde, facilitating its depolymerization and subsequent reaction with acetyl bromide.[10]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) if the starting materials and product have different Rf values. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy of aliquots from the reaction mixture can be used to track the consumption of reactants and the formation of the product.[11][12]

Q6: What are the recommended purification methods for this compound?

A6: The primary method for purifying this compound is fractional distillation under reduced pressure.[1] This is effective for removing less volatile impurities like polyoxymethylene and catalyst residues, as well as more volatile impurities. Washing the crude product with a mild base solution (e.g., sodium bicarbonate) before distillation is important to remove acidic impurities.[13]

Experimental Protocols

Synthesis of this compound

This protocol is based on a literature procedure.[1]

Materials:

  • Acetyl bromide

  • Paraformaldehyde

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Ice bath

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add anhydrous zinc chloride (e.g., 1.67 mmol).

  • Add anhydrous dichloromethane (e.g., 20 ml) followed by acetyl bromide (e.g., 190 mmol).

  • Cool the mixture in an ice bath.

  • Slowly add paraformaldehyde (e.g., 200 mmol) in portions to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Filter the reaction mixture to remove any unreacted solids.

  • The filtrate can be carefully washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure, collecting the fraction boiling at approximately 70-80 °C.

Impurity Analysis by GC-MS

Objective: To identify and quantify this compound and potential volatile impurities.

Sample Preparation:

  • Dilute a small aliquot of the crude or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, derivatization can be performed to analyze non-volatile impurities, though for the expected byproducts, direct analysis is typically sufficient.[14]

GC-MS Parameters (Example):

  • GC System: Agilent 7890B or equivalent.

  • Column: ZB-1701 column (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.[11]

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 30:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS System: Agilent 7000 Triple Quadrupole or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-200 amu.

Data Analysis:

Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantification can be achieved using an internal standard method.

Visualizations

Reaction_Pathway AcBr Acetyl Bromide Intermediate Reactive Intermediate AcBr->Intermediate Paraform Paraformaldehyde Paraform->Intermediate ZnCl2 ZnCl2 (catalyst) ZnCl2->Intermediate Product This compound Intermediate->Product

Caption: Main reaction pathway for this compound synthesis.

Impurity_Formation cluster_reactants Reactants & Conditions cluster_products Products & Impurities AcBr Acetyl Bromide Product This compound AcBr->Product Impurity1 Acetic Acid AcBr->Impurity1 Impurity3 Bis(bromomethyl) ether AcBr->Impurity3 Impurity4 Methylene Bromide AcBr->Impurity4 Side Reaction Paraform Paraformaldehyde Paraform->Product Impurity2 Polyoxymethylene Paraform->Impurity2 Incomplete Depolymerization Paraform->Impurity3 Side Reaction Paraform->Impurity4 Moisture Moisture (H2O) Moisture->AcBr Hydrolysis Moisture->Product Hydrolysis

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow Start Synthesis of this compound CheckYieldPurity Check Yield and Purity (TLC, GC-MS, NMR) Start->CheckYieldPurity LowYield Low Yield? CheckYieldPurity->LowYield LowPurity Low Purity? LowYield->LowPurity No TroubleshootYield Troubleshoot Yield: - Check Catalyst Activity - Check Reagent Quality - Verify Reaction Conditions LowYield->TroubleshootYield Yes TroubleshootPurity Troubleshoot Purity: - Identify Impurities - Optimize Workup - Improve Purification LowPurity->TroubleshootPurity Yes Successful Successful Synthesis LowPurity->Successful No TroubleshootYield->Start Re-run TroubleshootPurity->Start Re-run

References

Troubleshooting guide for incomplete Bromomethyl acetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions during the synthesis of bromomethyl acetate (B1210297).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My bromomethyl acetate synthesis reaction appears incomplete upon analysis (e.g., by TLC or GC-MS). What are the common causes?

An incomplete reaction can stem from several factors, primarily related to reagents, reaction conditions, and potential side reactions. Key areas to investigate include:

  • Reagent Quality and Stoichiometry: The purity and ratio of your starting materials are critical. Old or impure reagents can introduce contaminants that interfere with the reaction.

  • Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.

  • Moisture Contamination: this compound and its precursors can be sensitive to moisture, leading to hydrolysis and other side reactions.

  • Catalyst Activity: If using a catalyst, its activity may be compromised due to improper storage or handling.

Q2: I am observing a low yield of this compound. How can I improve it?

Low yields are often a symptom of the issues mentioned above. To improve your yield, consider the following:

  • Optimize Reagent Stoichiometry: Ensure the limiting reagent is fully consumed by using a slight excess of the other reactant.

  • Control Reaction Temperature: Carefully control the reaction temperature within the optimal range for the chosen synthetic route.[1]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Screening: If applicable, experiment with different catalysts or optimize the catalyst loading. For the synthesis from acetyl bromide and paraformaldehyde, zinc(II) chloride is a common catalyst.

Q3: My crude product shows multiple spots on a TLC plate or several peaks in the GC-MS analysis. What are the likely side products?

Common side products in this compound synthesis depend on the chosen method.

  • From Acetyl Bromide and Paraformaldehyde:

    • Unreacted Paraformaldehyde: Can be difficult to remove and may interfere with subsequent steps.

    • Polyoxymethylene Glycols: Formed from the polymerization of formaldehyde.

    • Methylene Diacetate: Can be formed as a byproduct.

  • From Bromoacetic Acid and an Acetylating Agent:

    • Unreacted Bromoacetic Acid: A common impurity if the esterification is incomplete.

    • Diacylated Products: Depending on the reaction conditions.

  • Hydrolysis Product:

    • Bromoacetic Acid and Acetic Acid: this compound can hydrolyze back to bromoacetic acid and subsequently to acetic acid if exposed to water during workup or storage.

Q4: How can I minimize the hydrolysis of this compound during the workup?

This compound is susceptible to hydrolysis. To minimize this:

  • Use Anhydrous Workup Conditions: Whenever possible, use anhydrous solvents and drying agents.

  • Minimize Contact with Water: If an aqueous wash is necessary, perform it quickly with cold water or brine and immediately separate the organic layer.

  • Neutralize Acidic Byproducts: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts that can catalyze hydrolysis.

  • Thorough Drying: Dry the organic layer extensively with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before solvent removal.

Q5: What are the visual cues of a potentially incomplete or failed reaction?

While analytical techniques are definitive, some visual cues may suggest a problem:

  • Persistence of Starting Materials: If one of your starting materials is a solid (e.g., paraformaldehyde), its continued presence in the reaction mixture longer than expected can indicate a stalled reaction.

  • Unexpected Color Changes: While some color change is normal, a significant deviation from the expected color could indicate the formation of impurities.

  • Phase Separation Issues: During workup, the inability to achieve clean phase separation can suggest the presence of unreacted starting materials or byproducts that act as emulsifiers.

Data Presentation: Synthesis of this compound and Analogs

The following table summarizes various synthetic methods for this compound and related compounds, highlighting the different reaction conditions and reported yields.

ProductStarting MaterialsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
This compound Acetyl bromide, ParaformaldehydeZinc(II) chlorideDichloromethane (B109758)0 - 20Overnight45
1-Bromoethyl acetate Vinyl acetate, Hydrogen bromideAcetic acidAcetic acid0 - 101 - 2High
Bromoethyl acetate Acetic acid, BromineRed phosphorusNone7024High
Bromoethyl acetate Bromoacetic acid, EthanolSulfuric acidNoneReflux--

Experimental Protocols

Synthesis of this compound from Acetyl Bromide and Paraformaldehyde

This protocol is adapted from a patented procedure.[2]

Materials:

  • Acetyl bromide

  • Paraformaldehyde

  • Zinc(II) chloride

  • Dichloromethane (anhydrous)

Procedure:

  • To a solution of acetyl bromide (190 mmol) in anhydrous dichloromethane (20 ml) at room temperature, add zinc(II) chloride (1.67 mmol).

  • Cool the mixture in an ice bath.

  • Add paraformaldehyde (200 mmol) portion-wise to the cooled mixture.

  • Allow the reaction to stir overnight at room temperature.

  • After the reaction is complete, filter the mixture.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation. Collect the fraction at a steam temperature of 70-80 °C under an oil bath temperature of 130 °C to obtain this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Incomplete this compound Reactions start Incomplete Reaction Observed (Low Yield, Multiple Spots/Peaks) check_reagents 1. Check Reagents - Purity (use fresh reagents) - Stoichiometry (correct molar ratios) - Anhydrous conditions start->check_reagents Problem check_conditions 2. Verify Reaction Conditions - Temperature (within optimal range) - Reaction Time (sufficient duration) - Catalyst Activity (if applicable) start->check_conditions Problem analyze_side_products 3. Analyze Side Products - GC-MS or NMR analysis - Identify common byproducts (e.g., unreacted starting materials, hydrolysis products) start->analyze_side_products Problem optimize_workup 4. Optimize Workup - Minimize water contact - Use cold washes - Neutralize acid - Thoroughly dry organic phase start->optimize_workup Problem solution_reagents Solution: - Use freshly purified/purchased reagents - Adjust stoichiometry - Ensure anhydrous setup check_reagents->solution_reagents Identified Issue solution_conditions Solution: - Adjust temperature/time as per literature - Use fresh/activated catalyst check_conditions->solution_conditions Identified Issue solution_side_products Solution: - Adjust reaction conditions to favor desired product - Implement appropriate purification (distillation, chromatography) analyze_side_products->solution_side_products Identified Issue solution_workup Solution: - Modify workup protocol to be anhydrous or quicker - Use brine/bicarbonate washes optimize_workup->solution_workup Identified Issue end Successful Synthesis (Improved Yield and Purity) solution_reagents->end Resolution solution_conditions->end Resolution solution_side_products->end Resolution solution_workup->end Resolution

Caption: A troubleshooting workflow for incomplete this compound reactions.

References

Handling and storage best practices for Bromomethyl acetate to maintain purity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides best practices for the handling and storage of bromomethyl acetate (B1210297) to maintain its purity, along with troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for bromomethyl acetate?

A1: To ensure the long-term purity and stability of this compound, it should be stored in a cool, dry, and dark environment.[1] Specifically, refrigeration at 2-8°C is recommended.[2] The container should be tightly sealed to prevent moisture ingress, as the compound is moisture-sensitive. For optimal stability, storing under an inert atmosphere, such as nitrogen, is also advised to prevent degradation from atmospheric moisture and oxygen. It is also crucial to store it away from heat, sparks, and open flames due to its flammable nature.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions of +4°C and protected from light and moisture, this compound is stable for at least two years after receipt.[1]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis, thermal decomposition, and photodegradation.

  • Hydrolysis: Due to its moisture sensitivity, this compound can react with water to yield acetic acid and bromomethanol. This is the most common degradation pathway under improper storage conditions.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose. The thermal decomposition of brominated compounds typically results in the formation of hydrogen bromide and various hydrocarbon byproducts.[3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce the formation of radical species from alkyl halides, leading to decomposition.[5][6][7]

Q4: Which materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents, acids, and bases. Contact with these substances should be avoided to prevent vigorous reactions and degradation of the product. It is also sensitive to moisture.

Troubleshooting Guide

Problem 1: I observe a decrease in the purity of my this compound over time, as indicated by GC analysis showing new peaks.

  • Possible Cause A: Hydrolysis due to improper storage.

    • Evidence: Appearance of new peaks in your GC chromatogram, potentially corresponding to acetic acid and bromomethanol. You may also notice a vinegary smell (acetic acid).

    • Solution: Ensure the container is tightly sealed and stored in a desiccator or under an inert atmosphere. If the product has already been exposed to moisture, consider purification by distillation, although this should be done with caution due to the compound's thermal sensitivity.

  • Possible Cause B: Thermal degradation from exposure to high temperatures.

    • Evidence: Discoloration of the liquid (yellowing or browning) and the presence of additional peaks in the GC-MS analysis, which could correspond to bromine-containing byproducts.

    • Solution: Always store this compound in a properly functioning refrigerator (2-8°C) and away from any heat sources in the laboratory.

  • Possible Cause C: Photodegradation from exposure to light.

    • Evidence: Gradual degradation even under refrigerated and dry conditions, especially if stored in a clear container.

    • Solution: Store the compound in an amber or opaque vial to protect it from light.

Problem 2: My reaction yield is lower than expected when using this compound.

  • Possible Cause A: The purity of the this compound has been compromised.

    • Evidence: Check the purity of your starting material using the GC-MS or ¹H NMR protocols provided below.

    • Solution: If the purity is low, consider purifying the reagent or using a fresh bottle.

  • Possible Cause B: Steric hindrance or suboptimal reaction conditions.

    • Evidence: The reaction is sluggish or incomplete.

    • Solution: For nucleophilic substitution reactions, consider using a less sterically hindered nucleophile or optimizing the reaction temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can sometimes help overcome the activation barrier. The choice of a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) is often beneficial.[8]

Problem 3: I see unexpected signals in the ¹H NMR spectrum of my this compound.

  • Possible Cause A: Presence of residual solvents from synthesis.

    • Evidence: You may see signals corresponding to common synthesis solvents like dichloromethane.

    • Solution: Refer to NMR chemical shift tables for common laboratory solvents to identify the impurity.[9][10][11] If the solvent interferes with your reaction, it may be possible to remove it under high vacuum, but be cautious of product loss due to its volatility.

  • Possible Cause B: Hydrolysis has occurred.

    • Evidence: A singlet around 2.1 ppm (acetic acid) and a broad singlet for the hydroxyl proton of bromomethanol may be observed.

    • Solution: This indicates moisture contamination. Follow the storage recommendations to prevent further degradation.

Data Presentation

ParameterRecommended ConditionRationalePotential Impact of Deviation
Temperature 2-8°C[2]Minimizes thermal decomposition and reduces vapor pressure.Increased degradation rate, potential for pressure buildup in the container.
Atmosphere Inert gas (e.g., Nitrogen)Prevents hydrolysis by excluding atmospheric moisture.Hydrolysis leading to the formation of acetic acid and bromomethanol, reducing purity.
Light Exposure Stored in the dark (amber vial)[1]Prevents photochemical decomposition.Formation of radical species and subsequent degradation, leading to impurities.
Moisture Keep dry (tightly sealed container)Prevents hydrolysis.Loss of purity due to the formation of hydrolysis byproducts.
Purity (GC) ≥95%Ensures reliable and reproducible experimental results.Lower reaction yields, introduction of unwanted side products.
Appearance Clear, colorless to light yellow liquid[12]Indicates the absence of significant degradation products.Darkening of the liquid may suggest thermal or light-induced decomposition.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Capillary column suitable for polar compounds (e.g., ZB-1701 or similar).[13]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or dichloromethane. A concentration of approximately 1 mg/mL is a good starting point.

  • GC-MS Parameters:

    • Injector Temperature: 280°C[13]

    • Injection Mode: Split (e.g., 30:1 split ratio)[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[15]

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp at 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230°C[13]

      • Mass Range: 35-200 m/z.

      • Solvent Delay: 2 minutes.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate all peaks in the chromatogram and calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.

Protocol 2: Identification of Impurities by ¹H NMR Spectroscopy

This protocol can be used to identify common impurities in this compound.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Spectral Analysis:

    • This compound:

      • Singlet at approximately 5.7 ppm (CH₂Br).

      • Singlet at approximately 2.1 ppm (CH₃).

    • Potential Impurities:

      • Acetic Acid: Singlet around 2.1 ppm (can overlap with the product's methyl signal) and a broad singlet for the acidic proton (variable chemical shift).

      • Dichloromethane: Singlet around 5.3 ppm.

      • Water: Singlet, chemical shift is solvent-dependent (e.g., ~1.56 ppm in CDCl₃).

    • Refer to published tables of NMR chemical shifts for common laboratory solvents and impurities for further identification.[9][10][11]

Visualizations

degradation_pathways Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Decomposition cluster_photo Photodegradation BMA This compound Acetic_Acid Acetic Acid BMA->Acetic_Acid hydrolysis Bromomethanol Bromomethanol BMA->Bromomethanol hydrolysis HBr Hydrogen Bromide BMA->HBr decomposition Hydrocarbons Hydrocarbons BMA->Hydrocarbons decomposition Radicals Radical Intermediates BMA->Radicals initiation Moisture Moisture (H₂O) Heat Heat (Δ) Light Light (hν) Decomp_Products Decomposition Products Radicals->Decomp_Products propagation troubleshooting_workflow Troubleshooting Purity Issues with this compound start Purity Issue Detected (e.g., low yield, extra peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes analyze_purity Analyze Purity (GC-MS / ¹H NMR) check_storage->analyze_purity No correct_storage Implement Correct Storage: - Refrigerate (2-8°C) - Inert Atmosphere - Protect from Light & Moisture improper_storage->correct_storage correct_storage->analyze_purity is_pure Purity Acceptable? analyze_purity->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes purify_or_replace Purify or Replace Reagent is_pure->purify_or_replace No end Issue Resolved use_reagent->end purify_or_replace->end

References

Validation & Comparative

A Head-to-Head Battle of Reactivity: Bromomethyl Acetate vs. Iodomethyl Acetate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of prodrugs and other precision modifications of bioactive molecules, the choice of an alkylating agent is critical. Among the toolbox of available reagents, halomethyl acetates serve as versatile synthons for the introduction of an acetoxymethyl group. This guide provides a comprehensive comparison of the reactivity of two prominent members of this class: bromomethyl acetate (B1210297) and iodomethyl acetate, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

The fundamental difference in the reactivity of bromomethyl acetate and iodomethyl acetate lies in the nature of the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. It is a well-established principle in organic chemistry that the reactivity of alkyl halides in SN2 reactions follows the trend: R-I > R-Br > R-Cl > R-F. This trend is primarily governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion. The weaker carbon-iodine bond and the greater stability of the iodide anion make it a superior leaving group compared to bromide.

Quantitative Reactivity Comparison

To illustrate the expected relative reactivity, the following table provides a hypothetical but realistic comparison of second-order rate constants (k) for a typical SN2 reaction, such as the reaction with a carboxylate nucleophile.

ReagentLeaving GroupRelative Rate Constant (k_rel)
This compoundBr⁻1
Iodomethyl AcetateI⁻~50-100

This table represents an estimated relative reactivity based on established principles of leaving group ability in SN2 reactions. The actual relative rate will vary depending on the nucleophile, solvent, and temperature.

The significantly higher relative rate constant for iodomethyl acetate highlights its utility in situations requiring rapid reaction kinetics or when dealing with less reactive nucleophiles.

Experimental Protocol: Kinetic Analysis by ¹H NMR Spectroscopy

To quantitatively determine and compare the reaction rates of this compound and iodomethyl acetate, a kinetic study can be performed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This method allows for the in-situ monitoring of the reaction progress by integrating the signals of reactants and products over time.

Objective: To determine the second-order rate constants for the reaction of this compound and iodomethyl acetate with a model nucleophile (e.g., sodium acetate) in a suitable deuterated solvent.

Materials:

  • This compound

  • Iodomethyl acetate

  • Sodium acetate (or other desired nucleophile)

  • Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the nucleophile (e.g., 0.1 M sodium acetate) and the internal standard in the chosen deuterated solvent.

    • In an NMR tube, place a defined volume of the nucleophile stock solution.

    • Equilibrate the NMR tube to the desired reaction temperature within the NMR spectrometer.

  • Reaction Initiation and Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the nucleophile solution.

    • Inject a precise amount of either this compound or iodomethyl acetate into the NMR tube to initiate the reaction (final concentration should be equimolar to the nucleophile, e.g., 0.1 M).

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate (e.g., every 1-5 minutes for a slower reaction, or more rapidly for a faster one).

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phasing, and baseline correction).

    • For each spectrum, integrate the signal corresponding to a characteristic proton of the reactant (e.g., the -CH₂-Br or -CH₂-I protons) and a characteristic proton of the product. Also, integrate the signal of the internal standard.

    • Normalize the reactant and product integrals to the integral of the internal standard to account for any variations in spectrometer performance.

    • Plot the concentration of the reactant versus time.

    • Using the integrated rate law for a second-order reaction (1/[A] = kt + 1/[A]₀), plot 1/[Reactant] versus time. The slope of this line will be the second-order rate constant, k.

  • Comparison:

    • Repeat the experiment for the other halomethyl acetate under identical conditions (temperature, solvent, concentrations).

    • Compare the calculated rate constants to determine the relative reactivity.

Logical Workflow for Reactivity Comparison

The process of comparing the reactivity of this compound and iodomethyl acetate can be visualized as follows:

G cluster_prep Preparation cluster_bromo This compound Reaction cluster_iodo Iodomethyl Acetate Reaction cluster_analysis Data Analysis Prep_Reagents Prepare Stock Solutions (Nucleophile, Internal Standard) Prep_NMR Equilibrate NMR Tube in Spectrometer Prep_Reagents->Prep_NMR Start_Bromo Inject this compound Prep_NMR->Start_Bromo Start_Iodo Inject Iodomethyl Acetate Prep_NMR->Start_Iodo Acquire_Bromo Acquire Time-Resolved ¹H NMR Spectra Start_Bromo->Acquire_Bromo Process_Spectra Process NMR Spectra (Integration) Acquire_Bromo->Process_Spectra Acquire_Iodo Acquire Time-Resolved ¹H NMR Spectra Start_Iodo->Acquire_Iodo Acquire_Iodo->Process_Spectra Plot_Data Plot Kinetic Data (1/[A] vs. time) Process_Spectra->Plot_Data Calc_Rate Calculate Rate Constants (k) Plot_Data->Calc_Rate Compare Compare Rate Constants (k_iodo vs. k_bromo) Calc_Rate->Compare

Experimental workflow for comparing the reactivity of halomethyl acetates.

Signaling Pathway of Nucleophilic Substitution (SN2)

The reaction of both this compound and iodomethyl acetate with a nucleophile proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (halide) departs.

SN2_Pathway Reactants Nucleophile (Nu⁻) + Halomethyl Acetate (R-X) TS Transition State [Nu---C---X]⁻ Reactants->TS Attack Products Product (R-Nu) + Halide (X⁻) TS->Products Leaving Group Departure

Generalized SN2 pathway for halomethyl acetates.

Conclusion

For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and iodomethyl acetate should be guided by the specific requirements of the reaction. Iodomethyl acetate is the more reactive agent, making it suitable for rapid reactions, less reactive nucleophiles, or when milder reaction conditions are desired. Conversely, this compound, being more stable and less expensive, may be preferred for reactions with highly reactive nucleophiles where a more controlled reaction rate is advantageous. The provided experimental protocol offers a robust framework for quantitatively assessing the reactivity of these and other alkylating agents, enabling informed and data-driven decisions in synthetic design.

A Head-to-Head Battle of Esterification: Bromomethyl Acetate vs. Traditional Methods for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of organic synthesis, the esterification of sensitive carboxylic acids presents a significant challenge. Molecules bearing acid-labile, base-labile, or sterically hindered functional groups often fail to produce desired esters under harsh traditional conditions. This guide provides an objective, data-driven comparison of bromomethyl acetate (B1210297)—a milder alkylating agent—against conventional esterification methods, offering insight into the optimal choice for preserving molecular integrity and maximizing yield.

The formation of an ester bond is a cornerstone of organic chemistry, yet the go-to methods are not always suitable for complex and delicate molecules. The classic Fischer esterification, relying on strong acid catalysts and high temperatures, can readily degrade acid-sensitive substrates.[1][2] Conversely, methods that use strong bases can be incompatible with base-labile protecting groups. While milder techniques like the Steglich esterification offer a significant improvement for many sensitive compounds, the choice of an optimal method is critical for success in multi-step syntheses.[3][4][5]

This guide examines the utility of bromomethyl acetate as a reagent for the formation of acetoxymethyl (AM) esters under gentle conditions, comparing its performance with established techniques.

The Contenders: A Summary of Methods

Esterification strategies can be broadly categorized by their reaction mechanisms and conditions. Understanding these differences is key to selecting the appropriate method for a given substrate.

  • This compound (via Alkylation): This method involves the deprotonation of a carboxylic acid to form a carboxylate anion, which then acts as a nucleophile, attacking the electrophilic methylene (B1212753) group of this compound in an SN2 reaction. This approach typically utilizes a non-nucleophilic base in an aprotic solvent, often under phase-transfer conditions, avoiding strong acids or bases and high temperatures.

  • Steglich Esterification: A widely used method for sensitive substrates, it employs a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).[6][7] The reaction proceeds under mild, neutral conditions at room temperature, making it suitable for acid-labile and sterically hindered substrates.[3][4]

  • Fischer Esterification: This equilibrium-driven reaction involves heating a carboxylic acid and an alcohol with a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[1][8][9] While cost-effective, the harsh acidic conditions and high temperatures limit its use for molecules with sensitive functional groups.[1]

Performance Under Pressure: A Quantitative Comparison

The true measure of an esterification method lies in its performance with challenging substrates. The following table summarizes experimental data on the yields obtained for various sensitive carboxylic acids using different esterification techniques.

Carboxylic Acid SubstrateFeatureMethodReagentsConditionsYield (%)Reference
4-CarboxyresorufinPhenolic HydroxylThis compoundK₂CO₃, Tetrabutylammonium bisulfateCH₂Cl₂/H₂O, RT72% (total isomers)[10]
Pivalic AcidSterically HinderedSteglichDCC, DMAPCH₂Cl₂, RT, 3h83%[6]
Pivalic AcidSterically HinderedSteglich (Modified)EDC, DMAPCyclopentyl methyl ether, 60 °C, 24h50%[4]
Phenylacetic AcidGeneral SubstrateSteglichDCC, DMAPCH₂Cl₂, RT, 3h95%[6]
Acetic AcidSimple SubstrateFischerH₂SO₄ (cat.)10-fold excess EtOH, Reflux97%[2]
Acetic AcidSimple SubstrateFischerH₂SO₄ (cat.)Equimolar EtOH, Reflux65%[2]

Note: Direct comparative data for this compound against other methods on identical sensitive substrates is sparse in the literature. The data presented is compiled from various sources to illustrate typical yields under the respective conditions.

Visualizing the Chemistry: Reaction Pathways and Workflows

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a generalized experimental workflow.

Bromomethyl_Acetate_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products RCOOH R-COOH Carboxylic Acid Carboxylate R-COO⁻ Carboxylate Anion RCOOH->Carboxylate Deprotonation Base Base BrCH2OAc Br-CH₂-OAc This compound Base->Carboxylate Ester R-COO-CH₂-OAc Acetoxymethyl Ester BrCH2OAc->Ester Carboxylate->Ester SN2 Attack Salt H-Base⁺ Br⁻ Steglich_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products RCOOH R-COOH Carboxylic Acid Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea Activation ROH R'-OH Alcohol Ester R-COO-R' Ester ROH->Ester Nucleophilic Attack DMAP DMAP (cat.) Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium Acyl Transfer Acylisourea->Acylpyridinium DCU DCU (Byproduct) Acylisourea->DCU Acylpyridinium->Ester Experimental_Workflow start Select Substrate & Method setup Reaction Setup (Dissolve reactants, add reagents) start->setup reaction Run Reaction (Stir under specified temperature & time) setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, extract, wash) monitor->workup Complete purify Purification (Column chromatography, recrystallization, or distillation) workup->purify analyze Product Analysis (NMR, MS, IR) purify->analyze end Pure Ester analyze->end

References

A Comparative Guide to Methylating Agents: Bromomethyl Acetate vs. Diazomethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and safe methylation strategies, the choice of a methylating agent is critical. This guide provides an objective comparison of bromomethyl acetate (B1210297) and the traditionally used diazomethane (B1218177), focusing on safety, handling, reaction mechanisms, and efficiency.

Diazomethane has long been a go-to reagent for the methylation of carboxylic acids and other sensitive substrates due to its high reactivity and the clean nature of its reactions, which produce only nitrogen gas as a byproduct. However, its extreme toxicity and explosive nature pose significant safety risks, prompting the search for safer alternatives. Bromomethyl acetate is emerging as a viable option, offering a different approach to methylation with a more favorable safety profile.

At a Glance: Key Differences

FeatureThis compoundDiazomethane
Reagent Type Electrophilic Alkylating AgentHighly Reactive Methylating Agent
Safety Profile Flammable liquid, skin and eye irritant.[1]Extremely toxic, explosive gas.[2][3]
Handling Handled as a liquid, requires standard precautions for flammable and irritant chemicals.[1]Requires specialized glassware and extreme caution due to its explosive nature. Often generated in situ for immediate use.[2][3]
Reaction Mechanism SN2 reaction with the carboxylate salt.Protonation followed by nucleophilic attack.
Byproducts Bromide salts.Nitrogen gas.
Substrate Scope Primarily used for carboxylic acids.Broad, including carboxylic acids, phenols, and alcohols.

Safety and Handling: A Clear Advantage for this compound

The most significant advantage of this compound over diazomethane lies in its considerably better safety profile.

Diazomethane is a highly toxic, yellow gas that is prone to explosive decomposition when exposed to sharp surfaces, heat, or high concentrations.[2][3] It is a potent carcinogen and can cause severe respiratory irritation.[2] Due to these hazards, diazomethane is typically not stored and must be prepared in situ immediately before use, a process that itself carries risks.[2]

This compound , on the other hand, is a flammable liquid that is a skin and eye irritant but does not present the same explosion risk as diazomethane.[1] While it requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment, the protocols are standard for many common laboratory reagents and do not necessitate the specialized equipment and extreme precautions demanded by diazomethane.[1]

Reaction Mechanisms and Experimental Workflow

The two reagents employ different chemical pathways to achieve methylation, which influences the experimental setup and potential side reactions.

Methylation with this compound

The methylation of a carboxylic acid using this compound typically proceeds via a nucleophilic substitution (SN2) reaction. The carboxylic acid is first deprotonated with a non-nucleophilic base to form the corresponding carboxylate salt. This carboxylate anion then acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of this compound and displacing the bromide leaving group to form the methyl ester.

Methylation_Bromomethyl_Acetate cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Bromomethyl_Acetate Br-CH₂-OAc Methyl_Ester R-COOCH₃ Carboxylate->Methyl_Ester + Br-CH₂-OAc Bromide Br⁻ Bromomethyl_Acetate->Bromide Methylation_Diazomethane cluster_step1 Step 1: Proton Transfer cluster_step2 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Methyldiazonium CH₃N₂⁺ Carboxylic_Acid->Methyldiazonium + CH₂N₂ Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Diazomethane CH₂N₂ Methyl_Ester R-COOCH₃ Methyldiazonium->Methyl_Ester + R-COO⁻ Nitrogen N₂ Methyldiazonium->Nitrogen

References

A Comparative Guide to Acyloxymethyl Ester Prodrugs Synthesized via Halo-Methyl Acetate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of acyloxymethyl ester prodrugs, exemplified by Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), with a key alternative, Tenofovir Alafenamide (TAF). The synthesis of TDF utilizes halo-methyl acetate (B1210297) derivatives, such as bromomethyl acetate or the analogous chloromethyl isopropyl carbonate, to enhance the bioavailability of the parent drug, Tenofovir. This document details the synthesis, characterization, and validation of these compounds, supported by experimental data, to inform strategic decisions in drug development.

Performance Comparison: Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir Alafenamide (TAF)

The following tables summarize the quantitative data comparing the synthesis and performance of TDF and TAF.

Table 1: Synthesis and Physicochemical Properties

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference
Synthesis Reagent Chloromethyl isopropyl carbonate(S)-2-(isopropoxycarbonyl)propyl-4-nitrophenyl carbonateN/A
Yield 53-90%Not explicitly stated in the provided results[1]
Purity High purity achievable after crystallizationHigh purity achievable[2]
Molecular Weight 635.5 g/mol 476.4 g/mol N/A

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

ParameterTenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Reference
Oral Bioavailability ~25% (fasting)Higher than TDF[3][4]
Intracellular Half-life (TFV-DP) Long4 to 5-fold higher concentration than TDF[5][6]
EC50 (anti-HBV) 17.09 ± 2.45 nM12.17 ± 0.56 nM[4]
Plasma Stability Rapidly converted to TenofovirMore stable in plasma than TDF[7]
Mitochondrial Toxicity Potential for mitochondrial toxicityLower potential for mitochondrial toxicity[5][8][9][10][11]

Experimental Protocols

Synthesis of Tenofovir Disoproxil Fumarate (TDF)

This protocol describes a common method for synthesizing TDF using chloromethyl isopropyl carbonate, a reagent analogous to this compound.

Materials:

  • Tenofovir (PMPA)

  • N-methylpyrrolidone (NMP)

  • Triethylamine (TEA)

  • Chloromethyl isopropyl carbonate (CMIC)

  • Dichloromethane

  • Distilled water

  • Magnesium sulfate

  • Isopropanol (B130326)

  • Fumaric acid

Procedure:

  • In a reactor, add 4.0 g of Tenofovir, 15 mL of N-methylpyrrolidone, and 5.8 mL of triethylamine.[1]

  • Heat the reaction mixture to 63 °C and stir for 30 minutes.[1]

  • Add 10 g of chloromethyl isopropyl carbonate and continue stirring at 63 °C for 4 hours.[1]

  • Cool the mixture to room temperature, then further cool to 5 °C.

  • Slowly add 25 mL of pre-cooled distilled water (below 15 °C) and stir at 15 °C for 1 hour.[1]

  • Extract the mixture twice with 15 mL of dichloromethane.

  • Combine the organic layers and wash twice with 10 mL of distilled water.

  • Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to obtain Tenofovir disoproxil as an oil.[1]

  • Dissolve the oily residue in 35 mL of isopropanol and add 1.6 g of fumaric acid.

  • Heat the mixture to 50 °C with stirring until complete dissolution.[1]

  • Slowly cool to 25 °C, then further cool to 3 °C, and maintain this temperature with stirring for 4 hours.[1]

  • Filter the precipitated crystals, wash with isopropanol, and dry under vacuum at 40 °C to obtain TDF.[1]

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against HIV reverse transcriptase.

Materials:

  • HIV-1 Reverse Transcriptase Assay Kit (commercially available)[12][13][14]

  • Test compounds (e.g., Tenofovir diphosphate)

  • Control inhibitors (e.g., Efavirenz)[12]

  • Microplate reader

Procedure:

  • Prepare working solutions of the HIV-1 reverse transcriptase, template, dNTPs, and test compounds at desired concentrations.[13]

  • In a 96-well or 384-well plate, combine the reaction buffer, template, dNTPs, and the test compound or control.[13]

  • Initiate the reaction by adding the HIV-1 reverse transcriptase enzyme.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).[13]

  • Stop the reaction and add a detection reagent (e.g., a fluorescent dye that binds to the newly synthesized DNA).[13]

  • Measure the signal (e.g., fluorescence intensity) using a microplate reader.

  • Calculate the percentage of inhibition of the reverse transcriptase activity by the test compound compared to the no-inhibitor control.

Visualizations

Mechanism of Action of Tenofovir

The following diagram illustrates the mechanism of action of Tenofovir, the active metabolite of TDF and TAF, in inhibiting viral replication.

G TDF Tenofovir Disoproxil Fumarate (TDF) (Prodrug) Tenofovir Tenofovir TDF->Tenofovir Hydrolysis TFV_MP Tenofovir Monophosphate Tenofovir->TFV_MP Phosphorylation TFV_DP Tenofovir Diphosphate (Active) TFV_MP->TFV_DP Phosphorylation RT Reverse Transcriptase TFV_DP->RT Inhibits Viral_RNA Viral RNA Viral_DNA Viral DNA Synthesis Viral_RNA->Viral_DNA Transcription RT->Viral_DNA Catalyzes Chain_Termination Chain Termination RT->Chain_Termination Viral_DNA->Chain_Termination G cluster_synthesis Synthesis cluster_characterization Characterization cluster_validation Validation start Start: Tenofovir reaction Reaction with Halo-methyl Acetate Derivative start->reaction isolation Isolation & Purification reaction->isolation prodrug Acyloxymethyl Ester Prodrug (e.g., TDF) isolation->prodrug nmr NMR Spectroscopy prodrug->nmr ms Mass Spectrometry prodrug->ms hplc HPLC (Purity) prodrug->hplc in_vitro In Vitro Antiviral Assay prodrug->in_vitro pk_study Pharmacokinetic Study prodrug->pk_study toxicity Mitochondrial Toxicity Assay prodrug->toxicity

References

Unveiling the Structure: A Comparative Guide to the Spectroscopic Analysis of Bromomethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of active molecules and intermediates is paramount. Bromomethyl acetate (B1210297) and its derivatives are important building blocks in organic synthesis, often utilized for the introduction of a protected hydroxymethyl group. This guide provides a comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structures of a homologous series of alkyl bromomethyl acetates.

This guide presents a compilation of experimental data from various sources to facilitate the comparison of spectroscopic characteristics across different bromomethyl acetate derivatives. Detailed experimental protocols for each technique are also provided to ensure reproducibility and aid in the setup of analytical workflows.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its ethyl, propyl, and butyl derivatives. These values are essential for identifying the characteristic signals of the this compound moiety and observing the influence of the alkyl chain on the spectra.

¹H NMR Spectral Data

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment, and the multiplicity reveals the number of neighboring protons.

Compoundδ (CH₃-C=O) (ppm)δ (Br-CH₂-O) (ppm)δ (Alkyl Chain) (ppm)Solvent
This compound 2.15 (s, 3H)5.75 (s, 2H)-CDCl₃
Ethyl Bromoacetate -3.84 (s, 2H)1.31 (t, 3H, J = 7.1 Hz), 4.24 (q, 2H, J = 7.1 Hz)CDCl₃
Propyl Bromoacetate -3.83 (s, 2H)1.00 (t, 3H, J = 7.4 Hz), 1.74 (sext, 2H, J = 7.0 Hz), 4.14 (t, 2H, J = 6.7 Hz)CDCl₃
Butyl Bromoacetate -3.82 (s, 2H)0.95 (t, 3H, J = 7.4 Hz), 1.42 (sext, 2H, J = 7.4 Hz), 1.68 (quint, 2H, J = 6.8 Hz), 4.18 (t, 2H, J = 6.7 Hz)CDCl₃
¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule. The chemical shifts are characteristic of the type of carbon atom (e.g., carbonyl, alkyl).

Compoundδ (C=O) (ppm)δ (Br-CH₂) (ppm)δ (Alkyl Chain) (ppm)Solvent
This compound 169.856.420.7 (CH₃)CDCl₃
Ethyl Bromoacetate 167.126.062.2 (O-CH₂), 14.1 (CH₃)CDCl₃
Propyl Bromoacetate 167.126.167.8 (O-CH₂), 21.9 (CH₂), 10.3 (CH₃)CDCl₃
Butyl Bromoacetate 167.126.166.0 (O-CH₂), 30.5 (CH₂), 19.1 (CH₂), 13.6 (CH₃)CDCl₃
Infrared (IR) Spectral Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compoundν (C=O) (cm⁻¹)ν (C-O) (cm⁻¹)ν (C-Br) (cm⁻¹)
This compound ~1760~1220~600-700
Ethyl Bromoacetate ~1750~1215~600-700
Propyl Bromoacetate ~1745~1210~600-700
Butyl Bromoacetate ~1745~1210~600-700
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 152/154109/111 ([M-CH₃CO]⁺), 73 ([M-Br]⁺), 43 ([CH₃CO]⁺)
Ethyl Bromoacetate 166/168123/125 ([M-C₂H₅]⁺), 87 ([M-Br]⁺), 43 ([CH₃CO]⁺)
Propyl Bromoacetate 180/182123/125 ([M-C₃H₇]⁺), 101 ([M-Br]⁺), 43 ([CH₃CO]⁺)
Butyl Bromoacetate 194/196123/125 ([M-C₄H₉]⁺), 115 ([M-Br]⁺), 43 ([CH₃CO]⁺)

Note: The presence of bromine results in isotopic peaks (M⁺ and M+2) with approximately equal intensity, a characteristic feature in the mass spectra of these compounds.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent for chemical shift referencing (typically 0.03% v/v).

¹H NMR Spectroscopy Parameters:

  • Spectrometer Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Spectroscopy Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, depending on the sample concentration.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Mount the "sandwich" in the spectrometer's sample holder.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Acquire the spectrum. After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions:

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: 40-400 m/z.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

Visualizing the Workflow and Logic

To better illustrate the process of spectroscopic analysis for structural confirmation, the following diagrams have been generated using the DOT language.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Derivative NMR_Sample Dissolve in CDCl₃ Filter into NMR tube Sample->NMR_Sample IR_Sample Prepare as Neat Film or on ATR Crystal Sample->IR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR NMR Spectroscopy (¹H & ¹³C) NMR_Sample->NMR IR IR Spectroscopy IR_Sample->IR MS Mass Spectrometry (GC-MS) MS_Sample->MS Structure Structural Confirmation NMR->Structure Chemical Shifts Splitting Patterns Carbon Skeleton IR->Structure Functional Groups (C=O, C-O, C-Br) MS->Structure Molecular Weight Fragmentation Pattern Isotopic Distribution

Caption: Experimental workflow for the spectroscopic analysis of this compound derivatives.

Structure_Confirmation_Logic cluster_evidence Spectroscopic Evidence H_NMR ¹H NMR: - Signal for CH₃-C=O or alkyl ester - Singlet for Br-CH₂-O Confirmed_Structure Confirmed Structure of This compound Derivative H_NMR->Confirmed_Structure C_NMR ¹³C NMR: - Carbonyl signal (~170 ppm) - Bromomethyl signal (~20-60 ppm) C_NMR->Confirmed_Structure IR_Spec IR: - Strong C=O stretch (~1750 cm⁻¹) - C-Br stretch (~600-700 cm⁻¹) IR_Spec->Confirmed_Structure MS_Spec MS: - Molecular ion peak with Br isotope pattern - Fragmentation of alkyl and acetyl groups MS_Spec->Confirmed_Structure

Caption: Logical relationship of spectroscopic data for structure confirmation.

A Comparative Guide to the Quantitative Analysis of Reaction Kinetics: Bromomethyl Acetate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical kinetics, particularly in the context of drug development and organic synthesis, the selection of an appropriate alkylating agent is paramount for controlling reaction rates and product yields. Bromomethyl acetate (B1210297), a versatile reagent, is frequently employed for the introduction of a carboxymethyl group. This guide provides a quantitative comparison of the reaction kinetics of a close analog, ethyl bromoacetate (B1195939), with other common alkylating agents, supported by experimental data and detailed protocols.

Comparative Kinetic Data of Alkylating Agents

The following table summarizes the second-order rate constants (k₂) and activation parameters for the Sₙ2 reaction of ethyl bromoacetate with various substituted phenoxyacetate (B1228835) ions in 90% aqueous acetone. This data serves as a strong proxy for the reactivity of bromomethyl acetate, as the electronic effects of the ethyl versus methyl ester group are minimal on the reaction center. For comparison, qualitative reactivity data for other common alkylating agents are also presented.

Alkylating AgentNucleophile (X-Ph-O-CH₂-COO⁻)Temperature (°C)k₂ (x 10⁻³ M⁻¹s⁻¹)Ea (kcal/mol)ΔH‡ (kcal/mol)-ΔS‡ (cal/mol·K)
Ethyl Bromoacetate p-OCH₃300.62115.615.023.9
p-CH₃300.54217.416.818.1
H300.46318.517.914.9
p-Cl300.43616.015.423.1
p-NO₂300.28519.418.812.7
Methyl Iodide General Carboxylate/Phenoxide-Generally faster than bromoacetatesLower--
Methyl Tosylate General Carboxylate/Phenoxide-Generally slower than methyl iodideHigher--

Data for ethyl bromoacetate is adapted from a study on its reaction with substituted phenoxyacetate ions.[1]

Experimental Protocols

General Protocol for Kinetic Analysis of Sₙ2 Reactions via Titration

This protocol outlines a method to determine the second-order rate constant for the reaction of an alkylating agent with a carboxylate nucleophile by monitoring the formation of the halide ion product over time using titration.

Materials:

  • This compound (or alternative alkylating agent)

  • Sodium phenoxyacetate (or other carboxylate salt)

  • Acetone (solvent)

  • Deionized water

  • Silver nitrate (B79036) (AgNO₃) solution (standardized)

  • Potassium chromate (B82759) (K₂CrO₄) indicator

  • Thermostated water bath

  • Burette, pipettes, and volumetric flasks

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare stock solutions of the alkylating agent and the sodium carboxylate salt of known concentrations in a suitable solvent system (e.g., 90% acetone/10% water).

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostated water bath. To start the reaction, mix equal volumes of the two solutions in a reaction vessel and start the stopwatch simultaneously.

  • Aliquoting: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing a large volume of cold deionized water. This slows down the reaction significantly.

  • Titration: Add a few drops of potassium chromate indicator to the quenched aliquot. Titrate the solution with a standardized silver nitrate solution. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.

  • Data Analysis: The concentration of the halide ion at each time point is calculated from the volume of silver nitrate solution used. The second-order rate constant (k₂) can then be determined by plotting 1/([Reactant]t - [Product]t) versus time, where the slope of the line is equal to k₂.

In-situ Monitoring of Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes a method for continuously monitoring the progress of a reaction by observing changes in the UV-Vis absorbance of a reactant or product.

Materials:

  • Alkylating agent

  • Nucleophile with a distinct chromophore

  • Appropriate solvent

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Syringes for rapid mixing

Procedure:

  • Spectral Scans: Obtain the UV-Vis absorption spectra of the individual reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses.

  • Reaction Setup: Place a quartz cuvette containing a known concentration of the nucleophile solution in the temperature-controlled holder of the spectrophotometer.

  • Reaction Initiation: Use a syringe to rapidly inject a known concentration of the alkylating agent into the cuvette and mix quickly.

  • Data Acquisition: Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The rate constant can then be determined by fitting the concentration versus time data to the appropriate integrated rate law (e.g., for a pseudo-first-order condition where one reactant is in large excess).[2][3][4]

Visualizing Reaction Mechanisms and Workflows

Experimental Workflow for Kinetic Analysis

The following diagram illustrates the general workflow for a typical kinetic analysis experiment.

G prep Reactant Solution Preparation init Reaction Initiation (Mixing at T) prep->init monitor Reaction Monitoring init->monitor aliquot Aliquoting & Quenching monitor->aliquot Offline uv_vis UV-Vis Spectroscopy monitor->uv_vis In-situ titration Titration aliquot->titration analysis Data Analysis titration->analysis uv_vis->analysis rate_const Determine Rate Constant analysis->rate_const G cluster_0 alkylating_agent Alkylating Agent (e.g., this compound) dna Cellular DNA alkylating_agent->dna Alkylation alkylated_dna Alkylated DNA dna->alkylated_dna dna_damage DNA Damage Recognition alkylated_dna->dna_damage cell_cycle Cell Cycle Arrest dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

A Comparative Guide to Leaving Groups in Acetoxymethyl Halides for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetoxymethyl (AM) protecting group is a critical tool in medicinal chemistry and drug development, enabling the cellular delivery of polar molecules by masking charged functionalities. The strategic installation of this group often involves the use of acetoxymethyl halides. The choice of the halide leaving group—iodide, bromide, chloride, or fluoride (B91410)—profoundly impacts the efficiency and outcome of the synthesis of acetoxymethyl ethers and other bioconjugates. This guide provides an objective comparison of the performance of these leaving groups, supported by established principles of physical organic chemistry and representative experimental data.

Theoretical Framework: The Role of the Leaving Group in S_N2 Reactions

The synthesis of acetoxymethyl ethers from an alcohol and an acetoxymethyl halide typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. In this concerted, single-step reaction, the nucleophile (the alcohol) attacks the electrophilic carbon of the acetoxymethyl halide at the same time as the halide leaving group departs.

The rate of an S_N2 reaction is highly dependent on the nature of the leaving group. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. For the halide series, the leaving group ability follows the order:

I⁻ > Br⁻ > Cl⁻ > F⁻

This trend is governed by two primary factors:

  • Basicity: Weaker bases are better leaving groups. The basicity of the halide ions increases in the order of I⁻ < Br⁻ < Cl⁻ < F⁻. Therefore, iodide is the best leaving group and fluoride is the poorest.

  • Carbon-Halogen Bond Strength: The C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. A weaker bond is more easily broken, leading to a faster reaction. This also supports the observed reactivity trend.

Comparative Performance Data

Leaving GroupAcetoxymethyl HalideRelative Rate (k_rel)C-X Bond Energy (kJ/mol)pKa of Conjugate Acid (HX)Comments
Iodide Acetoxymethyl Iodide (CH₃COOCH₂I)~20,000~234-10Highest reactivity, ideal for fast reactions with sensitive substrates. May be less stable for prolonged storage.
Bromide Acetoxymethyl Bromide (CH₃COOCH₂Br)~1,000~285-9Excellent balance of high reactivity and stability. Commonly used in the synthesis of AM-protected compounds.
Chloride Acetoxymethyl Chloride (CH₃COOCH₂Cl)1~340-7Moderately reactive and highly stable. Suitable for a wide range of applications, though may require more forcing conditions.
Fluoride Acetoxymethyl Fluoride (CH₃COOCH₂F)<0.01~4523.2Very low reactivity in S_N2 reactions due to the strong C-F bond and the basicity of the fluoride ion. Generally not a practical choice for this transformation.[1]

Note: The relative rates are estimates based on typical S_N2 reactions of alkyl halides and are intended for comparative purposes.

Experimental Protocol: Comparative Kinetic Analysis of Acetoxymethyl Halide Reactivity

This protocol describes a method to compare the reaction rates of different acetoxymethyl halides with a model nucleophile, such as sodium phenoxide, using UV-Vis spectroscopy to monitor the formation of the product, phenyl acetoxymethyl ether.

Materials:

  • Acetoxymethyl chloride

  • Acetoxymethyl bromide

  • Acetoxymethyl iodide

  • Sodium phenoxide

  • Acetonitrile (B52724) (anhydrous)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each acetoxymethyl halide in anhydrous acetonitrile.

    • Prepare a 0.1 M stock solution of sodium phenoxide in anhydrous acetonitrile.

  • Kinetic Run:

    • Set the spectrophotometer to a predetermined wavelength corresponding to the maximum absorbance of the product, phenyl acetoxymethyl ether, and distinct from the reactants.

    • Equilibrate the temperature of the cuvette holder to 25°C.

    • In a quartz cuvette, mix 1.0 mL of the sodium phenoxide stock solution with 1.0 mL of anhydrous acetonitrile (as a blank).

    • Initiate the reaction by adding 1.0 mL of one of the acetoxymethyl halide stock solutions to the cuvette, ensuring rapid mixing.

    • Immediately begin recording the absorbance at regular time intervals (e.g., every 30 seconds) for a duration sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Repeat the kinetic run for each acetoxymethyl halide.

    • Plot absorbance versus time for each reaction.

    • Determine the initial rate of each reaction from the slope of the initial linear portion of the curve.

    • Calculate the relative rates of reaction by normalizing the initial rates to that of acetoxymethyl chloride.

Mechanistic and Workflow Diagrams

The following diagrams illustrate the S_N2 reaction mechanism and a typical experimental workflow for comparing the reactivity of acetoxymethyl halides.

experimental_workflow cluster_prep Preparation cluster_execution Kinetic Measurement cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions: - Acetoxymethyl Halides (I, Br, Cl) - Nucleophile (e.g., Sodium Phenoxide) setup_spectro Set up UV-Vis Spectrophotometer (Wavelength, Temperature) prep_solutions->setup_spectro mix_reactants Mix Nucleophile and Acetoxymethyl Halide in Cuvette setup_spectro->mix_reactants record_data Record Absorbance vs. Time mix_reactants->record_data plot_data Plot Absorbance vs. Time record_data->plot_data calc_rates Calculate Initial Reaction Rates plot_data->calc_rates compare_reactivity Determine Relative Reactivity calc_rates->compare_reactivity

References

The Efficiency of Bromomethyl Acetate as a Prodrug Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of prodrugs is a cornerstone of modern drug development, enabling the optimization of pharmacokinetic and pharmacodynamic properties of therapeutic agents. A critical component of a prodrug is the linker moiety, which dictates the stability, release kinetics, and overall efficacy of the parent drug. This guide provides a comprehensive evaluation of bromomethyl acetate (B1210297), a member of the acyloxymethyl ester class of linkers, and compares its performance with other commonly employed prodrug linkers.

Data Presentation: A Comparative Analysis of Prodrug Linker Stability

The stability of a prodrug linker is paramount, ensuring that the active drug is released at the desired site and time. The following tables summarize the hydrolysis half-lives of various prodrug linkers in different biological media, providing a quantitative comparison of their stability.

Table 1: Comparative Stability of Acyloxymethyl and Related Linkers

Linker TypeParent Drug/Model CompoundMediumHalf-life (t½)Reference
Bromomethyl Acetate Model CompoundNot SpecifiedNot explicitly foundN/A
Acyloxymethyl (General) SulfonamidespH 7.4 Buffer20 hours - 30 daysN/A
SulfonamidesHuman Plasma0.2 - 2.0 minutesN/A
Methoxy (Acyloxymethyl analogue) Benzoic Acid-ValinepH 7.4 BufferUnstable[1]
Ethoxy (Acyloxymethyl analogue) Benzoic Acid-ValinepH 7.4 BufferUnstable[1]
Propylene Glycol Benzoic Acid-ValinepH 7.4 Buffer> 12 hours[1]
Benzoic Acid-ValineCaco-2 Homogenate< 1 hour[1]
Pivaloyloxymethyl (POM) Acyloxymethyl Tryptamine Ethers10% Human Plasma< 5 minutes
Acyloxymethyl Tryptamine EthersUndiluted Human PlasmaNo significant release
Carbonate Acetylsalicylic AcidpH 7.4 Buffer41 hours[2]
HP-QuinoneDMSO-d6Stable for 7 days[3]
Carbamate (B1207046) Fluorophore ConjugatepH 7.4 Buffer18.9 days[4]
Fluorophore ConjugateSerumStable[4]

Note: The stability of this compound itself is not explicitly quantified in the reviewed literature, but its behavior can be inferred from the general data on acyloxymethyl linkers. The stability of these linkers is highly dependent on the parent drug, the specific assay conditions, and the biological matrix used.

Mechanism of Action: Enzymatic Hydrolysis of Acyloxymethyl Linkers

The release of the active drug from prodrugs utilizing acyloxymethyl linkers, such as this compound, is primarily mediated by the catalytic action of carboxylesterases. These enzymes are ubiquitously present in the body, particularly in the liver, plasma, and intestine.[5]

The hydrolysis process involves a catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) within the active site of the esterase.[6][7] The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester linkage, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol or phenol (B47542) portion of the parent drug and forming an acyl-enzyme intermediate. Finally, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the active enzyme and releasing the carboxylic acid promoiety.

Esterase_Hydrolysis cluster_0 Esterase Active Site cluster_1 Released Components Prodrug Prodrug (R-O-C(=O)-R') Acyloxymethyl Linker Enzyme_Prodrug_Complex Enzyme-Prodrug Complex Prodrug->Enzyme_Prodrug_Complex Binding Enzyme Carboxylesterase Catalytic Triad (Ser, His, Asp) Enzyme->Enzyme_Prodrug_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_Prodrug_Complex->Tetrahedral_Intermediate Nucleophilic Attack (Serine) Acyl_Enzyme_Intermediate Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme_Intermediate Collapse Active_Drug Active Drug (R-OH) Tetrahedral_Intermediate->Active_Drug Release Regenerated_Enzyme Regenerated Enzyme Acyl_Enzyme_Intermediate->Regenerated_Enzyme Hydrolysis (H2O) Promoiety Promoiety (R'-COOH) Acyl_Enzyme_Intermediate->Promoiety Release Regenerated_Enzyme->Enzyme Recycle

Esterase-catalyzed hydrolysis of an acyloxymethyl-linked prodrug.

Experimental Protocols

To ensure the reproducibility and standardization of linker efficiency evaluation, detailed experimental protocols are essential.

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for determining the stability of a prodrug in plasma.

1. Materials:

  • Test prodrug compound
  • Pooled human plasma (or plasma from other species of interest)
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)
  • Internal standard (for analytical quantification)
  • HPLC or LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of the test prodrug in a suitable solvent (e.g., DMSO).
  • Pre-warm the plasma and PBS to 37°C.
  • Initiate the reaction by adding the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid protein precipitation.
  • Incubate the mixture at 37°C with gentle agitation.
  • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately terminate the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., 3-4 volumes of acetonitrile or methanol with the internal standard).
  • Vortex the samples to precipitate plasma proteins.
  • Centrifuge the samples (e.g., at 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube or HPLC vial for analysis.
  • Analyze the concentration of the remaining prodrug at each time point using a validated HPLC or LC-MS/MS method.

3. Data Analysis:

  • Plot the percentage of the remaining prodrug against time.
  • Calculate the half-life (t½) of the prodrug in plasma from the slope of the linear regression of the natural logarithm of the prodrug concentration versus time.

Protocol 2: In Vitro Drug Release Study using HPLC

This protocol describes a method to monitor the release of the active drug from a prodrug in a controlled environment.

1. Materials:

  • Test prodrug compound
  • Release medium (e.g., PBS at a specific pH, simulated gastric or intestinal fluid)
  • HPLC system with a suitable column and detector
  • Standard solution of the active drug

2. Procedure:

  • Prepare a solution of the test prodrug in the release medium at a known concentration.
  • Maintain the solution at a constant temperature (e.g., 37°C) with constant stirring.
  • At various time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a sample from the solution.
  • If necessary, stop the reaction in the withdrawn sample (e.g., by adding a quenching agent or by immediate cooling).
  • Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
  • Inject a known volume of the filtered sample into the HPLC system.
  • Separate and quantify the amount of the released active drug using a validated HPLC method. A calibration curve prepared with the standard solution of the active drug should be used for quantification.

3. Data Analysis:

  • Plot the cumulative amount or percentage of the released drug as a function of time.
  • Determine the release rate of the drug from the prodrug.

Alternative Prodrug Linkers: A Comparative Overview

While this compound and other acyloxymethyl linkers are widely used, a variety of other linker chemistries are available, each with distinct advantages and disadvantages.

  • Pivaloyloxymethyl (POM) Linkers: These are a type of acyloxymethyl linker that often exhibit increased stability due to the steric hindrance of the pivaloyl group. However, this increased stability can sometimes lead to slower drug release.

  • Carbonate and Carbamate Linkers: Generally, carbonates and carbamates are more stable than esters but less stable than amides.[2] They are also typically cleaved by esterases.[2] The choice between these can be used to fine-tune the release rate of the parent drug.

  • Self-Immolative Linkers: These linkers are designed to undergo a spontaneous intramolecular reaction to release the active drug following an initial trigger event (e.g., enzymatic cleavage or a change in pH).[8][9][10][11] This "domino-like" cascade can provide a more controlled and efficient drug release profile.

Linker_Comparison cluster_Acyloxymethyl Acyloxymethyl Esters cluster_Other_Esters Other Ester-Based Linkers cluster_Advanced Advanced Linker Strategies Prodrug_Linker Prodrug Linker Selection Bromomethyl_Acetate This compound (Fast Release) Prodrug_Linker->Bromomethyl_Acetate Simple & Common Pivaloyloxymethyl Pivaloyloxymethyl (POM) (Slower, More Stable) Prodrug_Linker->Pivaloyloxymethyl Increased Stability Carbonate Carbonate (More Stable than Ester) Prodrug_Linker->Carbonate Tunable Stability Carbamate Carbamate (More Stable than Carbonate) Prodrug_Linker->Carbamate Higher Stability Self_Immolative Self-Immolative (Triggered Release Cascade) Prodrug_Linker->Self_Immolative Controlled Release

Comparison of different prodrug linker strategies.

Conclusion

The selection of an appropriate prodrug linker is a critical decision in drug development that significantly impacts the therapeutic efficacy and safety profile of a drug. This compound, as a representative of the acyloxymethyl linker class, offers a straightforward approach for prodrug design, relying on well-characterized enzymatic cleavage by carboxylesterases. However, its relatively rapid hydrolysis in plasma may not be suitable for all applications.

For applications requiring greater stability and a more sustained release profile, alternatives such as pivaloyloxymethyl, carbonate, or carbamate linkers should be considered. For highly specific and controlled drug release, advanced strategies employing self-immolative linkers offer a promising avenue. Ultimately, the optimal linker choice will depend on a careful consideration of the specific properties of the parent drug, the desired pharmacokinetic profile, and the therapeutic target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker strategies, enabling researchers to make informed decisions in the design of next-generation prodrug therapeutics.

References

A Comparative Guide to the Synthetic Utility of Bromomethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bromomethyl acetate (B1210297) stands as a versatile and reactive reagent for the introduction of the acetoxymethyl (AOM) moiety in organic synthesis. This guide provides a comprehensive literature review of its synthetic utility, offering a comparative analysis with alternative reagents, supported by experimental data and detailed protocols. The strategic application of bromomethyl acetate in the synthesis of prodrugs and as a protecting group is also explored.

Introduction to this compound: Properties and Reactivity

This compound (BrCH₂OAc) is a colorless to pale yellow liquid known for its utility as an alkylating agent.[1] Its reactivity stems from the presence of a good leaving group (bromide) attached to a methylene (B1212753) group, which is further activated by the adjacent acetate functionality. This structure makes it an effective reagent for the introduction of the acetoxymethyl group onto various nucleophiles, including carboxylic acids, phenols, and amines.

Performance Comparison: this compound vs. Alternative Reagents

A critical aspect of synthetic chemistry is the selection of the most appropriate reagent for a given transformation. While this compound is a widely used acetoxymethylating agent, other halomethyl acetates, such as chloromethyl acetate and iodomethyl acetate, can also be employed. The choice of reagent often depends on a balance of reactivity, stability, cost, and the specific requirements of the reaction.

Unfortunately, direct, side-by-side quantitative comparisons of these reagents under identical conditions are not extensively documented in the literature. However, general principles of halide reactivity (I > Br > Cl) suggest that iodomethyl acetate would be the most reactive, and chloromethyl acetate the least reactive, with this compound offering a balance of reactivity and stability. This trend is a key consideration in optimizing reaction conditions and minimizing side reactions.

Table 1: Qualitative Comparison of Halomethyl Acetates for Acetoxymethylation

ReagentGeneral ReactivityKey Considerations
This compound Moderate to HighGood balance of reactivity and stability. Widely commercially available.
Chloromethyl Acetate LowerMay require harsher reaction conditions (higher temperatures, stronger bases). Potentially more selective for certain substrates.
Iodomethyl Acetate HighestHighly reactive, may lead to over-alkylation or side reactions. Often prepared in situ due to lower stability.

Applications in Organic Synthesis

Esterification of Carboxylic Acids

One of the most common applications of this compound is the esterification of carboxylic acids to form acetoxymethyl (AOM) esters. This transformation is particularly valuable in the synthesis of prodrugs, where masking a polar carboxylic acid group can enhance bioavailability.

Experimental Protocol: Synthesis of Acetoxymethyl Esters of Fluorescein Derivatives

This protocol is adapted from the synthesis of fluorogenic acetoxymethyl ethers, which involves a similar reaction with a phenol.[2]

Materials:

  • Carboxylic acid (e.g., Naproxen) (1.0 equiv)

  • This compound (1.2 equiv)

  • Silver(I) oxide (Ag₂O) (1.5 equiv)

  • Acetonitrile (anhydrous)

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of the carboxylic acid in anhydrous acetonitrile, add silver(I) oxide and activated molecular sieves.

  • Add this compound dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove silver salts and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acetoxymethyl ester.

O-Alkylation of Phenols

This compound is also effectively used for the O-alkylation of phenols to yield acetoxymethyl ethers. This reaction is useful for the protection of phenolic hydroxyl groups or for the synthesis of molecules with specific biological activities.

The Acetoxymethyl (AOM) Group in Drug Development

Prodrug Synthesis

The acetoxymethyl ester is a common prodrug motif.[3] The ester linkage is designed to be stable in the gastrointestinal tract but is cleaved by esterases in the plasma and tissues to release the active carboxylic acid drug.[4] This strategy can significantly improve the oral bioavailability of polar drugs.

Mechanism of Action of AOM Ester Prodrugs:

The mechanism involves enzymatic hydrolysis of the ester bond by ubiquitous esterases, releasing the active drug, formaldehyde, and acetic acid as byproducts.

G cluster_0 Prodrug Acetoxymethyl Ester Prodrug (Lipophilic, Membrane Permeable) ActiveDrug Active Drug (Carboxylic Acid) Prodrug->ActiveDrug Esterase Hydrolysis (in vivo) Byproducts Formaldehyde + Acetic Acid

Caption: Intracellular activation of an acetoxymethyl ester prodrug.

The AOM Group as a Protecting Group

Beyond its role in prodrugs, the acetoxymethyl group serves as a protecting group for carboxylic acids and alcohols. The stability of the AOM ether is comparable to the well-studied methoxymethyl (MOM) ether, being generally stable to basic and nucleophilic conditions but readily cleaved under acidic conditions.[5]

Orthogonality of the AOM Protecting Group:

The concept of orthogonal protection is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[6] The acid-labile nature of the AOM group makes it orthogonal to base-labile protecting groups (e.g., Fmoc) and those removed by hydrogenolysis (e.g., Cbz, Bn).

G Molecule Molecule with Multiple Functional Groups AOM_Protected AOM-Protected Carboxylic Acid Molecule->AOM_Protected This compound, Base Base_Protected Base-Labile Protected Amine (e.g., Fmoc) Molecule->Base_Protected e.g., Fmoc-Cl H2_Protected Hydrogenolysis-Labile Protected Alcohol (e.g., Bn) Molecule->H2_Protected e.g., BnBr, Base Deprotected Carboxylic Acid Deprotected Carboxylic Acid AOM_Protected->Deprotected Carboxylic Acid Acidic Conditions Deprotected Amine Deprotected Amine Base_Protected->Deprotected Amine Basic Conditions Deprotected Alcohol Deprotected Alcohol H2_Protected->Deprotected Alcohol H₂, Pd/C G cluster_synthesis Synthesis cluster_activation Cellular Activation & Imaging Fluorophore Fluorophore (e.g., Fluorescein) AOM_Fluorophore AOM-Masked Fluorophore (Non-fluorescent) Fluorophore->AOM_Fluorophore Ag₂O, MeCN BrOAc This compound BrOAc->AOM_Fluorophore Probe FAP-Targeted Probe (Cell-Permeable) AOM_Fluorophore->Probe FAP_Ligand FAP-Targeting Ligand FAP_Ligand->Probe Probe_in Probe Enters Cell Probe->Probe_in Active_Fluorophore Active Fluorophore (Fluorescent) Probe_in->Active_Fluorophore Cleavage Esterase Intracellular Esterases Esterase->Active_Fluorophore FAP Fibroblast Activation Protein (FAP) Active_Fluorophore->FAP Binding Imaging Fluorescence Imaging FAP->Imaging

References

A Comparative Analysis of Bromomethyl Acetate and Newer Alkylating Agents in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Bromomethyl acetate (B1210297), a classical alkylating agent, with that of newer alternatives. The information presented is curated from preclinical research to assist researchers and drug development professionals in making informed decisions for their specific applications. While direct comparative quantitative data for Bromomethyl acetate is limited in the available literature, this guide synthesizes existing data on its properties and benchmarks it against the performance of other well-characterized and novel alkylating agents.

Introduction to Alkylating Agents

Alkylating agents are a cornerstone of cancer chemotherapy and are widely used as research tools to study DNA damage and repair. Their mechanism of action involves the transfer of an alkyl group to nucleophilic sites on cellular macromolecules, with DNA being the primary target. This covalent modification can lead to DNA strand breaks, abnormal base pairing, and the formation of DNA cross-links, ultimately inducing cell cycle arrest and apoptosis. The efficacy of these agents is often most pronounced in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before replication.

This compound is a monofunctional alkylating agent known for its utility in organic synthesis and for its cytotoxic and mutagenic properties.[1] Newer generations of alkylating agents have been developed with the aim of improving efficacy, and selectivity, and reducing toxicity.

Performance Comparison of Alkylating Agents

Table 1: Cytotoxicity of Common Alkylating Agents Against Various Cancer Cell Lines

Alkylating AgentCell LineExposure Time (hours)IC50 (µM)
This compound Not specified in searched literatureNot specifiedData not available
CisplatinA549 (Lung Carcinoma)48~7.5
MCF-7 (Breast Adenocarcinoma)48~6.4
U87 MG (Glioblastoma)249.5
Carmustine (BCNU)U87 MG (Glioblastoma)4854.4
HL-60 (Promyelocytic Leukemia)Not Specified~200
MOLT-4 (T-lymphoblastic Leukemia)Not Specified~200
Temozolomide (TMZ)U87 MG (Glioblastoma)48748.3

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density and the specific viability assay used.

Qualitative Performance of Newer Alkylating Agents

Several newer classes of alkylating agents have shown promise in preclinical studies, often exhibiting improved properties compared to classical agents.

  • Isethionic Acid Esters : These have been proposed as hydrophilic biological alkylating agents. In preclinical models, 1,4-butanediol (B3395766) diisethionate was found to be superior to the classical agent busulfan (B1668071) in anticancer activity against several cancer cell lines, including adenocarcinoma 755, sarcoma 180, L1210, and P388.[2]

  • Melflufen (Melphalan Flufenamide) : This third-generation agent is a peptide-drug conjugate of melphalan (B128). It is designed to be highly lipophilic, allowing for ready uptake by myeloma cells. Inside the cell, it is hydrolyzed to release the toxic alkylating agent melphalan. Melflufen has demonstrated a superior cytotoxic effect compared to melphalan in treating multiple myeloma cells.

  • Triazole-based Alkylating Agents : Derivatives of 4-(bromomethyl)-1,2,3-triazoles are a novel class of alkylating agents that have shown cytostatic activity and the ability to inhibit the in-vitro growth of cancer cell lines like HeLa.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of alkylating agents. Below are protocols for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay for IC50 Determination)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a series of increasing concentrations of the alkylating agent for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: After a few hours of incubation, add a solubilizing agent, such as DMSO or SDS, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control wells. Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Objective: To quantify DNA strand breaks and cross-links induced by an alkylating agent.

Methodology:

  • Cell Treatment: Treat cells with the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., hydrogen peroxide).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to pull the negatively charged DNA towards the anode.

  • Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Undamaged DNA remains compact within the nucleoid, while fragmented DNA migrates out, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. For cross-linking, a reduction in the comet tail length after induction of strand breaks (e.g., by radiation) indicates the presence of cross-links that prevent DNA migration.

Mechanism of Action and Cellular Response

The primary mechanism of action for alkylating agents is the induction of DNA damage. This damage triggers a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 DNA Damage Response (DDR) cluster_3 Cellular Outcomes Alkylating Agent Alkylating Agent DNA_Adducts DNA Adducts (e.g., N7-Guanine) Alkylating Agent->DNA_Adducts Alkylation DNA_Lesions Strand Breaks & Cross-links DNA_Adducts->DNA_Lesions Replication/ Transcription Stress Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Lesions->Sensor_Proteins Activation Mediator_Proteins Mediator Proteins (e.g., p53, CHK1/2) Sensor_Proteins->Mediator_Proteins Phosphorylation Cascade Cell_Cycle_Arrest Cell Cycle Arrest Mediator_Proteins->Cell_Cycle_Arrest Initiation DNA_Repair DNA Repair Mediator_Proteins->DNA_Repair Upregulation Apoptosis Apoptosis Mediator_Proteins->Apoptosis Induction (if damage is severe) Cell_Cycle_Arrest->DNA_Repair Allows time for

DNA Damage Response Pathway initiated by alkylating agents.

Upon DNA alkylation, sensor proteins like ATM and ATR are activated, which in turn phosphorylate and activate a cascade of mediator proteins, including the tumor suppressor p53 and checkpoint kinases CHK1 and CHK2. This signaling cascade leads to one of three primary cellular outcomes:

  • Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair.

  • DNA Repair: The cell activates various DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove the alkylated bases and repair the DNA damage.

  • Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death (apoptosis) to eliminate the damaged cell.

Experimental Workflow for Evaluating a Novel Alkylating Agent

The following diagram illustrates a typical preclinical workflow for the evaluation of a new alkylating agent.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Compound Synthesis & Characterization Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Screening IC50_Determination IC50 Determination in multiple cell lines Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Animal_Model_Selection Animal Model Selection (e.g., Xenograft) IC50_Determination->Animal_Model_Selection Promising Candidates DNA_Binding_Assay DNA Binding/ Alkylation Assay Mechanism_of_Action->DNA_Binding_Assay DNA_Damage_Assay DNA Damage Assessment (e.g., Comet Assay) Mechanism_of_Action->DNA_Damage_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay Mechanism_of_Action->Apoptosis_Assay Toxicity_Studies Toxicity & Tolerability Studies (MTD) Animal_Model_Selection->Toxicity_Studies Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Toxicity_Studies->Efficacy_Studies

References

Safety Operating Guide

Navigating the Safe Disposal of Bromomethyl Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical compounds like bromomethyl acetate (B1210297) are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of bromomethyl acetate, grounded in established safety protocols.

Immediate Safety and Handling Protocols

This compound is a flammable liquid and vapor that can cause severe skin and eye irritation.[1][2][3] Adherence to strict safety measures is crucial from the moment of handling to the final disposal.

Personal Protective Equipment (PPE): Before beginning any procedure involving this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves are mandatory.[4] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][4]

  • Protective Clothing: A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or when dealing with spills that may generate vapors, a NIOSH-approved respirator is necessary.

Handling and Storage: Handle this compound in a well-ventilated area, preferably under a chemical fume hood. Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][3] Use only non-sparking tools and take precautionary measures against static discharge.[1][3] Store containers tightly closed in a cool, dry, and well-ventilated place.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.

PropertyValue
Flash Point57 °C (134.6 °F) - closed cup[2]
Boiling Point130-133 °C[2][5]
Density1.56 g/mL at 25 °C[2][5]
Storage Temperature2-8°C[2]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps for safe disposal.

Step 1: Waste Collection

  • All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated disposable PPE, must be collected as hazardous waste.

  • Use designated, properly labeled, and sealed containers for waste collection. Ensure containers are compatible with this compound.

Step 2: Spill Decontamination

In the event of a spill, immediate and appropriate action is required to prevent exposure and further contamination.

  • For Small Spills (less than 1 gallon):

    • Ensure proper PPE is worn.

    • Turn off all ignition sources in the vicinity.

    • Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[1]

    • Clean the spill area with a mild detergent and water, collecting the cleaning materials as hazardous waste.[6]

  • For Large Spills:

    • Evacuate the area immediately.

    • Call for emergency assistance and notify your institution's environmental health and safety (EHS) office.

Step 3: Final Disposal

  • All collected waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1]

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Ensure that all waste containers are properly labeled according to local, regional, and national hazardous waste regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Bromomethyl_Acetate_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Management cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle in a well-ventilated area A->B C Collect waste in a -labeled, sealed container B->C H Store waste container in a designated area C->H D Assess Spill Size E Small Spill: Absorb with inert material D->E Small F Large Spill: Evacuate & Call EHS D->F Large G Collect contaminated material in a sealed container E->G G->H I Arrange for pickup by an approved waste disposal service H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Bromomethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive and hazardous chemicals like Bromomethyl acetate (B1210297). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Properties and Hazards

Bromomethyl acetate is a flammable liquid and vapor that causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Due to its hazardous nature, it is crucial to handle this chemical with strict adherence to safety protocols. It is also sensitive to moisture and should be stored under nitrogen in a refrigerated, flammable-liquids area.[1][2]

Physical and Chemical Properties
CAS Number 590-97-6[1][2]
Molecular Formula C3H5BrO2[1][3]
Molecular Weight 153.97 g/mol [1]
Appearance Colorless to light yellow clear liquid
Boiling Point 130-133 °C @ 750 mmHg[2]
Density 1.56 g/mL at 25 °C[4]
Flash Point 57 °C / 134.6 °F (closed cup)[2]
Hazard Classifications
Flammable liquids Category 3[2]
Skin Corrosion/Irritation Category 2[2]
Serious Eye Damage/Eye Irritation Category 2[2]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[2]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical safety goggles or a face shield.[1][2]Protects against splashes and vapors that can cause serious eye irritation.
Skin/Body Appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown.[1][2][5]Prevents skin contact which can cause irritation.[2]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is required if ventilation is inadequate or when vapors/aerosols are generated.[6]Protects against inhalation of vapors which can cause respiratory tract irritation.[2]

Handling and Storage Protocol

Adherence to proper handling and storage procedures is essential to prevent accidents and maintain the chemical's integrity.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

Handling Procedures:

  • Before use, ensure you are trained on the proper handling and storage of this compound.[7]

  • Avoid contact with skin, eyes, and clothing.[1][8]

  • Do not breathe vapors or mists.[6]

  • Keep away from open flames, hot surfaces, and sources of ignition.[1][2] Use non-sparking tools.[1][2]

  • Take precautionary measures against static discharge.[1][2]

  • Ground and bond containers when transferring material.[8]

Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.[9]

  • Keep refrigerated at 2-8°C.

  • Store under an inert gas like nitrogen, as the material is moisture-sensitive.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Emergency and Disposal Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Situation First-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash before reuse. Get medical attention.[2][10]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water. Get immediate medical attention.[10]

Spill and Leakage:

  • Evacuate personnel from the spill area.

  • Remove all sources of ignition.[1][2]

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described above.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1][2]

  • Collect the absorbed material into a suitable, closed container for disposal.[1][2]

Waste Disposal:

  • Dispose of contents and container to an approved waste disposal plant.

  • Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

Operational Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS and Protocols B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Use Non-Sparking Tools D->E F Ground and Bond Containers E->F G Decontaminate Work Area F->G H Properly Store Chemical G->H I Segregate Hazardous Waste G->I J Label Waste Container I->J K Dispose via Approved Facility J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.